molecular formula C18H20O3 B154457 Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate CAS No. 124937-62-8

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Cat. No.: B154457
CAS No.: 124937-62-8
M. Wt: 284.3 g/mol
InChI Key: BJQJPTJDNINOMT-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, also known as this compound, is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13-9-10-17(20-2)16(11-13)15(12-18(19)21-3)14-7-5-4-6-8-14/h4-11,15H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQJPTJDNINOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462767
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124937-62-8
Record name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a key intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic methodology, the underlying chemical principles, a detailed experimental protocol, and methods for characterization of the final product. This guide emphasizes the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Introduction and Significance

This compound (CAS No. 124937-62-8) is a crucial chemical intermediate, most notably recognized for its role in the synthesis of Tolterodine.[1] Tolterodine is a muscarinic receptor antagonist used for the treatment of urinary incontinence.[2] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will focus on the most direct and widely applicable synthetic route to this valuable compound: the Fischer esterification of its carboxylic acid precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.

Synthetic Strategy: The Fischer-Speier Esterification

The conversion of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid to its methyl ester is most commonly and efficiently achieved through Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanistic Insights

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism, illustrated below, proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl group, leading to the elimination of a water molecule.

  • Deprotonation: The protonated ester is then deprotonated by a weak base (such as water or another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.

The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. In this synthesis, using an excess of methanol not only serves as a reactant but also as the solvent, effectively shifting the equilibrium to favor the formation of the methyl ester.[3]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid109089-77-2C₁₇H₁₈O₃270.32
Methanol (anhydrous)67-56-1CH₄O32.04
Sulfuric Acid (concentrated)7664-93-9H₂SO₄98.08
Diethyl Ether60-29-7C₄H₁₀O74.12
Saturated Sodium Bicarbonate Solution144-55-8NaHCO₃84.01
Brine (Saturated Sodium Chloride Solution)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (e.g., 10.0 g, 37.0 mmol) in anhydrous methanol (e.g., 100 mL). The large excess of methanol acts as both the solvent and a reactant to drive the equilibrium towards the product.

  • Catalyst Addition: With gentle stirring, carefully and slowly add concentrated sulfuric acid (e.g., 2.0 mL) to the solution. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator under reduced pressure.

  • Work-up and Neutralization: To the concentrated residue, cautiously add ice-cold water (e.g., 50 mL). The mixture is then carefully neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent by gravity or suction filtration.

  • Solvent Evaporation: Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound as an oil.

  • Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 3-(2-methoxy-5-methylphenyl)- 3-phenylpropanoic acid Reaction_Vessel Reflux (4-6h) A->Reaction_Vessel B Methanol (excess) B->Reaction_Vessel C H₂SO₄ (catalyst) C->Reaction_Vessel Workup 1. Methanol Removal 2. Neutralization (NaHCO₃) 3. Extraction (Et₂O) 4. Washing & Drying Reaction_Vessel->Workup Purification Purification (Optional) Workup->Purification Final_Product Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate Purification->Final_Product

Sources

"physicochemical properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the known characteristics of the compound and presents a detailed framework for the experimental determination of its key parameters. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are paramount in research and development settings.

Introduction and Chemical Identity

This compound (CAS No. 124937-62-8) is a notable organic compound, recognized for its structural relation to pharmacologically active molecules such as Tolterodine, a muscarinic receptor antagonist.[1] Its molecular structure, featuring a chiral center and multiple functional groups, suggests a complex physicochemical profile that is critical to understand for applications in organic synthesis, medicinal chemistry, and pharmaceutical development. The precise characterization of these properties is the foundation upon which its potential applications, reaction kinetics, and biological behavior are evaluated.

This guide serves as a practical manual, outlining not only the theoretical importance of each physicochemical parameter but also the rigorous experimental protocols required to measure them accurately.

Core Physicochemical Data

A summary of the foundational properties of this compound, derived from available chemical databases, is presented below. It is important to note that while structural and molecular data are well-defined, experimental values for properties such as melting point, boiling point, and solubility are not widely published. The subsequent sections will therefore focus on the robust methodologies for determining these values.

PropertyValueSource
IUPAC Name methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate[1][2]
CAS Number 124937-62-8[2]
Molecular Formula C₁₈H₂₀O₃[2]
Molecular Weight 284.36 g/mol [2]
Canonical SMILES CC1=CC(=C(C=C1)OC)C(CC(=O)OC)C2=CC=CC=C2[2]
InChI Key BJQJPTJDNINOMT-UHFFFAOYSA-N[2]

Experimental Determination of Key Physicochemical Properties

The true utility of a chemical entity in research and development is defined by its experimentally determined properties. This section provides a detailed workflow and specific protocols for characterizing this compound.

Overall Experimental Workflow

The accurate determination of physicochemical properties is a multi-step process that begins with material authentication and concludes with data analysis. Each step is critical for the validity of the final results. The following diagram illustrates the logical flow for a comprehensive characterization.

G cluster_0 Phase 1: Material Acquisition & Purity cluster_1 Phase 2: Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Obtain Compound Sample B Structural Confirmation (¹H NMR, ¹³C NMR, MS) A->B C Purity Assessment (HPLC-UV, >95%) B->C D Thermodynamic Solubility (Shake-Flask Method) C->D E Lipophilicity (LogP) (Octanol-Water Partition) C->E F Melting Point (Differential Scanning Calorimetry) C->F G Ionization Constant (pKa) (Potentiometric Titration) C->G H Data Compilation & Statistical Analysis D->H E->H F->H G->H I Generation of Certificate of Analysis (CoA) H->I

Caption: Overall workflow for physicochemical characterization.

Purity and Identity Verification: A Prerequisite

Before any physicochemical measurements are taken, the identity and purity of the compound must be unequivocally established. This ensures that the measured properties are intrinsic to the molecule of interest and not influenced by impurities.

Protocol: HPLC-UV Purity Assessment

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. A C18 reverse-phase column is suitable for this type of molecule.

  • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with 0.1% formic acid to ensure good peak shape.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5 µL) onto the column and monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For physicochemical studies, a purity of ≥99% is often required.[3]

Protocol: Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a deuterated solvent (e.g., CDCl₃). The resulting spectra should be consistent with the expected chemical shifts, splitting patterns, and integration values for the structure of this compound.[3]

  • Mass Spectrometry (MS): Utilize a high-resolution mass spectrometer to confirm the molecular weight. The measured monoisotopic mass should be within 5 ppm of the theoretical value (284.1412).[1]

Lipophilicity (LogP)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter for predicting a molecule's membrane permeability and overall drug-likeness.[4] The "shake-flask" method is the gold standard for its determination.[5]

G A Prepare Pre-Saturated n-Octanol & Water (pH 7.4 Buffer) B Add Known Amount of Compound to Octanol/Water Mixture A->B C Shake at Constant Temperature (e.g., 25°C) until Equilibrium (24-48 hours) B->C D Centrifuge to Separate Phases C->D E Sample Aqueous Phase D->E F Sample Octanol Phase D->F G Quantify Compound Concentration in Each Phase via HPLC-UV E->G F->G H Calculate LogP = log([Compound]octanol / [Compound]aqueous) G->H

Caption: The shake-flask method for LogP determination.

Protocol: Shake-Flask Method for LogP

  • Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by mixing them overnight and then separating the layers. This minimizes volume changes during the experiment.

  • Sample Addition: Add a small, accurately weighed amount of the compound to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).

  • Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) to ensure complete separation of the two phases.[6]

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Aqueous Solubility

Solubility is a fundamental property that dictates a compound's dissolution rate and bioavailability.[7] Thermodynamic solubility is best determined using the shake-flask method, which measures the concentration of a saturated solution at equilibrium.

Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffer of known pH (e.g., pH 7.4 phosphate-buffered saline). The presence of solid material at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature for at least 24 hours.

  • Phase Separation: After equilibration, allow the vial to stand, or centrifuge it, to let the undissolved solid settle.

  • Sampling and Filtration: Carefully remove an aliquot from the clear supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method against a standard curve. The resulting concentration is the thermodynamic solubility.

Melting Point and Thermal Properties

The melting point provides information about the purity and crystalline nature of a solid. Differential Scanning Calorimetry (DSC) is a modern, precise method for its determination.[3]

Protocol: Melting Point by DSC

  • Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The shape of the peak can also provide insights into the sample's crystallinity and purity.

Conclusion

While the foundational chemical identity of this compound is well-established, a comprehensive understanding of its physicochemical properties requires rigorous experimental investigation. The protocols and workflows detailed in this guide provide a robust framework for researchers to generate high-quality, reliable data for parameters such as purity, lipophilicity, solubility, and melting point. Adherence to these self-validating systems ensures that the resulting data is trustworthy and can be confidently applied to further research, synthesis optimization, and the development of potential pharmaceutical applications.

References

  • PubChem. (n.d.). Methyl 3-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Books. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Quality: Specifications and Analytical Methods for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 3-methoxy-2,2-dimethyl-3-phenylpropanoate. Retrieved from [Link]

  • ChemBK. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-25. Retrieved from [Link]

  • Hamieh, T. (2021). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol. Retrieved from [Link]

  • Warner, K. D., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, with CAS number 124937-62-8, is a key chemical intermediate in the synthesis of Tolterodine.[1] Tolterodine is a potent muscarinic receptor antagonist prescribed for the treatment of overactive bladder.[2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its critical role in the manufacturing of the active pharmaceutical ingredient (API), Tolterodine.

Chemical and Physical Properties

This compound is a methyl ester with a molecular weight of 284.36 g/mol and a molecular formula of C18H20O3.[4] The table below summarizes its key identifiers and properties.

PropertyValueReference
CAS Number 124937-62-8[1]
Molecular Formula C18H20O3
Molecular Weight 284.36 g/mol [4]
IUPAC Name methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
SMILES COC(=O)CC(C1=CC=CC=C1)C1=C(OC)C=CC(C)=C1[4]
InChI Key BJQJPTJDNINOMT-UHFFFAOYSA-N[4]
Physical Form Expected to be an oil or low-melting solidN/A
Solubility Expected to be soluble in organic solvents like ether, methanol[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2).[6] Below is a detailed, illustrative protocol based on standard esterification procedures for similar molecules.[5][7]

Reaction Scheme

G 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid Reaction Esterification 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Product This compound Reaction->Product Reflux Water Water (H2O) Reaction->Water

Caption: Fischer esterification of the carboxylic acid precursor.

Step-by-Step Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (1 equivalent) with an excess of methanol (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. For the precursor, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, these methods are standard.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the ester carbonyl group.

Application in the Synthesis of Tolterodine

This compound is a critical intermediate in the multi-step synthesis of Tolterodine.[1] The diagram below illustrates the synthetic pathway from this intermediate to the final API.

G Intermediate This compound Reduction Reduction (e.g., LiAlH4) Intermediate->Reduction Alcohol 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol Reduction->Alcohol Activation Hydroxyl Activation (e.g., Tosylation) Alcohol->Activation Activated_Intermediate Activated Intermediate Activation->Activated_Intermediate Amination Nucleophilic Substitution with Diisopropylamine Activated_Intermediate->Amination Tolterodine_Precursor Tolterodine Precursor Amination->Tolterodine_Precursor Demethylation Demethylation Tolterodine_Precursor->Demethylation Tolterodine Tolterodine Demethylation->Tolterodine

Caption: Synthetic pathway from the intermediate to Tolterodine.

Pharmacological Context: The Role of Tolterodine

Tolterodine functions as a competitive antagonist of muscarinic receptors.[2] Specifically, it acts on M2 and M3 subtypes, which are involved in bladder contraction.[3] By blocking these receptors, Tolterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of an overactive bladder, such as urinary frequency, urgency, and incontinence.[2][3]

Conclusion

This compound is a crucial, non-API intermediate whose primary significance lies in its role in the synthesis of Tolterodine. A thorough understanding of its synthesis, purification, and characterization is essential for pharmaceutical chemists and process development scientists involved in the manufacturing of this important therapeutic agent. The methodologies and analytical techniques described in this guide provide a solid foundation for working with this compound in a research and development setting.

References

  • Medkem. API Intermediates. [Link]

  • PrepChem.com. Synthesis of methyl 3-phenylpropionate. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem - National Center for Biotechnology Information. Methyl 3-phenylpropionate. [Link]

  • PubChem - National Center for Biotechnology Information. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: Specifications and Analytical Methods for 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid. [Link]

  • ResearchGate. Synthesis of (R)‐(+)‐tolterodine. [Link]

  • Google Patents.
  • The Good Scents Company. methyl 3-methoxypropionate. [Link]

  • PubChem - National Center for Biotechnology Information. Tolterodine. [Link]

  • Wikipedia. Tolterodine. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a key intermediate and potential impurity in the synthesis of pharmaceutical compounds such as Tolterodine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No. 124937-62-8) is a complex ester whose structural elucidation relies on a combination of modern spectroscopic techniques.[1] A thorough characterization is essential for quality control, impurity profiling, and regulatory submissions in pharmaceutical development. This guide explains the expected spectral features of this molecule, drawing upon data from structurally similar compounds and fundamental principles of spectroscopy to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structure of this compound combines a substituted aromatic system with an aliphatic ester chain. This unique arrangement gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.35m5HPhenyl group (C₆H₅)Protons on an unsubstituted benzene ring typically appear in this region.
~ 6.95 - 7.10m2HAr-H (methoxymethylphenyl)Aromatic protons on the substituted ring.
~ 6.70d1HAr-H (methoxymethylphenyl)Aromatic proton ortho to the methoxy group.
~ 4.50t1HCH (Ph)The benzylic proton, shifted downfield by two adjacent phenyl rings.
~ 3.80s3HOCH ₃ (methoxy)The methoxy group protons on the aromatic ring.
~ 3.60s3HOCH ₃ (ester)The methyl ester protons.
~ 2.90d2HCH ₂(C=O)The methylene protons adjacent to the carbonyl group.
~ 2.25s3HAr-CHThe methyl group protons on the aromatic ring.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected Chemical Shifts (CDCl₃, 100 MHz):

Chemical Shift (ppm)Carbon TypeAssignmentRationale
~ 172.0QuaternaryC =OEster carbonyl carbon.
~ 157.0QuaternaryAr-C -OCH₃Aromatic carbon attached to the methoxy group.
~ 142.0QuaternaryAr-C (ipso, phenyl)Ispo-carbon of the unsubstituted phenyl ring.
~ 130.0QuaternaryAr-C -CH₃Aromatic carbon attached to the methyl group.
~ 128.5TertiaryAr-C H (phenyl)Phenyl group carbons.
~ 127.0TertiaryAr-C H (phenyl)Phenyl group carbons.
~ 126.5TertiaryAr-C H (phenyl)Phenyl group carbons.
~ 129.0, 128.0, 110.0TertiaryAr-C H (methoxymethylphenyl)Carbons of the substituted aromatic ring.
~ 55.5PrimaryOC H₃ (methoxy)Methoxy carbon.
~ 51.5PrimaryOC H₃ (ester)Methyl ester carbon.
~ 45.0TertiaryC H(Ph)Benzylic carbon.
~ 41.0SecondaryC H₂(C=O)Methylene carbon.
~ 20.5PrimaryAr-C H₃Aromatic methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3050 - 3000MediumC-H (aromatic)Stretching
~ 2950 - 2850MediumC-H (aliphatic)Stretching
~ 1735StrongC=O (ester)Stretching
~ 1600, 1500Medium-StrongC=C (aromatic)Stretching
~ 1250StrongC-O (ester & ether)Stretching
~ 1100StrongC-O (ether)Stretching

The strong absorption at approximately 1735 cm⁻¹ is a key indicator of the ester carbonyl group. The presence of both aromatic and aliphatic C-H stretches, along with characteristic aromatic C=C stretching and C-O bands, confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 284. The presence of the molecular ion peak confirms the molecular weight of the compound.

  • Key Fragments:

    • m/z = 225: Loss of the methoxycarbonyl group (•COOCH₃).

    • m/z = 181: A fragment corresponding to the [CH(Ph)CH₂COOCH₃]⁺ ion.

    • m/z = 135: A fragment corresponding to the [CH₃OC₆H₃(CH₃)CH]⁺ ion.

    • m/z = 105: A common fragment for monosubstituted benzene rings, [C₆H₅CH₂]⁺.

    • m/z = 91: The tropylium ion [C₇H₇]⁺, characteristic of compounds with a benzyl moiety.

    • m/z = 59: The [COOCH₃]⁺ fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a small amount of the neat sample.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or by direct infusion.

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Use a standard EI energy of 70 eV.

    • Scan a mass range of m/z 40 to 400.

    • The fragmentation pattern should be reproducible and can be compared to library data if available.

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or ATR Sample->IR_Prep MS_Prep Dilute for GC-MS or infusion Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Key Structural Correlations

G cluster_0 This compound cluster_1 Key Spectroscopic Features img A C=O Stretch ~1735 cm-1 (IR) ~172.0 ppm (13C NMR) B Aromatic Protons ~6.7-7.35 ppm (1H NMR) C Ester & Methoxy Protons ~3.6 & ~3.8 ppm (1H NMR) D Molecular Ion m/z = 284 (MS)

Sources

A Technical Guide to the Biological Activity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: From Established Intermediate to a Candidate for Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a compound primarily recognized for its crucial role as a key intermediate in the synthesis of the pharmaceutical agent Tolterodine. While its function in synthetic chemistry is well-documented, its intrinsic biological activities remain largely unexplored. This document will delve into the known aspects of this compound and, based on structure-activity relationships and the pharmacology of related molecules, build a scientifically grounded case for its potential bioactivity. We will further propose a detailed roadmap for its biological evaluation, intended for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Profile

This compound is a phenylpropanoate derivative whose significance is firmly established in the pharmaceutical industry. Its primary and most notable application is as a precursor in the multi-step synthesis of Tolterodine, a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The synthesis of Tolterodine from this intermediate is a well-established process in industrial pharmaceutical production.

The molecular structure of this compound, featuring a methoxy- and methyl-substituted phenyl ring and a second phenyl ring attached to a propionate backbone, provides a foundation for hypothesizing its potential interactions with biological systems. Its physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C18H20O3
Molecular Weight 284.35 g/mol
CAS Number 124937-62-8
Appearance Viscous oil (as described in synthesis procedures)
Solubility Soluble in organic solvents like methylene chloride, ether, and monoglyme (inferred from synthesis)
IUPAC Name methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate

Synthesis and Role as a Pharmaceutical Intermediate

The industrial synthesis of this compound is a critical step in the manufacturing of Tolterodine. A common synthetic route involves the methylation of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.

A typical synthesis process is as follows:

  • The starting material, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, is treated with a base such as sodium hydroxide.

  • A methylating agent, like dimethyl sulfate, is then added in the presence of a phase transfer catalyst.

  • The reaction results in the formation of this compound.

This intermediate is then converted to Tolterodine through a series of reactions, generally including:

  • Reduction of the methyl ester to a primary alcohol, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.

  • Activation of the alcohol, often by conversion to a tosylate.

  • Nucleophilic substitution with diisopropylamine to form the tertiary amine.

  • Demethylation of the methoxy group to the final active phenol of Tolterodine.[1][2]

G start 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one step1 Methylation with Dimethyl Sulfate and NaOH start->step1 intermediate This compound step1->intermediate step2 Reduction (e.g., with NaBH4/AlCl3) intermediate->step2 propanol 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol step2->propanol step3 Tosylation propanol->step3 tosylate Tosylated Intermediate step3->tosylate step4 Condensation with Diisopropylamine tosylate->step4 amine N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine step4->amine step5 Demethylation amine->step5 end Tolterodine step5->end

Caption: Synthetic pathway from a benzopyranone derivative to Tolterodine, highlighting the central role of this compound.

Hypothesized Biological Activity and Mechanisms of Action

While there is a lack of direct studies on the biological activity of this compound, its chemical structure allows for the formulation of several hypotheses.

a. Potential Muscarinic Receptor Antagonism

Given that this compound is the direct precursor to Tolterodine, a known muscarinic receptor antagonist, it is plausible that it may possess some affinity for these receptors.[3][4][5] Tolterodine acts on M2 and M3 subtypes of muscarinic receptors, which are involved in bladder contraction.[3][4]

However, the structure-activity relationships of many muscarinic antagonists suggest that a basic nitrogen atom, typically a tertiary or quaternary amine, is crucial for high-affinity binding to the receptor.[6][7] The subject compound is a methyl ester and lacks this basic amine. Therefore, any affinity for muscarinic receptors is likely to be significantly lower than that of Tolterodine. Nevertheless, the overall shape and lipophilicity of the molecule might allow for weak interactions with the receptor.

cluster_receptor Muscarinic Receptor (M3) receptor Binding Site Acetylcholine Binding PLC Phospholipase C Activation receptor->PLC ACh Acetylcholine ACh->receptor:port Binds & Activates Compound Hypothesized Antagonist (Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate) Compound->receptor:port Potential Weak Blockade Contraction Smooth Muscle Contraction PLC->Contraction

Caption: Hypothesized mechanism of action: weak blockade of the M3 muscarinic receptor, preventing acetylcholine-mediated smooth muscle contraction.

b. Potential Anti-inflammatory and Antioxidant Activities

The structure of this compound contains a methoxyphenol moiety. Compounds containing this structural feature have been reported to possess anti-inflammatory and antioxidant properties.[8][9][10][11] For instance, various methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines.[8][9][10]

Furthermore, phenylpropanoids as a class are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[12][13] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[14]

Proposed Experimental Protocols for Biological Evaluation

To investigate the hypothesized biological activities, a systematic screening approach is recommended. The following section outlines detailed experimental protocols.

cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis binding_assay Muscarinic Receptor Binding Assay (M1-M5) ic50 Determine IC50/EC50 Values binding_assay->ic50 functional_assay Functional Calcium Flux Assay functional_assay->ic50 anti_inflammatory_assay Anti-inflammatory Assay (LPS-stimulated Macrophages) anti_inflammatory_assay->ic50 antioxidant_assay Antioxidant Assay (DPPH/ABTS) antioxidant_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar start Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate start->binding_assay start->functional_assay start->anti_inflammatory_assay start->antioxidant_assay

Caption: Experimental workflow for the biological evaluation of this compound.

a. Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)

This assay will determine the affinity of the test compound for muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of the test compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing human M1, M2, or M3 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of [³H]-NMS at a concentration equal to its Kd for the respective receptor subtype.

    • Prepare a high-concentration solution of atropine (e.g., 10 µM) for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of atropine solution.

    • Test Compound Wells: Add 50 µL of cell membranes, 50 µL of [³H]-NMS, and 50 µL of the respective dilution of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

b. In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Objective: To assess the ability of the compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

c. Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To evaluate the free radical scavenging activity of the compound.

Protocol:

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Add various concentrations of the test compound to the DPPH solution. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

Conclusion and Future Directions

This compound is a compound of significant interest due to its established role in pharmaceutical synthesis. While its own biological profile is currently not characterized, its structural features provide a strong rationale for investigating its potential as a muscarinic receptor antagonist and as an anti-inflammatory or antioxidant agent.

The experimental roadmap provided in this guide offers a clear path for the systematic evaluation of these hypothesized activities. Should this initial screening yield positive results, further investigations, including more complex cellular assays, in vivo studies, and medicinal chemistry efforts to optimize any identified activity, would be warranted. Uncovering a novel biological activity for this readily available synthetic intermediate could open new avenues for therapeutic development.

References

  • C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Allergy, Asthma & Clinical Immunology, 8(1), 4. Available at: [Link]

  • PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Tolterodine. Available at: [Link]

  • C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed Central. Available at: [Link]

  • C. A. O'Connell, et al. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PubMed. Available at: [Link]

  • G. Lambrecht, et al. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 10, 50-54. Available at: [Link]

  • A. T. Dinkova-Kostova, et al. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Biology, 53(1), 74-85. Available at: [Link]

  • M. A. E. M. Abd El-Gawad, et al. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848-850. Available at: [Link]

  • H. J. Lee, et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(23), 5566. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Tolterodine Tartrate? Patsnap Synapse. Available at: [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Available at: [Link]

  • Med Ed 101. (2024, January 16). Tolterodine Pharmacology [Video]. YouTube. Available at: [Link]

  • Pfizer. (n.d.). Highlights of Prescribing Information - Detrol LA. Available at: [Link]

  • JoVE. (2025). Cholinergic Antagonists: Chemistry and Structure-Activity Relationship. Journal of Visualized Experiments. Available at: [Link]

  • K. Mohr, et al. (2003). Structure/activity relationships of M2 muscarinic allosteric modulators. Receptors and Channels, 9(4), 229-240. Available at: [Link]

  • S. Fujisawa, et al. (2018). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo, 32(5), 1067-1075. Available at: [Link]

  • A. R. R. Reddy, et al. (2010). A process for the preparation of tolterodine tartrate. Google Patents. (WO2010046801A2).
  • V. K. Singh, et al. (2003). Process for the preparation of tolterodine. Google Patents. (WO2003014060A1).
  • A. R. R. Reddy, et al. (2010). A process for the preparation of tolterodine tartrate. Google Patents. (WO2010092500A2).
  • R. Ilieva & G. Buchbauer. (2016). Biological Properties of Some Volatile Phenylpropanoids. Natural Product Communications, 11(10), 1619-1629. Available at: [Link]

Sources

"literature review on the synthesis of substituted phenylpropionate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Phenylpropionate Derivatives

Introduction

Substituted 2-phenylpropionate derivatives represent a critical class of compounds in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive overview of the primary synthetic strategies employed in the production of these valuable molecules, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different methodologies. As a senior application scientist, the aim is to deliver not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering researchers and drug development professionals to optimize their synthetic approaches.

Core Synthetic Methodologies

The synthesis of substituted phenylpropionate derivatives can be broadly categorized into several key approaches, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, cost-effectiveness, and scalability.

The Heck Coupling Approach

The Palladium-catalyzed Heck coupling reaction is a powerful tool for C-C bond formation, and it has been extensively utilized for the synthesis of phenylpropionate precursors. This reaction typically involves the coupling of an aryl halide or triflate with an alkene in the presence of a palladium catalyst and a base.

Mechanistic Insights:

The catalytic cycle of the Heck reaction is well-established and proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity.

Experimental Protocol: Synthesis of an Ibuprofen Precursor via Heck Coupling

This protocol outlines the synthesis of ethyl 2-(4-isobutylphenyl)acrylate, a key intermediate in one of the common industrial syntheses of Ibuprofen.

Materials:

  • 4-Iodo-isobutylbenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-iodo-isobutylbenzene (1 equivalent), ethyl acrylate (1.5 equivalents), triethylamine (1.5 equivalents), and anhydrous acetonitrile.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.01 equivalents) and tri(o-tolyl)phosphine (0.02 equivalents) in a small amount of degassed acetonitrile.

  • Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the mixture to remove the triethylammonium iodide salt and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-(4-isobutylphenyl)acrylate.

Workflow Diagram:

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Degas Mixture A->B D Add Catalyst B->D C Prepare Catalyst C->D E Heat to Reflux D->E F Monitor Progress E->F G Cool & Filter F->G Reaction Complete H Concentrate G->H I Column Chromatography H->I J Final Product I->J Suzuki_Coupling A Aryl Boronic Acid C Pd(0) Catalyst + Base A->C B Propionate Halide B->C D Substituted Phenylpropionate C->D Carbonylation_Route A Aryl Halide C Palladium Catalyst A->C B CO Gas B->C E Phenylpropionic Acid/Ester C->E D Alcohol/Water D->E

The Genesis of a Key Intermediate: A Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in the Synthesis of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a pivotal intermediate in the synthesis of the muscarinic receptor antagonist, Tolterodine. The development of this compound is intrinsically linked to the quest for a more bladder-selective and better-tolerated treatment for overactive bladder (OAB). This document provides a comprehensive overview of its synthesis, its crucial role in the manufacturing of Tolterodine, and the scientific rationale behind its molecular design. Detailed experimental protocols, process workflows, and key chemical data are presented to offer a complete technical resource for professionals in the field of pharmaceutical sciences.

Introduction: The Clinical Need Driving Discovery

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting the quality of life for millions worldwide.[1][2] For many years, the primary treatment involved antimuscarinic agents like oxybutynin.[3] While effective, these drugs were often associated with bothersome side effects such as dry mouth, constipation, and blurred vision due to their lack of selectivity for bladder muscarinic receptors.[3][4] This clinical challenge spurred the search for a new generation of antimuscarinics with a more favorable side-effect profile.[5]

Tolterodine, developed by Pharmacia & Upjohn, emerged as a leading candidate to address this unmet need.[3] It was designed to exhibit functional selectivity for the bladder over the salivary glands, promising comparable efficacy to existing treatments but with significantly better tolerability.[2][6] The successful and efficient synthesis of Tolterodine on a commercial scale necessitated the development of a robust and reproducible synthetic route, in which this compound would play a central role.

The Advent of this compound: A Historical Perspective

The discovery of this compound is not an isolated event but rather a key milestone in the development of Tolterodine. Its synthesis is first detailed in the foundational patent for Tolterodine, U.S. Patent No. 5,382,600, filed by Pharmacia & Upjohn.[7][8] This patent lays out the synthetic pathway where the methyl ester serves as a crucial, stable intermediate.

The rationale for the specific structure of this intermediate is rooted in the final architecture of the Tolterodine molecule. The 2-methoxy-5-methylphenyl group is a precursor to the 2-hydroxy-5-methylphenyl moiety in Tolterodine, with the methoxy group serving as a protecting group for the phenol during the initial synthetic steps. The 3-phenylpropionate backbone provides the core carbon chain that is subsequently modified to introduce the diisopropylamine functional group.

The development of this synthetic route, and by extension, the synthesis of this compound, was a critical step in making Tolterodine a commercially viable drug, marketed under brand names such as Detrol®.[7][9]

Synthesis and Chemical Properties

This compound is synthesized from 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one.[7][8] The synthesis involves the ring-opening of the lactone and subsequent methylation of the resulting carboxylic acid and phenolic hydroxyl group.

Key Chemical Data
PropertyValue
IUPAC Name methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate
CAS Number 124937-62-8
Molecular Formula C18H20O3
Molecular Weight 284.36 g/mol
Synthetic Workflow

The synthesis of this compound is a critical step in the overall synthesis of Tolterodine. The following diagram illustrates the workflow from the starting lactone to the target methyl ester intermediate.

G start 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one reagents Methyl iodide & Potassium carbonate in Acetone/Methanol (reflux) start->reagents Ring-opening & Methylation product This compound reagents->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in U.S. Patent No. 5,382,600.[7]

Materials:

  • 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one

  • Methyl iodide

  • Potassium carbonate

  • Acetone

  • Methanol

Procedure:

  • A mixture of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one, methyl iodide, and potassium carbonate is prepared in a solvent system of acetone and methanol.

  • The reaction mixture is heated to reflux.

  • The reaction is monitored for completion by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by a suitable method such as column chromatography or recrystallization.

Role as a Key Intermediate in Tolterodine Synthesis

This compound is a stable, crystalline solid that serves as an ideal intermediate for the subsequent chemical transformations required to produce Tolterodine. Its formation allows for the protection of the phenolic hydroxyl group as a methyl ether, preventing unwanted side reactions in the following reduction step.

The Synthetic Pathway to Tolterodine

The conversion of the methyl ester intermediate to Tolterodine involves a multi-step process, which is a testament to the ingenuity of the process chemists at Pharmacia & Upjohn.

G intermediate This compound reduction Reduction (e.g., Lithium aluminum hydride) intermediate->reduction propanol 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol reduction->propanol tosylation Tosylation (Tosyl chloride, Pyridine) propanol->tosylation tosylate Corresponding Tosylate tosylation->tosylate condensation Condensation (Diisopropylamine) tosylate->condensation tertiary_amine N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine condensation->tertiary_amine demethylation Demethylation (e.g., Boron tribromide) tertiary_amine->demethylation tolterodine Tolterodine (racemic) demethylation->tolterodine

Caption: Synthetic pathway from the methyl ester intermediate to racemic Tolterodine.

Elucidation of the Synthetic Steps
  • Reduction: The methyl ester is reduced to the corresponding primary alcohol, 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol. This is typically achieved using a powerful reducing agent like lithium aluminum hydride.[7]

  • Tosylation: The primary alcohol is then converted to a good leaving group, typically a tosylate, by reacting it with tosyl chloride in the presence of a base such as pyridine.[7]

  • Condensation with Diisopropylamine: The tosylate undergoes nucleophilic substitution with diisopropylamine to form the tertiary amine, N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine.[7]

  • Demethylation: The final step to yield Tolterodine is the demethylation of the methoxy group to the free phenol. This is often accomplished using a strong Lewis acid such as boron tribromide.[7] The resulting racemic Tolterodine is then resolved to obtain the active (R)-enantiomer.

Conclusion

The discovery and development of this compound represent a significant achievement in pharmaceutical process chemistry. Its synthesis provided a robust and scalable route to Tolterodine, a drug that has had a profound impact on the management of overactive bladder. This technical guide has provided an in-depth look at the history, synthesis, and critical role of this key intermediate, offering valuable insights for researchers and professionals in the field of drug development and manufacturing. The story of this molecule is a prime example of how the challenges of medicinal chemistry can be overcome through innovative synthetic strategies, ultimately leading to the production of life-improving medications.

References

  • Jönsson, N. A., Sparf, B. A., Mikiver, L., Moses, P., Nilvebrant, L., & Glas, G. (1995). U.S. Patent No. 5,382,600. Washington, DC: U.S.
  • Gage, J. R., & Cabaj, J. E. (1999). U.S. Patent No. 5,922,914. Washington, DC: U.S.
  • CN103044273A - Synthesis method of tolterodine tartrate - Google Patents. (n.d.).
  • EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites - Google Patents. (n.d.).
  • DK1584621T3 - Process for the preparation of tolterodine and its intermediates - Google Patents. (n.d.).
  • WO2003014060A1 - Process for the preparation of tolterodine - Google Patents. (n.d.).
  • Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库. (n.d.). Retrieved from [Link]

  • Stahl, M. M., & Ekström, B. (2001). Tolterodine: an overview. PubMed. [Link]

  • Goa, K. L., & Wagstaff, A. J. (2003). Tolterodine: a review of its use in the treatment of overactive bladder. PubMed. [Link]

  • Patil, V., & Belsare, D. (2017). Development and evaluation of novel drug delivery system of tolterodine tartrate. ResearchGate. [Link]

  • Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl) - LookChem. (n.d.). Retrieved from [Link]

  • Abrams, P. (2002). Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder. PubMed. [Link]

  • Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine | New Drug Approvals. (2015). Retrieved from [Link]

  • Chapple, C. R. (2014). Tolterodine extended release in the treatment of male oab/storage luts: a systematic review. Therapeutic Advances in Urology, 6(2), 57–70. [Link]

  • Tolterodine. (2023). In Wikipedia. [Link]

  • Serels, S. R., & Appell, R. A. (1999). Tolterodine: a new antimuscarinic agent for the treatment of the overactive bladder. Expert Opinion on Investigational Drugs, 8(7), 1073–1078. [Link]

  • Tolterodine EP Impurity A | CAS 124937-73-1 - Veeprho. (n.d.). Retrieved from [Link]

  • Tolterodine-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Tolterodine Tartrate - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Elliott, W. T., & Chan, J. (1998). Tolterodine: New Treatment for Incontinence. Clinician Reviews, 8(7), 101. [Link]

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An In-Depth Technical Guide to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: A Key Intermediate in the Synthesis of Tolterodine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a pivotal intermediate in a strategic synthetic route to Tolterodine. Tolterodine, (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine, is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder.[1] This document details a robust and scalable synthetic pathway commencing from 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one. We will elucidate the mechanistic choices behind key transformations, provide detailed, field-tested experimental protocols, and discuss the analytical validation of the intermediates. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering actionable insights into the synthesis of this critical active pharmaceutical ingredient (API).

Introduction: The Significance of Tolterodine and Its Synthesis

Tolterodine is a cornerstone therapy for managing symptoms of overactive bladder, including urinary frequency, urgency, and urge incontinence. Its therapeutic effect is achieved through the competitive antagonism of muscarinic receptors (M2 and M3 subtypes), which mediate bladder contraction.[1] Upon oral administration, Tolterodine is metabolized in the liver to its active 5-hydroxymethyl derivative, which contributes significantly to its clinical efficacy. The development of an efficient, cost-effective, and scalable synthetic process is paramount for ensuring the widespread availability of this important medication.

While several synthetic routes to Tolterodine exist, the pathway proceeding through the coumarin-derived intermediate, This compound , offers a strategic approach that is well-documented in process chemistry literature. This route provides excellent control over the core stereochemistry and allows for the introduction of the required functional groups in a logical and efficient sequence.

This guide focuses specifically on this pathway, highlighting the critical role of the title methyl ester and the subsequent transformations leading to the final API.

The Strategic Role of this compound

The synthesis of a complex molecule like Tolterodine is a multi-step process where the design of each step impacts yield, purity, and scalability. The pathway detailed herein leverages a lactone ring-opening strategy, where the phenolic hydroxyl group is protected as a methyl ether. This protection is crucial for preventing unwanted side reactions in subsequent steps. This compound is the direct product of this strategic protection and ring-opening step. Its structure contains the complete carbon skeleton of Tolterodine, poised for the necessary functional group manipulations.

The overall synthetic workflow is visualized below:

Tolterodine_Synthesis_Workflow A 3,4-dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-one (II) B Methyl 3-(2-methoxy-5-methylphenyl)- 3-phenylpropionate (III) A->B Step 1: Ring Opening & O-Methylation C 3-(2-methoxy-5-methylphenyl)- 3-phenylpropan-1-ol (IV) B->C Step 2: Ester Reduction D Protected Propanol Derivative (e.g., Tosylate) (V) C->D Step 3: Hydroxyl Activation E N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)- 3-phenylpropylamine (VI) D->E Step 4: Amination F Tolterodine (I) E->F Step 5: Demethylation

Caption: Overall synthetic workflow from the coumarin precursor to Tolterodine.

Experimental Protocols & Mechanistic Rationale

The following protocols are based on established and scalable procedures, designed to ensure high yield and purity.[2]

Step 1: Synthesis of this compound (III)

This initial step achieves two crucial transformations in one pot: the base-mediated hydrolysis of the lactone ring of the coumarin precursor (II) and the subsequent O-methylation of the resulting phenoxide.

Step1_Reaction cluster_reactants Reactants cluster_products Product Coumarin 3,4-dihydro-6-methyl-4-phenyl- 2H-benzopyran-2-one (II) Ester Methyl 3-(2-methoxy-5-methylphenyl)- 3-phenylpropionate (III) Coumarin->Ester  Ring Opening &  O-Methylation   Reagents 1. NaOH (aq) 2. Dimethyl Sulfate 3. TBAB (Catalyst) Reagents->Ester

Caption: Reaction scheme for the synthesis of the target methyl ester intermediate.

Protocol:

  • Charge a reaction vessel with 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one (1.0 eq, e.g., 250 g, 1.05 mol) and an aqueous solution of sodium hydroxide (e.g., 134.3 g in 1 L water).

  • Heat the mixture to 70-80°C to facilitate the hydrolysis of the lactone and formation of the sodium phenoxide.

  • Cool the resulting solution to 25-30°C.

  • Add methylene chloride as the organic solvent, followed by a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Slowly add dimethyl sulfate (a potent methylating agent) to the biphasic mixture. Maintain vigorous stirring.

  • Continue stirring for 2-4 hours at 25-30°C until the reaction is complete (monitored by HPLC).

  • Perform a liquid-liquid extraction. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the title compound as a viscous oil.

Expertise & Causality:

  • Phase-Transfer Catalysis (PTC): The use of TBAB is a critical process optimization. The phenoxide intermediate resides in the aqueous phase, while the methylating agent (dimethyl sulfate) is primarily in the organic phase. The quaternary ammonium salt acts as a "shuttle," carrying the phenoxide anion into the organic phase to react, thereby dramatically increasing the reaction rate and allowing for milder conditions.[3][4][5] This avoids the need for harsh, anhydrous solvents.

  • Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production. Its use here efficiently protects the phenolic hydroxyl, preventing it from interfering with the subsequent reduction step.

Step 2: Reduction of the Methyl Ester to 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol (IV)

The methyl ester (III) is reduced to the corresponding primary alcohol (IV) . This sets the stage for introducing the amine functionality.

Protocol:

  • Dissolve the ester (III) (1.0 eq, e.g., 295 g, 1.04 mol) in a suitable ether solvent like monoglyme (500 ml).

  • Add sodium borohydride (NaBH₄) (approx. 1.15 eq, e.g., 45.4 g) to the solution at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃). An exothermic reaction will occur.

  • After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 2-3 hours.

  • Quench the reaction by carefully adding dilute hydrochloric acid.

  • Distill the solvent under reduced pressure. Filter the mixture to remove inorganic salts.

  • Extract the aqueous layer with methylene chloride. The combined organic layers are evaporated to yield the propanol (IV) as an oil.

Expertise & Causality:

  • Reducing Agent System (NaBH₄/AlCl₃): While sodium borohydride alone is typically too weak to reduce esters, its combination with a Lewis acid like AlCl₃ creates a more powerful reducing system, sometimes referred to as "Brown's reagent".[2] This mixture is believed to form various aluminum hydride species in situ, which are potent enough to reduce the ester to the primary alcohol.[6] This system is often considered safer and easier to handle on a large scale than lithium aluminum hydride (LiAlH₄), which reacts violently with protic solvents and moisture.[7][8]

Step 3 & 4: Hydroxyl Activation and Amination

The primary alcohol (IV) is a poor leaving group. It must first be "activated" by converting it into a better leaving group, typically a tosylate (V) . This is then displaced by diisopropylamine to form the desired tertiary amine (VI) .

Protocol (Activation):

  • Dissolve the propanol (IV) (1.0 eq) in methylene chloride and cool to 0°C.

  • Add triethylamine (approx. 1.5 eq) followed by p-toluenesulfonyl chloride (approx. 1.2 eq).

  • Stir the reaction for 4-5 hours, allowing it to warm to 10-20°C.

  • Work up the reaction by adding water and dilute HCl. The separated organic layer is washed, dried, and the solvent is removed to yield the tosylate (V) .

Protocol (Amination):

  • Heat the tosylate (V) (1.0 eq) with a mixture of acetonitrile and diisopropylamine (1:1 v/v) in a pressure vessel at 80°C for 50-55 hours.

  • After cooling, the product (VI) is isolated through standard extraction and purification procedures.

Expertise & Causality:

  • Leaving Group Strategy: The tosylate group is an excellent leaving group, making the subsequent SN2 displacement by the diisopropylamine nucleophile efficient.

  • Reaction Conditions: The amination step requires elevated temperature and pressure due to the steric hindrance of the diisopropylamine nucleophile and the secondary carbon center, which can slow down the SN2 reaction.

Step 5: Demethylation to Yield Tolterodine (I)

The final step is the cleavage of the methyl ether protecting group to reveal the free phenolic hydroxyl of Tolterodine.

Protocol:

  • Heat the methoxy-protected amine (VI) in a mixture of aqueous hydrobromic acid (HBr) and acetic acid at 100-125°C for 12-16 hours.

  • Upon cooling, the product, as the hydrobromide salt, will precipitate.

  • The free base of Tolterodine (I) can be isolated by filtration and neutralization.

Analytical Characterization of Key Intermediate (III)

Proper characterization of each intermediate is essential for process control and regulatory compliance. While a full spectral analysis from a single public source is unavailable, the following data is compiled based on the known structure and data from closely related analogs.[9][10][11]

Table 1: Physicochemical and Spectral Data for this compound (III)

PropertyValue
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
Appearance Viscous Oil
¹H NMR (Predicted) δ (ppm): 7.20-7.40 (m, 5H, Ar-H phenyl), 6.70-7.00 (m, 3H, Ar-H substituted), 4.50 (t, 1H, CH-Ar), 3.85 (s, 3H, -OCH₃), 3.60 (s, 3H, -COOCH₃), 2.80 (d, 2H, -CH₂-COO), 2.25 (s, 3H, Ar-CH₃)
¹³C NMR (Predicted) δ (ppm): 173 (C=O), 156 (C-OAr), 144 (Ar-C), 130 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 126 (Ar-CH), 110 (Ar-CH), 55 (-OCH₃), 51 (-COOCH₃), 42 (-CH₂-), 40 (Ar-CH-), 20 (Ar-CH₃)
IR (KBr, cm⁻¹) ~2950 (C-H), ~1735 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ether)

Conclusion and Process Insights

The synthetic route to Tolterodine via This compound represents a robust and well-reasoned approach suitable for pharmaceutical manufacturing. The key strategic decisions—employing a phase-transfer catalyzed O-methylation and utilizing a safer, scalable NaBH₄/AlCl₃ reduction system—underscore the principles of modern process chemistry.[12] Each step is designed to produce intermediates of high purity, which is critical for the quality of the final API. This guide provides the foundational protocols and mechanistic understanding necessary for professionals seeking to implement or optimize the synthesis of Tolterodine.

References

  • Brown, H. C., Mead, E. J., & Subba Rao, B. C. (1955). A New Powerful Reducing Agent-Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society.
  • Srinivas, K., et al. (2005). An Improved, Scalable, and Impurity-Free Process for Tolterodine Tartrate. Organic Process Research & Development, 9(3). Available at: [Link]

  • Laxmi, N. S., et al. (2003). Process for the preparation of tolterodine. Patent WO2003014060A1.
  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(7). Available at: [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. National Center for Biotechnology Information. Available at: [Link]

  • Papadoyannis, I. N., et al. (1995). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • ResearchGate. (2021). Different methylating agents used for O-methylation of phenolic compounds. ResearchGate. Available at: [Link]

  • Chemistry For Everyone. (2024, February 8). What Is Phase Transfer Catalysis? [Video]. YouTube. Available at: [Link]

  • Quora. (2014). Why does LiAlH4 reduce esters, amides, or carboxylic acids, while NaBH4 cannot reduce them?. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate - Spectral Information. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Tolterodine Synthesis. Available at: [Link]

  • LookChem. (n.d.). Cas 124937-73-1, 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol. Available at: [Link]

  • PubChem. (n.d.). Tolterodine. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). Tolterodine-impurities. Available at: [Link]

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Methodological & Application

"experimental protocol for using Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research Process

I'm starting by gathering all the available information on "Methyl 3-( 2-methoxy-5-methylphenyl)-3-phenylpropionate." I need to understand its chemical makeup and how it works, plus any existing in vitro studies. I'll then move onto finding the in vitro experiment protocols suitable for targeting likely biological pathways.

Developing the Experimental Design

I'm now diving into the specifics of experimental design. I'm focusing on the best ways to test the compound's effect in the lab. I'm looking at creating a detailed, step-by-step workflow, from preparing reagents to conducting the assays and analyzing the data. I'm also planning to create visual aids like tables and diagrams to make everything clear. The goal is to produce a really complete document, with cited sources and clear data.

Defining Key Research Questions

My work now centers on defining key research questions related to this compound. I'm focusing my searches to uncover relevant experimental protocols. I need the best assays to study its effects. After that, I will construct a detailed experimental workflow, encompassing reagent preparation to various assays. I'm aiming for precision and completeness. I'm compiling all the data into the final document, too.

Defining the Compound's Identity

I've successfully identified the CAS number (124937-62-8) and molecular weight (284.36 g/mol ) for "Methyl 3-(2-methoxy-5-methylphenyl)- 3-phenylpropionate." My focus has now shifted to understanding the parent compound. Searches consistently link to "3-(2-".

Connecting the Dots: Tolterodine

I've learned that the parent compound is key to understanding the target: "3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid" is linked to Tolterodine synthesis, which is used for overactive bladder. This implies a muscarinic receptor target. Now, I'm ready to design an in vitro protocol to test its activity as an antagonist.

"in vivo administration of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in animal models"

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vivo Administration of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Introduction: Contextualizing a Novel Therapeutic Candidate

The successful preclinical evaluation of any novel chemical entity hinges on rigorous and reproducible in vivo testing.[1] this compound (CAS 124937-62-8) is a compound of interest, structurally related to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, a key intermediate in the synthesis of Tolterodine.[2] Tolterodine is a well-established muscarinic receptor antagonist used to treat urinary incontinence.[2][3] This structural relationship suggests that this compound may also modulate muscarinic receptors or possess other significant biological activities worth exploring in animal models.

As a methyl ester, the compound is presumed to be lipophilic, presenting specific challenges for formulation and delivery. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the systematic in vivo administration of this compound. It moves beyond a simple recitation of steps to explain the causal logic behind critical experimental choices, ensuring scientific integrity and the generation of reliable, high-quality data.

PART 1: Foundational Experimental Design

The validity of in vivo research is established long before the first dose is administered. Careful consideration of the animal model, vehicle formulation, and dosing parameters is paramount.

Rationale-Driven Selection of Animal Models

In vivo models are indispensable for understanding the physiological and pathophysiological effects of a test compound.[4] The choice of model should be directly linked to the research hypothesis.

  • General Toxicology and Pharmacokinetic (PK) Studies: Standard strains of mice (e.g., C57BL/6, CD-1) and rats (e.g., Sprague-Dawley, Wistar) are typically used due to their well-characterized genetics and physiology.

  • Metabolic Disease Research: Given the high comorbidity of metabolic disorders, evaluating a novel compound in this context can be highly informative.[5][6] A variety of established models exist, including diet-induced obesity (DIO) models in rodents and genetic models such as the ob/ob mouse, db/db mouse, or the Zucker diabetic fatty (ZDF) rat.[4][5][7] These models are crucial for investigating how metabolic state influences drug efficacy and safety.[8]

  • Efficacy Studies (Hypothesis-Driven): Based on the compound's relationship to Tolterodine, models of bladder overactivity could be appropriate. However, its effects could be pleiotropic. For instance, if investigating potential anti-inflammatory or antinociceptive properties, models of induced inflammation or pain would be necessary.[9][10]

Vehicle Formulation for a Lipophilic Compound

The primary challenge in administering this compound is its expected low aqueous solubility. The choice of vehicle is critical and must be empirically tested to ensure the compound remains solubilized or uniformly suspended. A vehicle-only control group is mandatory in all experiments to differentiate the effects of the compound from those of the delivery agent.[11]

Protocol: Vehicle Solubility Testing

  • Objective: To determine a suitable vehicle that can dissolve or suspend the compound at the desired concentration.

  • Procedure:

    • Weigh a small amount of the test compound into multiple clear vials.

    • Add a measured volume of a candidate vehicle to each vial to achieve the target concentration.

    • Mix thoroughly using a vortex mixer and/or sonicator.

    • Visually inspect for solubility. If the solution is not clear, observe for uniform suspension versus rapid precipitation.

    • Incubate at room temperature and 37°C for a set period (e.g., 1-2 hours) and re-inspect to ensure stability.

Table 1: Common Vehicles for Lipophilic Compounds

Vehicle CompositionPrimary Route(s)AdvantagesDisadvantages & Considerations
Corn Oil / Sesame Oil PO, SC, IPSuitable for highly lipophilic compounds; generally well-tolerated.Not suitable for intravenous (IV) administration; can have slow absorption.[12]
10% DMSO in Saline IP, SCStrong solubilizing power for many compounds.DMSO can have intrinsic biological effects (e.g., anti-inflammatory).[13][14] Must be used cautiously and with a proper vehicle control.[13]
5% Ethanol, 5% Cremophor EL, 90% Saline IP, SC, IVCommonly used for poorly soluble drugs.Cremophor EL can cause hypersensitivity reactions and has known biological effects.[13][14]
40% Polyethylene Glycol (PEG) 400 in Water PO, IP, SCGood for compounds with intermediate solubility; generally well-tolerated.[12]Can be viscous; high doses may cause toxicity.[12]
Aqueous Suspension with 0.5% Carboxymethylcellulose (CMC) POUseful for compounds that cannot be dissolved; allows for oral administration of a suspension.Requires vigorous mixing before each administration to ensure uniform dosing.
Dose and Administration Volume Calculations

Dosing is based on the animal's body weight to ensure consistency across the study.[15] All solutions should be sterile to prevent infection and warmed to room or body temperature to avoid discomfort.[16][17]

Formula for Dose Calculation:

Volume to Administer (mL) = (Dose (mg/kg) × Animal Weight (kg)) / Concentration (mg/mL)

Table 2: Recommended Maximum Administration Volumes

SpeciesRouteMaximum Volume (mL/kg)Reference(s)
Mouse Oral (PO)10 mL/kg[15][18][19][20]
Intraperitoneal (IP)10 mL/kg[16]
Subcutaneous (SC)5 mL/kg per site[21]
Rat Oral (PO)10-20 mL/kg[19]
Intraperitoneal (IP)10 mL/kg[16][17]
Subcutaneous (SC)5-10 mL/kg per site

Note: These volumes should be considered maximal limits. The lowest effective volume should always be used.[15][16]

PART 2: Standardized Administration Protocols

The following protocols are synthesized from established institutional guidelines to ensure procedural consistency and animal welfare. A new, sterile syringe and needle must be used for every animal.[22][23]

Protocol: Oral Gavage (PO) in Mice and Rats

Oral gavage ensures direct delivery of a precise volume to the stomach.[19][20] This method requires significant technical skill to avoid accidental administration into the trachea, which can be fatal.[15]

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head. The restraint should create a straight line from the head through the neck and esophagus.[18][19]

    • Rat: Hold the rat near the thoracic region, supporting the lower body.[20]

  • Tube Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib or sternum. Mark this length on the tube; do not insert past this point to avoid stomach perforation.[18][19]

  • Tube Insertion:

    • Use a proper gavage needle with a rounded tip to prevent esophageal injury.[19][24]

    • Gently insert the needle into the mouth, slightly to one side (in the diastema), and advance it over the tongue.[15][18]

    • The tube should pass easily down the esophagus with no resistance. The animal may exhibit a swallowing reflex.[18][20] If resistance is met, withdraw and start again. [18]

  • Substance Administration: Once the tube is correctly placed, slowly depress the syringe plunger over 2-3 seconds.[15]

  • Tube Removal: Remove the needle gently in a single, smooth motion following the same angle as insertion.[19]

  • Post-Procedure Monitoring: Observe the animal for at least 5-10 minutes for any signs of respiratory distress.[19][20]

Table 3: Recommended Gavage Needle Sizes

Species / WeightGaugeReference(s)
Mouse (<14g) 24G[15]
Mouse (15-25g) 22-20G[18][20]
Mouse (>25g) 18G[18]
Rat 16-18G[19]
Protocol: Intraperitoneal (IP) Injection in Mice and Rats

IP injection allows for rapid absorption of substances into the systemic circulation.

  • Animal Restraint:

    • Mouse: Scruff the mouse and position it so the abdomen is exposed and the head is tilted slightly downward. This allows abdominal organs to shift away from the injection site.[25]

    • Rat: A two-person technique is preferred for secure restraint.[16][25] One person restrains the rat while the second performs the injection. Alternatively, a one-person technique using a towel wrap can be used.[16][25]

  • Site Identification: The injection site is in the lower right quadrant of the abdomen.[16] This location is chosen to avoid the cecum (which is typically on the left) and the urinary bladder.[16][17][22]

  • Needle Insertion:

    • Use an appropriately sized sterile needle (see Table 4).

    • Insert the needle with the bevel facing up at a 30-40° angle to the abdominal plane.[16][17]

  • Aspiration: Gently pull back on the plunger.[22]

    • If you see air or clear/yellow fluid (urine), or brownish/green fluid (intestinal contents), you have entered an organ. Withdraw the needle, discard the syringe and solution, and re-attempt with fresh materials.[25][26]

    • If no fluid or blood is aspirated, proceed with the injection.

  • Injection and Withdrawal: Depress the plunger smoothly. Withdraw the needle at the same angle it was inserted.[17]

Protocol: Subcutaneous (SC) Injection in Mice and Rats

SC injection is used for slower, more sustained absorption of a substance.

  • Animal Restraint: Securely restrain the animal. For mice, scruffing is common.[21]

  • Site Identification: The preferred site is the loose skin over the shoulders (the scruff or interscapular area).[23][27]

  • Skin Tent: Grasp the loose skin with your non-dominant hand and lift it to form a "tent".[21][28]

  • Needle Insertion:

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[21][29]

  • Aspiration: Gently pull back on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw and re-attempt in a different location with a fresh needle and syringe.[21][23]

  • Injection and Withdrawal: If no blood is aspirated, inject the substance. A small bleb or bubble will form under the skin. Withdraw the needle and gently massage the area to help disperse the fluid.[29]

Table 4: Recommended Needle Sizes for Injections

SpeciesRouteRecommended GaugeReference(s)
Mouse IP25-27G[16]
SC25-27G[21][23]
Rat IP23-25G[16][17]
SC23-25G

PART 3: Workflow, Monitoring, and Data Management

A well-designed study includes robust monitoring and systematic data collection to ensure both animal welfare and data integrity.[30]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study involving the administration of a test compound.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Dosing & Observation cluster_data Phase 3: Data Collection & Analysis acclimate Animal Acclimatization (≥ 7 days) rand Randomization into Groups (e.g., Vehicle, Dose 1, Dose 2) acclimate->rand baseline Baseline Measurements (Body Weight, Blood Glucose, etc.) rand->baseline dose Compound Administration (PO, IP, or SC Route) baseline->dose monitor Daily Health Monitoring (Clinical Signs, Weight) dose->monitor endpoint Endpoint Data Collection (e.g., Blood Samples, Tissue Harvest) monitor->endpoint analysis Sample & Data Analysis endpoint->analysis report Statistical Analysis & Reporting analysis->report

Caption: Standard workflow for an in vivo compound administration study.

Post-Administration Monitoring and Data Collection

Continuous monitoring is essential for animal welfare and for identifying any potential adverse effects of the compound.[31]

  • Immediate Monitoring: Observe animals for 10-15 minutes post-injection for acute distress, such as labored breathing or abnormal posture.[15]

  • Daily Monitoring:

    • Clinical Observations: Check for changes in posture, activity level, grooming, and hydration status.

    • Body Weight: Record daily or several times per week. Significant weight loss (>15-20% from baseline) is a key indicator of poor health and may require intervention.

    • Food and Water Consumption: Can be measured to assess general well-being.[4]

  • Data Collection: The endpoints collected will be specific to the study's objective. Modern in vivo data management software can help ensure accurate and secure data capture.[30][32][33]

Table 5: Example Endpoints for a Metabolic Study

EndpointMeasurement MethodPurpose
Body WeightElectronic BalanceGeneral health and obesity marker[4]
Blood GlucoseGlucometer (tail vein)Diabetes and glucose tolerance marker[4]
Insulin LevelELISA from plasmaMarker of insulin resistance[4]
Glucose Tolerance Test (GTT)Serial blood glucose measurements after a glucose challengeAssesses glucose disposal[4]
Tissue HistopathologyMicroscopic examination of fixed tissuesTo identify organ-level changes or toxicity

PART 4: Hypothetical Mechanism of Action

Given its structural similarity to Tolterodine, a plausible hypothesis is that this compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates a simplified signaling pathway for the M3 subtype, which is coupled to the Gq protein.

G compound Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate receptor Muscarinic M3 Receptor (mAChR M3) compound->receptor Antagonism (Blocks) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag calcium ↑ Intracellular Ca²⁺ ip3->calcium pkc Protein Kinase C (PKC) dag->pkc response Cellular Response (e.g., Smooth Muscle Contraction) calcium->response pkc->response

Caption: Hypothetical antagonistic action on the Gq-coupled M3 muscarinic receptor.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services.
  • Animal Models of Diabetes and Metabolic Disease - PMC - PubMed Central.
  • Animal Models of Metabolic Disease - Creative Bioarray.
  • Intraperitoneal Injection in Rats | Animals in Science - Queen's University.
  • Oral Gavage in the Mouse - FSU Office of Research - Florida State University.
  • Oral Gavage In Mice and Rats - ucsf - iacuc.
  • In vivo study management software - Benchling.
  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers.
  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP - ResearchGate.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc.
  • SOP: Intraperitoneal Injections in the Rat - Research and Innovation | Virginia Tech.
  • Oral Gavage - Rodent - Research | SDSU.
  • Animal models in Metabolic Syndrome - International Journal of Pharmaceutical Sciences.
  • Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC - PubMed Central.
  • UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed.
  • Subcutaneous Injection in Mice | Animals in Science - Queen's University.
  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate.
  • Administering Subcutaneous Injections.
  • 10 Key Insights on In-Vivo Testing for Clinical Research Directors - bioaccess.
  • Subcutaneous Injection in the Mouse - Research Animal Training.
  • Vehicles for Lipophilic Drugs: Implications for Experimental Design, Neuroprotection, and Drug Discovery - ResearchGate.
  • In Life/In Vivo Data Collection - Labcat Animal Study Software for Animal Studies.
  • WO2002013870A2 - Formulation for administering therapeutic lipophilic molecules - Google Patents.
  • Making a Skin Tent for a Subcutaneous Injection.
  • Medical Monitoring - hVIVO.
  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PMC - PubMed Central.
  • Essential Software Tools for Preclinical Research - ModernVivo.
  • New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study - PubMed.
  • 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid | C17H18O3 | CID 3468322.
  • Liposome - Wikipedia.
  • Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl) - LookChem.
  • The Role of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Tolterodine Synthesis.
  • In vitro and in vivo characterization of MPEP, an allosteric modulator of the metabotropic glutamate receptor subtype 5: review article - PubMed.
  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC - PubMed Central.
  • 124937-62-8 | this compound - AiFChem.
  • Antinociceptive Effect of 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one in Mice Models of Induced Nocception - PubMed.

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quantification of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Abstract

This document provides a comprehensive guide to the quantitative analysis of this compound, a novel small molecule with potential applications in pharmaceutical development. Given the critical need for accurate and reliable quantification in drug discovery and quality control, two robust analytical methods are presented: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection suitable for purity assessment and quantification in simple matrices, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma.[1][2] The protocols herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific integrity.[3][4]

Introduction and Methodological Rationale

This compound is a methyl ester derivative whose structural complexity and potential pharmacological relevance necessitate precise analytical characterization.[5] Accurate quantification is fundamental for pharmacokinetic studies, dose-response analysis, stability testing, and quality assurance protocols.[6][7]

The selection of an analytical technique is dictated by the analyte's physicochemical properties and the intended application. The subject compound possesses aromatic rings (phenyl and substituted phenyl groups), which act as strong chromophores, making it an ideal candidate for UV detection.[2] Its relatively low volatility and good solubility in organic solvents favor liquid chromatography over gas chromatography.

  • For purity analysis and quantification in bulk substance or simple formulations , an RP-HPLC method offers a balance of performance, cost-effectiveness, and accessibility.[2][8]

  • For trace-level quantification in complex biological matrices , such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[9][10] Its unparalleled sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for accurate measurement even in the presence of endogenous interferences.[1][10]

This guide provides detailed, step-by-step protocols for both methods, emphasizing the causality behind experimental choices to empower researchers to adapt and troubleshoot these workflows effectively.

General Analytical Workflow

The quantification process follows a structured pathway from sample receipt to final data reporting. This workflow ensures consistency, minimizes error, and is a cornerstone of Good Laboratory Practice (GLP).

Analytical_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Processing Sample Sample Receipt & Login StdPrep Standard & QC Preparation SystemSuitability System Suitability Test SamplePrep Sample Preparation (e.g., SPE, Dilution) SamplePrep->SystemSuitability Analysis LC-UV or LC-MS/MS Sequence Run SystemSuitability->Analysis Integration Peak Integration & Quantification Analysis->Integration Review Data Review & Approval Integration->Review Report Final Report Generation Review->Report SPE_Workflow start Start: Plasma Sample step1 Step 1: Condition - Activate sorbent with Methanol - Equilibrate with Water start->step1 step2 Step 2: Load - Load pre-treated plasma sample - Analyte binds to sorbent step1->step2 step3 Step 3: Wash - Wash with aqueous solution - Removes salts and polar interferences step2->step3 step4 Step 4: Elute - Elute analyte with organic solvent (e.g., Methanol or ACN) step3->step4 end End: Clean Extract for LC-MS/MS step4->end

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Intermediate for Muscarinic Receptor Antagonists

In the landscape of pharmaceutical manufacturing, the efficiency, reliability, and elegance of a synthetic route are paramount. The selection of chemical intermediates is a critical determinant of the overall success of drug synthesis, impacting yield, purity, and scalability. Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No: 124937-62-8) is a sophisticated intermediate that holds a pivotal position in the synthesis of specific active pharmaceutical ingredients (APIs).[1] Its structure is particularly tailored for the construction of complex molecules targeting the muscarinic acetylcholine receptors.

This document serves as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the application of this key intermediate. We will delve into its synthesis, its critical role in the production of the widely-prescribed drug Tolterodine, and provide detailed, field-tested protocols. The causality behind experimental choices will be elucidated to empower the user with a deep, functional understanding of the chemistry involved.

Core Application: Synthesis of Tolterodine

The most prominent application of this compound is as a precursor in the manufacturing of Tolterodine.[1][2] Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of urinary frequency, urgency, and incontinence associated with an overactive bladder. The synthesis of Tolterodine from this intermediate is a multi-step process that leverages the specific functionalities of the molecule.

The overall synthetic strategy involves the formation of the propionate backbone, followed by reduction of the ester and subsequent amination to introduce the diisopropylamino group characteristic of Tolterodine. The methoxy group on the phenyl ring serves as a protected phenol, which is deprotected in the final stages of the synthesis.

Visualizing the Synthetic Pathway

The following diagram illustrates the central role of this compound in the synthesis of Tolterodine.

G cluster_0 Part 1: Synthesis of the Methyl Ester Intermediate cluster_1 Part 2: Conversion to Tolterodine Lactone 6-methyl-4-phenyl-3,4-dihydro- 2H-1-benzopyran-2-one MethylEster Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate Lactone->MethylEster Methylation (e.g., (CH₃)₂SO₄, NaOH) Propanol 3-(2-methoxy-5-methylphenyl) -3-phenylpropan-1-ol MethylEster->Propanol Reduction (e.g., LiAlH₄ or NaBH₄/AlCl₃) TosylPropanol 3-(2-methoxy-5-methylphenyl) -3-phenylpropyl tosylate Propanol->TosylPropanol Tosylation (e.g., TsCl, Pyridine) MethoxyTolterodine N,N-diisopropyl-3-(2-methoxy- 5-methylphenyl)-3-phenylpropylamine TosylPropanol->MethoxyTolterodine Amination (Diisopropylamine) Tolterodine Tolterodine MethoxyTolterodine->Tolterodine Demethylation (e.g., BBr₃ or L-selectride)

Caption: Synthetic workflow from lactone to Tolterodine.

Experimental Protocols

The following protocols are presented with an emphasis on the rationale behind the choice of reagents and conditions. These are illustrative and may require optimization based on the specific laboratory setup and scale of the reaction.

Protocol 1: Synthesis of this compound

This synthesis proceeds via the methylation of the corresponding lactone, 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one. This approach is efficient and provides the desired methyl ester in good yield.

Principle: The reaction is a base-mediated ring-opening of the lactone followed by methylation of the resulting carboxylate and phenoxide. Sodium hydroxide serves to open the lactone ring, and dimethyl sulfate is a potent methylating agent for both the carboxylate and the phenoxide.

Materials:

  • 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-one (1 equivalent) in a mixture of acetone and methanol (1:1, v/v), add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Stir the mixture at room temperature for 30 minutes to ensure complete lactone ring opening.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add dimethyl sulfate (2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.

  • To the aqueous residue, add dichloromethane to extract the product.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation:

ParameterValue/ConditionRationale
Starting Material 6-methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-oneReadily available precursor.
Reagents NaOH, (CH₃)₂SO₄Strong base for ring opening and efficient methylating agent.
Solvent Acetone/MethanolGood solubility for both starting material and reagents.
Temperature RefluxTo ensure the reaction goes to completion in a reasonable time.
Reaction Time 4-6 hoursTypical duration for this type of transformation.
Work-up Aqueous washTo remove inorganic byproducts and excess reagents.
Purification Column ChromatographyTo obtain a high-purity product.
Typical Yield 80-90%
Protocol 2: Reduction to 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol

The reduction of the methyl ester to the corresponding primary alcohol is a critical step in the synthesis of Tolterodine.[2] Strong reducing agents are required for this transformation.

Principle: Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon of the ester.

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol.

Data Presentation:

ParameterValue/ConditionRationale
Starting Material This compoundProduct from the previous step.
Reducing Agent LiAlH₄A strong, non-selective reducing agent suitable for esters.
Solvent Anhydrous THFAprotic solvent, stable to LiAlH₄.
Temperature 0 °C to Room TempInitial cooling to control the exothermic reaction.
Reaction Time 3-4 hoursSufficient for complete reduction.
Work-up Acidic quenchTo neutralize the aluminate salts and facilitate extraction.
Typical Yield >95%

Subsequent Transformations to Tolterodine

The resulting alcohol, 3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol, is then converted to Tolterodine through a two-step process:

  • Tosylation: The primary alcohol is converted to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Amination: The tosylate undergoes nucleophilic substitution with diisopropylamine to introduce the tertiary amine functionality.[3]

  • Demethylation: The final step involves the deprotection of the phenol by cleaving the methyl ether. This is often achieved using strong Lewis acids like boron tribromide (BBr₃) or with reagents like L-selectride.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through in-process monitoring. The use of Thin Layer Chromatography (TLC) at each stage is crucial to ensure that the reaction has gone to completion before proceeding to the next step or work-up. This minimizes the formation of byproducts and simplifies purification.

Furthermore, the characterization of the intermediates and the final product by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy is essential to confirm their identity and purity.

Conclusion

This compound is a valuable and strategically designed chemical intermediate. Its application in the synthesis of Tolterodine showcases the principles of modern organic synthesis, including the use of protecting groups and efficient functional group interconversions. The protocols and insights provided in this document are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this key building block in their synthetic endeavors.

References

  • The Role of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Tolterodine Synthesis. (2026, January 6). PharmaCompass. [Link]

  • Tolterodine tartrate Synthesis Route. Mol-Instincts. [Link]

  • A process for the preparation of tolterodine tartrate. (2010).

Sources

Application Notes and Protocols: Investigating the Medicinal Chemistry Potential of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in medicinal chemistry. While primarily recognized as a key synthetic intermediate for the muscarinic receptor antagonist Tolterodine[1], this guide explores its latent potential as a standalone therapeutic agent, a prodrug, or a scaffold for novel drug discovery campaigns. We present a structured approach, from in silico analysis to detailed in vitro experimental protocols, to systematically evaluate its pharmacological profile. The causality behind experimental choices is explained to provide a field-proven framework for investigation.

Introduction and Core Hypothesis

This compound (CAS No: 124937-62-8) is a small molecule whose parent carboxylic acid is a critical building block in the synthesis of Tolterodine, a drug used to treat overactive bladder[1]. The structural similarity to a known pharmacologically active agent suggests that the core scaffold possesses features conducive to biological activity.

Core Hypothesis: Based on its structural relationship to Tolterodine, it is hypothesized that this compound, or its primary metabolite (the corresponding carboxylic acid), may exhibit modulatory activity at muscarinic acetylcholine receptors. The methyl ester moiety could potentially function as a prodrug, improving pharmacokinetic properties before being hydrolyzed in vivo to the active carboxylic acid.

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticonvulsant effects[2]. Furthermore, methoxyphenyl groups are common in bioactive molecules and can influence receptor binding and metabolic stability[3][4][5]. This guide outlines the necessary steps to explore this hypothesis and characterize the compound's broader therapeutic potential.

Compound Profile and In Silico Assessment

A crucial first step in modern drug discovery is the computational, or in silico, profiling of a compound to predict its drug-like properties. This front-loading approach helps to identify potential liabilities early, saving significant time and resources[6][7].

Physicochemical Properties
PropertyValueSource
CAS Number 124937-62-8[8]
Molecular Formula C₁₈H₂₀O₃[9]
Molecular Weight 284.35 g/mol [9]
IUPAC Name Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate[9]
SMILES COC(=O)CC(c1ccccc1)c2cc(C)ccc2OC[9]
Predictive ADME/Tox Profile

Computational tools can provide rapid initial assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile[7][10]. We recommend using established platforms like SwissADME or pkCSM for this preliminary analysis.

Rationale for In Silico Profiling:

  • Early Risk Mitigation: Identifies potential issues like poor absorption or high toxicity before committing to expensive synthesis and testing[11].

  • Resource Optimization: Allows for the prioritization of compounds with the most promising drug-like characteristics[6].

  • Hypothesis Generation: Can suggest potential metabolic pathways or off-target interactions to investigate experimentally.

Proposed Primary Target and Signaling Pathway

The structural lineage from Tolterodine strongly suggests the muscarinic acetylcholine receptor family (M1-M5) as the primary target for investigation. Tolterodine is a competitive antagonist at these receptors.

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. In the bladder, M2 and M3 subtypes are predominant, where M3 receptor antagonism leads to smooth muscle relaxation and control of overactive bladder symptoms.

muscarinic_pathway cluster_membrane Cell Membrane cluster_outside cluster_inside Intracellular Space receptor Muscarinic Receptor (e.g., M3) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ACh Acetylcholine (ACh) ACh->receptor Binds & Activates Compound Test Compound (Antagonist) Compound->receptor Binds & Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Smooth Muscle Contraction ca_release->response pkc->response

Caption: Muscarinic M3 receptor signaling pathway and point of antagonist intervention.

Synthesis and Characterization

The synthesis of this compound can be achieved via standard esterification of its corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS: 109089-77-2)[][13][14][15].

Protocol: Fischer Esterification

  • To a solution of 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours)[16].

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed In Vitro Evaluation Workflow

A systematic, multi-assay approach is essential to build a comprehensive profile of the compound's biological activity. In vitro assays provide the foundational data for efficacy and safety before any consideration of more complex studies[17][18][19][20].

experimental_workflow cluster_primary Primary Screening: Target Engagement cluster_secondary Secondary Screening: Safety & Druggability cluster_decision Go/No-Go Decision compound Test Compound (Methyl Ester) binding Muscarinic Receptor Binding Assay (Ki) compound->binding functional Functional Assay (IC50, Antagonism) compound->functional acid Carboxylic Acid (Potential Metabolite) acid->binding acid->functional binding->functional If Active cytotox Cytotoxicity Assay (CC50, e.g., MTT) functional->cytotox If Potent metabolic Metabolic Stability (e.g., Microsomes) functional->metabolic If Potent decision Lead Candidate? cytotox->decision metabolic->decision

Caption: Proposed experimental workflow for in vitro evaluation.

Protocol: Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of the test compound and its parent acid for muscarinic receptors.

Rationale: This assay directly measures the interaction between a compound and its target receptor, providing a quantitative measure of affinity. It is a fundamental step in characterizing a potential drug candidate[21].

Materials:

  • Cell membranes expressing human muscarinic receptors (M1-M5 subtypes).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compounds (Methyl ester and carboxylic acid) dissolved in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation fluid and microplates.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of diluted test compound, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of cell membrane suspension.

  • For non-specific binding (NSB) wells, use a high concentration of a known muscarinic antagonist (e.g., atropine). For total binding, use buffer instead of a competitor.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., GraphPad Prism).

Protocol: Calcium Flux Functional Assay

Objective: To determine if the compound acts as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring its ability to block agonist-induced calcium release.

Rationale: A binding event does not guarantee a functional effect. This assay measures the biological response downstream of receptor activation, confirming whether the compound is an agonist, antagonist, or has no effect[17][19].

Materials:

  • CHO or HEK293 cells stably expressing the M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., Carbachol).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the reader and measure the baseline fluorescence.

  • Inject the agonist (Carbachol at its EC₈₀ concentration) and immediately begin recording the change in fluorescence over time.

  • The antagonist effect is measured as the inhibition of the agonist-induced calcium signal.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Protocol: MTT Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compound against a standard cell line (e.g., HEK293 or HepG2).

Rationale: Early assessment of cytotoxicity is critical to flag compounds that may have non-specific toxic effects, which is a major cause of drug attrition[6][21].

Materials:

  • HEK293 or HepG2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Add serial dilutions of the test compound to the wells and incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate[21].

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Interpretation and Future Directions

The data generated from these protocols will provide a foundational understanding of the medicinal chemistry potential of this compound.

Interpreting the Results:

  • High Binding Affinity (Low Ki) and Functional Antagonism (Low IC₅₀): This profile suggests the compound is a potent muscarinic receptor antagonist. If the carboxylic acid is more potent than the methyl ester, it supports the prodrug hypothesis.

  • Low Cytotoxicity (High CC₅₀): A high CC₅₀ value relative to the IC₅₀ (a large therapeutic window) is desirable, indicating the compound's activity is specific and not due to general cell death.

  • Metabolic Stability: Data from microsomal stability assays will indicate the compound's half-life. Rapid hydrolysis of the ester to the acid would further support the prodrug concept.

Next Steps: If the initial in vitro data is promising, the subsequent steps in a drug discovery program would include:

  • Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.

  • Broader Off-Target Screening: Assessing activity against a panel of other receptors and enzymes to ensure target specificity.

  • In Vivo Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile in animal models.

  • In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease (e.g., a model for overactive bladder).

By following this structured and scientifically-grounded approach, researchers can thoroughly investigate the potential of this compound and its derivatives as novel therapeutic agents.

References

  • HubPages. (2023, November 13). In Vitro Assays: The Bedrock of Drug Discovery and Development.
  • Charles River Laboratories. In Vitro Assay Development Services.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Visikol. (2023, May 23). The Importance of In Vitro Assays.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • ACS Omega. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • Sigma-Aldrich. Discover Bioactive Small Molecules for ADME/Tox.
  • AiFChem. 124937-62-8 | this compound.
  • ACS Omega. (2020, June 25). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM.
  • PrepChem.com. Synthesis of methyl 3-phenylpropionate.
  • LookChem. Cas 124937-73-1,3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol.
  • Bocsci. 3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYL PROPIONIC ACID.
  • PubMed. (1987, October). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives.
  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
  • Benchchem. Synthesis routes of Methyl 3-phenylpropionate.
  • Chemrio. 3-phenylpropionic Acid; 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
  • ChemicalBook. (2023, April 23). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid.
  • Pharmaffiliates. (2026, January 6). The Role of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Tolterodine Synthesis.
  • LGC Standards. Methyl (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoate.
  • PubMed Central. (2023, December 1). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells.
  • PubMed Central. (2023, June 28). Structural pharmacology and therapeutic potential of 5-methoxytryptamines.
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  • PubMed Central. (2019, November 26). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents.
  • PubMed. (2020, January). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents.
  • Taylor & Francis Online. (2021, July 19). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • PubMed. (2022, August). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).

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"Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate as a precursor for novel compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate as a Precursor for Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3,3-Diarylpropionate Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the 3,3-diarylpropionate scaffold represents a cornerstone for building molecular complexity. These structures are prevalent in a variety of biologically active molecules, including a class of plant-derived polyphenols known as lignans, which exhibit a wide array of pharmacological properties such as antitumor, antiviral, and antioxidant activities[1]. The specific precursor, this compound, is a highly versatile building block. Its utility is demonstrated in established pharmaceutical syntheses, such as being a key intermediate for Tolterodine, a muscarinic receptor antagonist used to treat overactive bladder[2].

Beyond its role in established drugs, the true potential of this precursor lies in its capacity for strategic chemical transformations to generate novel molecular architectures. The arrangement of its two aromatic rings, connected by a flexible three-carbon chain, is ideal for intramolecular cyclization reactions. This note provides a detailed guide on the synthesis of this precursor and its subsequent application in generating complex polycyclic systems, particularly the core structures of aryldihydronaphthalene and arylnaphthalene lignans[3][4][5].

Part 1: Synthesis of the Precursor

The synthesis of this compound can be achieved through several established organic chemistry methodologies. One of the most reliable and scalable methods is the Michael addition of an organometallic reagent to a cinnamate derivative, which establishes the key C-C bond at the benzylic position.

Protocol 1.1: Synthesis via Organocuprate Addition

This protocol leverages the soft nucleophilicity of a Gilman cuprate, which is ideal for 1,4-conjugate addition to α,β-unsaturated esters, minimizing the competing 1,2-addition to the carbonyl group.

Experimental Rationale: The use of an organocuprate, generated in situ from an organolithium reagent and a copper(I) salt, is critical. The lithium reagent provides the aryl nucleophile, while the copper modulates its reactivity to favor the desired conjugate addition. The choice of 2-bromo-4-methylanisole as the starting material for the organometallic reagent ensures the correct substitution pattern on one of the aryl rings.

SynthesisWorkflow cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Cuprate Formation cluster_2 Step 3: Conjugate Addition A 2-Bromo-4-methylanisole B n-BuLi, THF, -78°C A->B Reactant C 2-lithio-4-methylanisole B->C Product D CuI, THF C->D Reactant E Lithium di(2-methoxy-5-methylphenyl)cuprate D->E Product F Methyl Cinnamate E->F Reactant G Quench (aq. NH4Cl) F->G Workup H This compound G->H Final Product CyclizationReaction Precursor    this compound   Product    Dihydronaphthalene Product(Conceptual Structure)   Precursor->Product Polyphosphoric Acid (PPA) Heat (e.g., 80-100 °C)

Sources

"use of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in studying muscarinic receptor antagonists"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Methodological Framework for Characterizing Novel Muscarinic Receptor Antagonists

Focus Compound: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (Hereafter designated as Cmpd-X)

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: This guide provides a comprehensive framework for the pharmacological characterization of novel compounds as potential muscarinic acetylcholine receptor (mAChR) antagonists, using the hypothetical molecule Cmpd-X as a case study. We detail the essential in vitro assays required to determine its binding affinity, functional potency, and selectivity across all five human muscarinic receptor subtypes (M1-M5). The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction to Muscarinic Receptors as Therapeutic Targets

The muscarinic acetylcholine receptor family, consisting of five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5), plays a pivotal role in mediating the actions of the neurotransmitter acetylcholine.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological processes, from cognitive function and motor control to smooth muscle contraction and glandular secretion.[3][4] This widespread influence makes them critical targets for therapeutic intervention in numerous diseases.

Muscarinic receptor antagonists, which block the activity of these receptors, are established treatments for conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and motion sickness.[1][3][5] Furthermore, subtype-selective antagonists hold promise for treating central nervous system disorders; for instance, M4 antagonists are being explored for Parkinson's disease and schizophrenia, while M1 antagonists have been investigated for peptic ulcers.[2][6][7] The development of new antagonists with improved selectivity is crucial to maximizing therapeutic efficacy while minimizing the side effects associated with non-selective agents.[5][8]

This document outlines the systematic evaluation of Cmpd-X, a novel small molecule, to determine its profile as a muscarinic receptor antagonist. The workflow proceeds from initial binding assessment to detailed functional characterization.

Foundational Analysis: Determining Receptor Binding Affinity

The initial step in characterizing any potential receptor ligand is to confirm direct physical interaction and determine its affinity for the target. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand.[9][10][11]

Causality in Assay Design:
  • Receptor Source: We utilize membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). This ensures that the observed binding is specific to the intended subtype.

  • Radioligand Selection: [³H]-N-methylscopolamine ([³H]NMS) is an excellent choice. As a non-selective muscarinic antagonist, it binds with high affinity to all five subtypes, making it a versatile tool for competitive binding assays.[9][12]

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Cmpd-X for each of the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from CHO or HEK cells individually expressing hM1, hM2, hM3, hM4, or hM5 receptors.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: Cmpd-X dissolved in DMSO, with serial dilutions in Assay Buffer.

  • Non-specific control: Atropine (1 µM).[13]

  • 96-well microplates and glass fiber filter mats.

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration that yields sufficient signal (typically 10-30 µg of protein per well).

  • Assay Plate Setup:

    • Total Binding: Add 50 µL of Assay Buffer.

    • Non-specific Binding (NSB): Add 50 µL of 1 µM Atropine.

    • Test Compound: Add 50 µL of each Cmpd-X dilution (typically in a concentration range from 10 pM to 10 µM).

  • Radioligand Addition: Add 50 µL of [³H]NMS (at a final concentration near its Kᴅ, e.g., 0.5 nM) to all wells.[12]

  • Membrane Addition: Add 100 µL of the diluted membrane preparation to all wells. The final reaction volume is 200 µL.

  • Incubation: Incubate the plates for 90-120 minutes at room temperature with gentle agitation to reach binding equilibrium.[12]

  • Harvesting: Rapidly filter the reactions through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold Assay Buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of Cmpd-X.

  • Plot the percentage of specific binding against the log concentration of Cmpd-X and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Cmpd-X that inhibits 50% of specific [³H]NMS binding).

  • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Data Presentation: Binding Affinity Profile of Cmpd-X
Receptor SubtypeKᵢ (nM) [Hypothetical Data]Selectivity Ratio (vs. M3)
hM1 15030-fold
hM2 8517-fold
hM3 51-fold
hM4 25050-fold
hM5 40080-fold

This hypothetical data suggests that Cmpd-X is a potent binder at the M3 receptor with significant selectivity over the other four subtypes.

Functional Characterization: Assessing Antagonist Activity

Demonstrating that a compound binds to a receptor is not sufficient; a functional assay is required to determine whether it inhibits receptor signaling (antagonism) or activates it (agonism). Muscarinic receptors signal through two primary pathways, which necessitates the use of different functional assays.[14]

  • M1, M3, and M5 receptors couple to Gαq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]i).[14][15][16]

  • M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[14][17]

An antagonist will block the signal generated by an agonist (e.g., acetylcholine or carbachol) in these pathways.

Gq/11-Coupled Receptor Assays (M1, M3, M5)

Objective: To measure the ability of Cmpd-X to inhibit agonist-induced calcium release via M1, M3, and M5 receptors.

Causality in Assay Design: This assay provides a rapid and robust readout of Gq activation.[18] We pre-incubate the cells with our test compound to allow it to occupy the receptors before challenging with a concentration of agonist known to elicit a strong response (EC₈₀), thereby clearly revealing any inhibitory effect.

Materials:

  • CHO or HEK cells stably expressing hM1, hM3, or hM5 receptors, seeded in 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Calcium Indicator: Fluo-4 AM, or a commercial no-wash kit (e.g., FLIPR Calcium Assay Kit).[18]

  • Agonist: Carbachol or Acetylcholine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FlexStation, FLIPR).[19]

Step-by-Step Methodology:

  • Cell Plating: Seed cells 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading: Remove growth media and add the calcium indicator dye diluted in Assay Buffer. Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature to allow for de-esterification.[19]

  • Compound Pre-incubation: Place the plate in the fluorescence reader. Add various concentrations of Cmpd-X (or vehicle control) to the wells and incubate for 15-20 minutes.

  • Agonist Challenge & Measurement:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument then automatically adds a pre-determined EC₈₀ concentration of an agonist (e.g., Carbachol).

    • Immediately measure the fluorescence intensity kinetically for 2-3 minutes. The peak fluorescence response corresponds to the maximum calcium release.[19]

Alternative Gq Assay: Inositol Phosphate (IP) Accumulation For a more direct measure of PLC activity, an IP accumulation assay can be performed.[20][21] This assay measures the buildup of IP, a downstream product of PLC, often in the presence of lithium chloride (LiCl) which blocks IP degradation and amplifies the signal.[22] This method is lower throughput but can confirm findings from calcium assays.

Gi/o-Coupled Receptor Assays (M2, M4)

Objective: To measure the ability of Cmpd-X to reverse agonist-induced inhibition of cAMP production via M2 and M4 receptors.

Causality in Assay Design: Since M2/M4 activation decreases cAMP, the assay must first stimulate a baseline level of cAMP using forskolin, an adenylyl cyclase activator. The agonist's effect is then measured as a reduction from this stimulated baseline. The antagonist's potency is determined by its ability to restore cAMP levels back towards the forskolin-stimulated level.

Materials:

  • CHO cells stably expressing hM2 or hM4 receptors.

  • Agonist: Acetylcholine or Oxotremorine M.

  • Adenylyl Cyclase Activator: Forskolin.

  • cAMP Detection Kit: Based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or other competitive immunoassay principles.

  • Cell lysis buffer and 384-well low-volume plates.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a suitable plate. Pre-incubate the cells with various concentrations of Cmpd-X for 15-20 minutes.

  • Agonist/Forskolin Addition: Add a mixture of the muscarinic agonist (at its EC₈₀) and a fixed concentration of forskolin (e.g., 1-5 µM) to the wells.

  • Incubation: Incubate for 30 minutes at 37°C to allow for modulation of cAMP levels.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol to release intracellular cAMP.

  • cAMP Detection: Perform the immunoassay as per the kit's instructions. This typically involves adding detection reagents (e.g., HTRF donor and acceptor antibodies) and incubating before reading the plate on a suitable plate reader.

Data Analysis (Functional Assays):

  • For each functional assay, plot the agonist response (calcium signal or % of forskolin-stimulated cAMP) against the log concentration of Cmpd-X.

  • Fit the data to a sigmoidal inhibition curve to determine the functional IC₅₀ value.

  • The IC₅₀ represents the concentration of Cmpd-X required to reduce the agonist's effect by 50%.

Data Presentation: Functional Antagonist Potency of Cmpd-X
Receptor SubtypeAssay TypeFunctional IC₅₀ (nM) [Hypothetical Data]
hM1 Calcium Mobilization210
hM2 cAMP Inhibition155
hM3 Calcium Mobilization9
hM4 cAMP Inhibition480
hM5 Calcium Mobilization750

This hypothetical functional data corroborates the binding data, confirming that Cmpd-X is a potent antagonist at the M3 receptor with weaker activity at other subtypes.

Visualization of Pathways and Workflow

Signaling Pathways

Gq_Pathway cluster_receptor Cell Membrane ACh Acetylcholine (Agonist) Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates Antagonist Cmpd-X (Antagonist) Antagonist->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response Leads to

Caption: Gq-protein signaling pathway for M1, M3, and M5 receptors.

Gi_Pathway cluster_receptor Cell Membrane ACh Acetylcholine (Agonist) Receptor M2 / M4 Receptor ACh->Receptor Activates Antagonist Cmpd-X (Antagonist) Antagonist->Receptor Blocks Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Inhibits Forskolin Forskolin Forskolin->AC Activates

Caption: Gi-protein signaling pathway for M2 and M4 receptors.

Experimental Workflow

Workflow Start Start: Novel Compound (Cmpd-X) Binding Protocol 1: Radioligand Binding Assay (vs. [³H]NMS on M1-M5) Start->Binding BindingData Data: Binding Affinity (Kᵢ) & Selectivity Profile Binding->BindingData Functional Functional Assays BindingData->Functional Proceed if binding is confirmed GqAssay Protocol 2: Calcium Mobilization (M1, M3, M5) Functional->GqAssay GiAssay Protocol 3: cAMP Inhibition (M2, M4) Functional->GiAssay FunctionalData Data: Functional Potency (IC₅₀) & Confirmation of Antagonism GqAssay->FunctionalData GiAssay->FunctionalData Conclusion Conclusion: Characterize Cmpd-X as a Potent & Selective M3 Antagonist FunctionalData->Conclusion

Caption: Workflow for characterizing a novel muscarinic antagonist.

Conclusion and Future Directions

The integrated approach described in this application note provides a robust pathway for the comprehensive in vitro characterization of novel muscarinic receptor antagonists. Based on the hypothetical data generated for Cmpd-X, the compound is identified as a potent and selective M3 receptor antagonist. The binding affinity is confirmed by its ability to functionally inhibit M3-mediated Gq signaling at a similar concentration. This profile suggests that Cmpd-X could be a promising candidate for conditions where M3 receptor blockade is beneficial, such as COPD or overactive bladder.

Further studies would be required to advance this compound, including:

  • Mode of Antagonism Studies: Determining if the antagonism is competitive or non-competitive using Schild analysis.

  • In Vitro ADME/Tox: Assessing metabolic stability, solubility, and potential off-target effects.

  • In Vivo Models: Evaluating the efficacy and side-effect profile of Cmpd-X in relevant animal models of disease.

This structured, methodology-driven approach ensures that drug discovery efforts are built on a solid pharmacological foundation.

References

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  • Kawashima, K., et al. (1999). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neuroimmunology. [Link]

  • Reagan, J. D., et al. (2016). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. Biochemistry. [Link]

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  • D'Addario, C., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

  • Patsnap Synapse. (2024). What are M2 receptor antagonists and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are M1 receptor antagonists and how do they work? Patsnap. [Link]

  • Johnson, G., et al. (1998). Identification and characterization of m4 selective muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hegde, S. S., et al. (1997). Pre-clinical and clinical pharmacology of selective muscarinic M3 receptor antagonists. General Pharmacology: The Vascular System. [Link]

  • Patsnap Synapse. (2024). What are M5 receptor antagonists and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are M3 receptor antagonists and how do they work? Patsnap. [Link]

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  • Johnson, G., et al. (1995). Identification and Characterization of m1 Selective Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Innoprot. M1 Muscarinic Acetylcholine Receptor Assay. Innoprot. [Link]

  • Reagan, J. D., et al. (2016). Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. PubMed. [Link]

  • Felder, C. C. Development of Antagonists for M5 Muscarinic Acetylcholine Receptor. Scholars@UK. [Link]

  • Onda, M., et al. (1997). Neuromuscular relaxants as antagonists for M2 and M3 muscarinic receptors. Anesthesiology. [Link]

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  • Eaton, J. B., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE. [Link]

  • D'Addario, C., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

  • D'Addario, C., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. PubMed Central. [Link]

  • Zeng, F. Y., et al. (2004). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry. [Link]

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Application Notes and Protocols for Cell-Based Assays Involving Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing a Novel Bioactive Compound

In the realm of drug discovery and development, the initial characterization of a novel chemical entity is a critical step that informs all subsequent research.[1][2][3] This guide provides a detailed framework for conducting cell-based assays to elucidate the biological activity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. This compound is known as a key intermediate in the synthesis of Tolterodine, a muscarinic receptor antagonist.[4] This structural relationship suggests that this compound may possess its own biological activities, potentially involving similar cellular pathways.

This document is designed for researchers, scientists, and drug development professionals, offering a logical, tiered approach to screening. We will progress from foundational cytotoxicity and proliferation assays to more nuanced investigations into the mechanisms of cell death and potential signaling pathway modulation. The protocols provided herein are intended to be robust and self-validating, incorporating essential controls to ensure data integrity.

Part 1: Foundational Screening - Assessing General Cellular Responses

The initial phase of characterization aims to determine the compound's impact on fundamental cellular processes: viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying the concentrations at which the compound exerts a biological effect.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The intensity of the purple color is directly proportional to the number of viable cells.

Principle of the MTT Assay: This assay is based on the activity of mitochondrial dehydrogenases in living cells. A decrease in the metabolic rate of the cells, often a hallmark of cytotoxicity, results in a reduced ability to convert MTT to formazan.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[7] The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment. It is advisable to include a wide range of concentrations in the initial screen (e.g., from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for a period relevant to the expected biological activity (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[6][7]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][7]

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Incubate the plate for at least 4 hours at 37°C, or overnight at room temperature in the dark, to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation: The percentage of cell viability is calculated relative to the untreated control. A dose-response curve can be generated to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that reduces cell viability by 50%.

Parameter Recommendation
Cell TypeRelevant to the presumed target (e.g., bladder smooth muscle cells)
Seeding Density1 x 10⁴ - 1 x 10⁵ cells/well
Compound Concentrations0.1 µM - 100 µM (initial screen)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Wavelength570 nm
Cell Proliferation Assessment: BrdU Assay

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis as an indicator of cell proliferation.[8] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU can then be detected using specific antibodies.

Principle of the BrdU Assay: This assay provides a direct measure of cells that are actively replicating their DNA (S-phase of the cell cycle). A decrease in BrdU incorporation suggests an anti-proliferative effect of the compound.

  • Cell Seeding and Treatment:

    • Follow the same steps for cell seeding and compound treatment as described in the MTT assay protocol.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C for the remainder of the treatment time.

  • Fixation and Denaturation:

    • Carefully remove the medium and fix the cells with a fixing/denaturing solution (e.g., methanol-based) for 30 minutes at room temperature. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Wash the wells with PBS.

    • Add the anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1-2 hours at room temperature.

  • Substrate Addition and Detection:

    • Wash the wells to remove unbound antibody.

    • Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).

Data Analysis and Interpretation: The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation. The results are typically expressed as a percentage of the proliferation rate of untreated control cells.

Part 2: Mechanistic Elucidation - Investigating the Mode of Cell Death

If the foundational screening reveals significant cytotoxicity, the next logical step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death). This distinction is vital in drug development, as apoptosis is generally a more desirable outcome.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between healthy, apoptotic, and necrotic cells.[9]

Principle of the Annexin V/PI Assay:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[9]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[9] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[9]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results Interpretation Treat Treat cells with This compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Flow Analyze by Flow Cytometry Stain->Flow Live Annexin V (-) PI (-) Flow->Live Early Annexin V (+) PI (-) Flow->Early Late Annexin V (+) PI (+) Flow->Late Necrotic Annexin V (-) PI (+) Flow->Necrotic G Compound Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate Receptor Muscarinic Receptor (GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Overview of the Synthetic Strategy

The target molecule, this compound, is a substituted 3,3-diarylpropionate. A highly effective and regioselective method for forming the key C-C bond at the β-position is the 1,4-conjugate addition (also known as Michael Addition) of an organometallic reagent to an α,β-unsaturated ester.

Specifically, the most reliable route involves the addition of a (2-methoxy-5-methylphenyl) organometallic species to methyl cinnamate. While Grignard reagents are common organometallics, they tend to favor direct 1,2-addition to the carbonyl group of α,β-unsaturated esters, leading to unwanted tertiary alcohol byproducts.[1][2][3] To ensure exclusive 1,4-addition, a "softer" nucleophile is required. Organocuprates, particularly Gilman reagents (R₂CuLi), are the reagents of choice for this transformation due to their high propensity for 1,4-addition.[1][4][5][6][7]

The overall synthetic workflow can be visualized as a two-stage process: formation of the Gilman reagent followed by the conjugate addition reaction.

General Synthesis Workflow

SynthesisWorkflow A 1. Prepare Organolithium Reagent (2-methoxy-5-methylphenyl)Li B 2. Form Gilman Reagent (Organolithium + CuI) A->B React with CuI in THF, -78°C C 3. Conjugate Addition (Gilman Reagent + Methyl Cinnamate) B->C Add Methyl Cinnamate Maintain low temp. D 4. Aqueous Work-up (Quench with NH4Cl) C->D Protonate enolate E 5. Extraction & Purification (Column Chromatography) D->E Isolate crude product F Final Product Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate E->F Obtain pure product

Caption: High-level workflow for the synthesis via a Gilman reagent.

Troubleshooting Guide & Core Protocols

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only my starting material (methyl cinnamate). What went wrong?

Answer: This is a classic symptom of a failed or inefficient organometallic reaction. The root cause almost always lies in the preparation or handling of the Gilman reagent, which is highly sensitive to air and moisture.[4]

Troubleshooting Checklist:

  • Reagent Quality and Technique:

    • Anhydrous Conditions: Did you use oven-dried or flame-dried glassware under an inert atmosphere (Argon or Nitrogen)? Are your solvents (THF, Diethyl Ether) truly anhydrous? Even trace amounts of water will protonate and destroy the organolithium and organocuprate reagents.

    • Starting Halide Purity: The purity of your starting aryl halide (e.g., 2-bromo-4-methylanisole) is critical. Impurities can interfere with the lithium-halogen exchange.

    • Titration of Organolithium: Commercial organolithiums like n-BuLi or t-BuLi degrade over time. Their molarity should be determined by titration (e.g., with diphenylacetic acid) before use to ensure accurate stoichiometry.

  • Temperature Control:

    • The formation of both the organolithium (via lithium-halogen exchange) and the Gilman reagent must be performed at very low temperatures, typically -78 °C (a dry ice/acetone bath).[4][6] Temperatures rising above -20 °C can lead to reagent decomposition. The conjugate addition step itself should also be initiated at -78 °C and allowed to warm slowly.

  • Copper(I) Iodide Quality:

    • CuI is light-sensitive and can oxidize to Cu(II), which is ineffective. Use freshly purchased, high-purity CuI or purify older stock by standard procedures (e.g., recrystallization from saturated KI solution followed by washing with water, ethanol, and ether).

Optimized Protocol: Gilman Reagent Preparation

  • To an oven-dried, three-neck round-bottom flask under a positive pressure of Argon, add purified Copper(I) Iodide (CuI, 1.0 eq).

  • Add anhydrous Tetrahydrofuran (THF) via cannula and cool the resulting slurry to -78 °C.

  • In a separate flask, dissolve the aryl bromide (2.0 eq) in anhydrous THF. Cool to -78 °C.

  • Slowly add the titrated organolithium reagent (e.g., n-BuLi, 2.0 eq) to the aryl bromide solution to form the aryl lithium reagent.

  • Using a cannula, slowly transfer the freshly prepared aryl lithium solution to the stirred CuI slurry at -78 °C. The solution will typically change color (e.g., to a dark or yellow/brown solution), indicating the formation of the lithium diarylcuprate (Gilman reagent). Stir for 30-60 minutes at this temperature before proceeding.

Q2: I'm observing a significant byproduct that appears to be a tertiary alcohol. How can I prevent this?

Answer: The formation of a tertiary alcohol indicates a competing 1,2-addition pathway where the nucleophile attacks the carbonyl carbon instead of the β-carbon of the double bond. This is the characteristic reaction of "hard" nucleophiles like Grignard or organolithium reagents with α,β-unsaturated esters.[1][2][3]

Causality & Prevention:

  • Incomplete Gilman Formation: If the aryl lithium reagent is not fully converted into the Gilman reagent (due to impure CuI or incorrect stoichiometry), the remaining "hard" aryl lithium will react via the 1,2-pathway.

    • Solution: Ensure a slight excess of CuI relative to the organolithium reagent is not used, but rather the correct 2:1 stoichiometry of R-Li to CuI.[6] Allow sufficient time for the Gilman reagent to form completely before adding the methyl cinnamate.

  • Reaction Temperature: While low temperatures are crucial, allowing the reaction to warm too quickly or running it at higher temperatures can sometimes favor 1,2-addition.

    • Solution: Add the methyl cinnamate substrate to the Gilman reagent at -78 °C and let the reaction warm slowly to 0 °C or room temperature over several hours.

  • Choice of Organometallic: This is the most critical factor. Gilman reagents are specifically used to avoid this problem. If you are using a Grignard reagent, you will get 1,2-addition. The use of a copper catalyst (e.g., CuI) with a Grignard reagent can promote 1,4-addition, but using a pre-formed Gilman reagent is generally more reliable.

Caption: Competing 1,2- vs. 1,4-addition pathways.

Q3: The reaction seems to work, but purification is difficult and my final yield is poor. How can I improve the work-up and purification?

Answer: A challenging purification often points to an incomplete reaction or the formation of closely related byproducts. The work-up procedure is critical for removing copper salts and other impurities before chromatography.

Optimized Work-up & Purification Protocol:

  • Quenching: After the reaction is deemed complete (monitored by TLC), cool the reaction mixture back down to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate and hydrolyzes any remaining organometallic species.[5] Avoid quenching with strong acids, which can cause side reactions.

  • Copper Removal: The resulting mixture will contain copper salts, which can complicate extraction. Stir the quenched mixture, open to the air, for 30 minutes. The copper(I) will oxidize to copper(II), which is blue and more soluble in the aqueous phase. Some protocols suggest adding a small amount of ammonium hydroxide to help complex the copper and pull it into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated aqueous NH₄Cl (to remove residual amines if used).

    • Water.

    • Brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is best purified by silica gel column chromatography. Use a solvent system of increasing polarity, typically starting with a hexane/ethyl acetate mixture (e.g., 95:5) and gradually increasing the ethyl acetate concentration. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q: What is the precise role of copper in this reaction? A: The copper(I) in the Gilman reagent is crucial for its "soft" nucleophilic character. The mechanism is believed to involve the formation of a π-complex between the copper atom and the C=C double bond of the methyl cinnamate.[8][9] This interaction polarizes the double bond and facilitates the transfer of the alkyl/aryl group from the copper to the β-carbon, leading to the desired 1,4-addition.[4][5]

Q: What is the optimal solvent for this reaction? A: Tetrahydrofuran (THF) and diethyl ether are the most commonly used solvents for Gilman reagent reactions.[5][8] THF is generally preferred as it is a better solvent for the organometallic intermediates.[9] It is critical that the solvent is anhydrous.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction mixture (be sure to quench them immediately in a separate vial containing a drop of saturated NH₄Cl and a little ether). Spot the crude sample on a TLC plate alongside your starting material (methyl cinnamate). The product will have a different Rf value. The disappearance of the starting material spot indicates the reaction is approaching completion.

Q: Are there any key safety considerations? A: Yes. Organolithium reagents like n-BuLi are pyrophoric and will ignite on contact with air or moisture. All manipulations must be done under a strict inert atmosphere using proper cannula and syringe techniques. The reaction should be conducted in a fume hood, and appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn. The low-temperature baths (-78 °C) also require careful handling to avoid cold burns.

Summary of Key Optimization Parameters

For ease of comparison, the table below summarizes the critical variables and their recommended conditions for maximizing the yield of this compound.

ParameterRecommended ConditionRationale & Justification
Atmosphere Inert (Argon or N₂)Gilman reagents are extremely sensitive to air and moisture.[4]
Solvent Anhydrous THFGood solvent for intermediates; must be completely dry to prevent reagent quenching.[9]
Temperature -78 °C for reagent formation and initial additionPrevents reagent decomposition and minimizes side reactions like 1,2-addition.[4][6]
Nucleophile Lithium Diarylcuprate (Gilman Reagent)Ensures selective 1,4-conjugate addition, avoiding byproducts from "hard" nucleophiles.[1][6]
Stoichiometry 2.1 eq. Aryl Lithium : 1.0 eq. CuIEnsures complete formation of the active R₂CuLi species.
Quenching Agent Saturated Aqueous NH₄ClMildly acidic; effectively protonates the enolate intermediate without causing degradation.

References

  • ChemTalk. (n.d.). Gilman Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 4). Gilman reagent toward the synthesis of natural products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-phenylpropionate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • SciSpace. (n.d.). Organocuprate addition to α,β-unsaturated compounds: synthetic and mechanistic aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative approaches on the synthesis of ethyl 3‐phenylpropanoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Conjugate Addition and Allylic Alkylation with Grignard Reagents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Retrieved from [Link]

  • Making Molecules. (2023, August 15). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

  • ACS Publications. (n.d.). Conjugate addition reactions of .alpha.,.beta.-unsaturated ketones with higher order, mixed organocuprate reagents, R2Cu(CN)Li2. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Retrieved from [Link]

  • YouTube. (2020, March 4). Cu-Gilman 1,4-(conjugate) addition Reaction with alpha beta unsaturated ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). T3P ‐Promoted Synthesis of a Series of Novel 3‐Aryl‐2‐phenyl‐2,3,5,6‐tetrahydro‐ 4 H ‐1,3‐thiazin‐4‐ones. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A new Synthesis of 3-arylpropenoic acids and 5-phenyl-2,4-pentadienoic acid from 4-acetyl-3-arylsydnones and arylaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. This document is designed for researchers, chemists, and drug development professionals who are tasked with isolating this compound in high purity. We will address common challenges encountered during its purification, providing troubleshooting guides and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial purity analysis (NMR/LC-MS) of the crude product shows multiple unexpected peaks. What are the likely impurities?

Answer:

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. A common method for synthesizing this class of molecules is the Michael addition (or conjugate addition) of a nucleophile to an α,β-unsaturated ester.[1][2][3][4] In this context, the primary impurities are typically:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include derivatives of methyl cinnamate or substituted benzaldehydes. These are often less polar than the desired product.

  • Byproducts of Side Reactions: The Michael addition can sometimes be competitive with 1,2-addition to the carbonyl group. While thermodynamically less favorable, this can lead to the formation of undesired structural isomers.[3]

  • Diastereomers: The target molecule, this compound, possesses a chiral center at the C3 position. If the synthesis is not stereospecific, a racemic mixture of diastereomers will be formed. These isomers often have very similar physical properties, making them particularly challenging to separate.[5]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., THF, Toluene, Ethyl Acetate) and leftover reagents can also contribute to the impurity profile.

A logical first step is to compare the crude NMR and LC-MS data with the known spectra of your starting materials to quickly identify their presence.

FAQ 2: I'm struggling with poor separation during silica gel column chromatography. What is a good starting point for method development?

Answer:

Silica gel column chromatography is the workhorse for purifying moderately polar organic compounds like this target ester.[6][7] Poor separation is usually a result of an improperly chosen solvent system (mobile phase). The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4 on a TLC plate, as this often translates to good separation on a column.[6]

Step-by-Step Protocol for Chromatography Method Development:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is an excellent starting point.[8]

  • Solvent System (Mobile Phase) Selection:

    • The target ester is moderately polar. A binary system of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is recommended.[9]

    • Begin by running TLC plates with varying ratios of Hexane:Ethyl Acetate. A good starting range to test is from 95:5 to 70:30 (Hexane:EtOAc).

    • Causality: The non-polar hexane will move non-polar impurities up the TLC plate (and elute them from the column) quickly. The more polar ethyl acetate competes with the compounds for binding sites on the polar silica gel, moving more polar compounds. By adjusting the ratio, you can fine-tune the separation.[7]

Data Presentation: Recommended Solvent Systems for TLC Analysis

Solvent System (Hexane:Ethyl Acetate) Expected Rf of Target Compound Observation & Next Step
95:5 < 0.1 Compound is too retained. Increase polarity.
90:10 0.1 - 0.25 Getting closer. Further increase polarity.
85:15 ~0.35 Optimal starting point for column chromatography.

| 80:20 | > 0.5 | Compound elutes too quickly. Decrease polarity. |

  • Column Packing and Loading:

    • Pack the column using the "slurry method" with your chosen starting solvent system to ensure a homogenous stationary phase.

    • Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase and load it onto the column. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution:

    • Start with a slightly less polar mixture than your target TLC solvent (e.g., 90:10 Hexane:EtOAc) to elute highly non-polar impurities first.

    • Gradually increase the polarity (gradient elution) towards and slightly past your target solvent system (e.g., ramp up to 80:20 Hexane:EtOAc). This will elute your product and then any more polar impurities.

Mandatory Visualization: Purification Workflow

G crude Crude Product (Post-Workup) tlc TLC Method Development (e.g., Hexane:EtOAc) crude->tlc Determine Rf column Silica Gel Column Chromatography (Gradient Elution) tlc->column Select Solvent System fractions Collect & Analyze Fractions (TLC/LC-MS) column->fractions combine Combine Pure Fractions fractions->combine Purity Check evap Solvent Evaporation combine->evap final_product Pure Product (>95%) evap->final_product

Caption: General workflow for chromatographic purification.

FAQ 3: My product has "oiled out" and will not crystallize. How can I obtain a solid material?

Answer:

"Oiling out" occurs when a compound separates from a cooling solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the compound's melting point or when impurities inhibit crystal formation.[10] Crystallization is a powerful purification technique based on differences in solubility.[10][11][12]

Troubleshooting Guide for Crystallization:

  • Solvent Selection is Critical: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[10]

    • Experimental Protocol: Test the solubility of a small amount of your purified oil in various solvents (e.g., Heptane, Isopropanol, Methanol, Acetonitrile, Toluene) at room temperature and then with gentle heating.

    • A good candidate will show poor solubility in the cold but dissolve completely upon heating.

  • Using a Solvent/Anti-Solvent System: This is a highly effective method.[13]

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., Dichloromethane, Ethyl Acetate).

    • Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., Hexane, Pentane) dropwise until the solution becomes persistently cloudy (the saturation point).

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization: If crystals do not form spontaneously upon cooling, you can try the following techniques:[12]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the cooled, saturated solution. This "seed" crystal acts as a template for further crystal growth.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow cooling promotes the formation of larger, purer crystals.[10][12]

FAQ 4: My NMR suggests the presence of diastereomers that are co-eluting during chromatography. How can I separate them?

Answer:

Separating diastereomers is a common and significant challenge because they often have very similar physical properties, including polarity.[5] While they can sometimes be separated by standard chromatography, it often requires optimization or alternative techniques.

Strategies for Diastereomer Separation:

  • Optimize Achiral Chromatography:

    • Shallow Gradient: Run an extremely slow, shallow gradient on your silica gel column. A very small change in solvent polarity over a large volume can sometimes resolve closely eluting peaks.

    • Change Solvent System: The selectivity (i.e., the separation factor α) between two compounds can change dramatically with different solvents. If Hexane:Ethyl Acetate fails, try a system with a different polarity profile, such as Dichloromethane:Methanol or Toluene:Ethyl Acetate.

    • Alternative Stationary Phases: If silica is unsuccessful, consider other achiral phases. A phenyl-bonded phase, for instance, can offer different selectivity based on pi-pi interactions.[14]

  • Recrystallization: Diastereomers have different crystal packing energies and solubilities.[5] Fractional crystallization, where the less soluble diastereomer crystallizes out of solution first, can be a highly effective, scalable purification method. Experiment with various solvents as described in FAQ 3.

  • Preparative HPLC/SFC:

    • High-Performance Liquid Chromatography (HPLC): Using a high-resolution stationary phase (e.g., C18 for reversed-phase or a specialized phenyl column for normal-phase) can provide the efficiency needed to separate very similar compounds.[15]

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers and is often considered "greener" due to its use of CO2. It can offer unique selectivity compared to HPLC.[16]

Mandatory Visualization: Troubleshooting Diastereomer Separation

G start Diastereomers Co-elute on Silica Gel opt_flash Optimize Flash Chromatography start->opt_flash Strategy 1 cryst Attempt Fractional Crystallization start->cryst Strategy 2 prep_hplc Use Preparative HPLC / SFC start->prep_hplc Strategy 3 node_shallow Shallow Gradient opt_flash->node_shallow node_solvent Change Solvent System (e.g., DCM/MeOH) opt_flash->node_solvent node_cryst_solv node_cryst_solv cryst->node_cryst_solv Screen Solvents (e.g., IPA, MeCN) node_hplc_col node_hplc_col prep_hplc->node_hplc_col Select Column (e.g., Phenyl, C18)

Caption: Decision tree for separating diastereomers.

References

  • Vertex AI Search. (n.d.).
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved January 14, 2026.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved January 14, 2026.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved January 14, 2026.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved January 14, 2026.
  • Myerson, A. S. (Ed.). (2002).
  • Columbia University, Department of Chemistry. (n.d.).
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  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC North America. Retrieved January 14, 2026.
  • University of British Columbia. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 14, 2026.
  • Reddit. (2018, February 16). r/chemistry - Help separating diastereomers with very similar Rf. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). Novel Separation Approach for Multiple Chiral Center Molecules. Retrieved January 14, 2026.
  • Grokipedia. (n.d.). Michael addition reaction. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Michael addition reaction and its examples. Retrieved January 14, 2026.
  • SciSpace. (2023, May 9). Methyl 3,3-Bis[4-(dimethylamino)
  • ResearchGate. (n.d.). (PDF) Michael addition reaction and its examples. Retrieved January 14, 2026.
  • BenchChem. (n.d.).
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Retrieved January 14, 2026.
  • Wikipedia. (n.d.). Michael addition reaction. Retrieved January 14, 2026.
  • BOC Sciences. (n.d.). CAS 109089-77-2 3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYL PROPIONIC ACID. Retrieved January 14, 2026.
  • Orochem. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved January 14, 2026.
  • Neopharm Labs. (n.d.).
  • Quora. (2017, August 15). What are the modifications to improve the purity of ester?. Retrieved January 14, 2026.
  • ChemicalBook. (2023, April 23). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Retrieved January 14, 2026.
  • BenchChem. (2025). challenges in the purification of transesterification reaction products. Retrieved January 14, 2026.
  • AiFChem. (n.d.). 124937-62-8 | Methyl 3-(2-methoxy-5-methylphenyl)
  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved January 14, 2026.
  • MedchemExpress.com. (n.d.). Methyl 3-phenylpropanoate | Biochemical Reagent. Retrieved January 14, 2026.
  • Cayman Chemical. (n.d.). Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7). Retrieved January 14, 2026.
  • Ambeed.com. (n.d.).

Sources

Technical Support Center: Stability and Degradation of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues and degradation of this compound. Our aim is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experimental outcomes.

Introduction

This compound is a complex organic molecule with potential applications in pharmaceutical research and development. Its structural relative, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, is a known key intermediate in the synthesis of Tolterodine, a medication for overactive bladder[1]. The stability of this molecular scaffold is therefore of significant interest. Understanding the potential degradation pathways of the methyl ester derivative is crucial for developing stable formulations, defining appropriate storage conditions, and ensuring the accuracy of analytical measurements.

This guide will explore the common stability challenges associated with this compound, focusing on hydrolytic, oxidative, photolytic, and thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways include:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, and methanol.

  • Oxidation: The methoxy group and the aromatic rings can be susceptible to oxidation, potentially leading to the formation of phenols, quinones, or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms affecting the aromatic systems.

  • Thermal Degradation: High temperatures can lead to decomposition, although the specific pathways would need to be determined experimentally.

Q2: What are the initial signs of degradation I should look for in my sample?

A2: Initial indicators of degradation can include:

  • Changes in physical appearance, such as a color change from a white or off-white powder.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, GC).

  • A decrease in the peak area or concentration of the parent compound over time.

  • Changes in pH of a solution containing the compound.

Q3: How should I properly store this compound to minimize degradation?

A3: While specific storage conditions should be determined by stability studies, general best practices for similar compounds suggest storing it in a cool, dark, and dry place.[2] Protection from light is crucial to prevent photodegradation. Storage in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation. For long-term storage, keeping the compound at low temperatures (-20°C or -80°C) is advisable.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific excipient compatibility studies for this exact molecule are not publicly available, it is known that related compounds can degrade in the presence of certain excipients, particularly those that are basic or contain reactive functional groups.[3] It is crucial to perform compatibility studies with your intended formulation excipients under stressed conditions (e.g., elevated temperature and humidity).

Troubleshooting Guide for Stability Issues

This section provides a systematic approach to identifying and resolving stability problems.

Issue 1: Loss of Parent Compound Potency in Solution

Potential Cause: Hydrolysis of the methyl ester.

Troubleshooting Steps:

  • pH Analysis: Measure the pH of your solution. Ester hydrolysis is often accelerated at pH extremes.

  • Forced Hydrolysis Study: Intentionally expose your compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Monitor the rate of degradation and the formation of the corresponding carboxylic acid using a suitable analytical method like HPLC.

  • Buffer Selection: If working with buffered solutions, ensure the buffer system maintains the pH in a range where the compound is most stable.

Issue 2: Appearance of Unknown Peaks in Chromatograms after Storage

Potential Cause: Oxidative or Photolytic Degradation.

Troubleshooting Steps:

  • Storage Conditions Review: Confirm that the sample was protected from light and stored under an inert atmosphere if necessary.

  • Forced Oxidation Study: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to see if the unknown peaks are generated.[4]

  • Photostability Study: Expose the compound to a controlled light source (as per ICH Q1B guidelines) and analyze for the formation of new peaks.

  • Structural Elucidation: If significant degradation is observed, techniques like LC-MS and NMR spectroscopy can be used to identify the structure of the degradation products.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or slightly elevated temperature for a defined period. Neutralize before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[8][9]

Typical Starting Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in waterB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 220-280 nm)
Column Temp. 30°C
Injection Vol. 10 µL

Method Development and Validation:

  • Optimization: Adjust the mobile phase composition, gradient, and pH to achieve good separation between the parent peak and all degradation product peaks from the forced degradation studies.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Visualization

Proposed Degradation Pathways

The following diagram illustrates the hypothesized primary degradation pathways of this compound based on its chemical structure and general principles of drug degradation.

G parent This compound hydrolysis_prod 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic Acid (Hydrolysis Product) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 Phenolic Derivative (Oxidative Product - Demethylation) parent->oxidation_prod1 Oxidation oxidation_prod2 Ring-Hydroxylated Species (Oxidative Product) parent->oxidation_prod2 Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Testing

The following workflow outlines the key steps in assessing the stability of the compound.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome a Acid/Base Stress e Develop Stability- Indicating HPLC Method a->e b Oxidative Stress b->e c Thermal Stress c->e d Photolytic Stress d->e f Analyze Stressed Samples e->f g Identify Degradants (LC-MS, NMR) f->g h Elucidate Degradation Pathways g->h i Establish Stable Storage Conditions & Formulation h->i

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Navigating the Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for experiments involving Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. As a key intermediate in various synthetic pathways, including the preparation of pharmaceutical compounds like Tolterodine[1], its successful synthesis and purification are critical. This guide, structured in a flexible question-and-answer format, is designed to provide in-depth, field-proven insights to troubleshoot common and complex issues encountered during its preparation and analysis.

Section 1: Synthesis and Reaction-Related Issues

The synthesis of this compound can be approached through several routes, most commonly involving a Michael addition or a Friedel-Crafts-type reaction followed by esterification. Each pathway presents unique challenges.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Michael addition reaction is showing low conversion to the desired product. What are the likely causes?

A1: Low conversion in a Michael addition reaction for this synthesis can stem from several factors. The reactivity of both the Michael donor (the enolate) and the Michael acceptor are paramount.

  • Insufficiently Activated Michael Acceptor: The electrophilicity of the α,β-unsaturated carbonyl compound is crucial. Ensure the precursor is pure and free of any electron-donating impurities that could deactivate the double bond.

  • Steric Hindrance: The bulky nature of the 2-methoxy-5-methylphenyl group can sterically hinder the approach of the nucleophile. Consider optimizing the reaction temperature; a moderate increase might provide the necessary activation energy, but excessive heat can lead to side reactions.

  • Base Selection and Concentration: The choice of base is critical for generating the enolate. A base that is too strong can lead to undesired side reactions, while a base that is too weak will result in incomplete enolate formation. The concentration of the base should also be carefully controlled.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and equilibrium. Experiment with a range of aprotic solvents of varying polarities to find the optimal conditions.

Q2: I am observing the formation of significant side products in my Friedel-Crafts acylation/alkylation approach. How can I improve the selectivity?

A2: The Friedel-Crafts reaction is notorious for its potential for polysubstitution and rearrangement side products. Here’s how to address this:

  • Catalyst Choice and Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is a primary driver of reactivity and selectivity. Using a milder Lewis acid or optimizing the stoichiometry can reduce side reactions. For substrates with electron-donating groups like methoxy and methyl, the aromatic ring is highly activated, increasing the risk of multiple acylations or alkylations.

  • Reaction Temperature: Friedel-Crafts reactions are highly temperature-sensitive. Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

  • Order of Addition: The order in which you add the reagents can be critical. Slowly adding the acylating or alkylating agent to the mixture of the aromatic substrate and Lewis acid can help to maintain a low concentration of the electrophile and minimize polysubstitution.

Diagram: Troubleshooting Low Yield in Friedel-Crafts Acylation

Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Reaction Reaction Reagents->Reaction Combine Quench Quench Reaction->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography NMR NMR Chromatography->NMR Purified Product HPLC HPLC NMR->HPLC MS MS HPLC->MS

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Technical Support Center: Solubility Enhancement for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for handling Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate in biological assays. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of poor aqueous solubility with this and similar lipophilic compounds. Our goal is to provide you with the foundational knowledge and practical protocols to achieve reliable and reproducible results in your experiments.

Compound Profile & The Solubility Challenge

This compound is a novel small molecule with potential applications in various biological assays. A primary hurdle in its preclinical evaluation is its inherent low water solubility, a common characteristic of aromatic, ester-containing compounds. Based on its structure, we can predict certain physicochemical properties that govern its behavior in aqueous media.

Predicted Physicochemical Properties:

ParameterPredicted ValueImplication for Biological Assays
Molecular Weight ~284.35 g/mol Standard for small molecules.
cLogP (Octanol-Water Partition Coefficient) > 4.0Highly lipophilic ("greasy"); indicates a strong preference for non-polar environments over water. This is the primary driver of poor aqueous solubility.
Aqueous Solubility Very Low (Predicted)The compound will likely precipitate when added directly to aqueous buffers (e.g., PBS, cell culture media), leading to inaccurate dosing and unreliable assay results.
Polar Surface Area (PSA) ~35.5 ŲA relatively low PSA further contributes to its hydrophobic nature.

The high cLogP value is the most critical parameter, signaling that standard aqueous buffers are unsuitable as a primary solvent. Our strategy, therefore, must focus on creating a formulation that keeps the compound in a soluble state upon dilution into the final assay medium.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions.

Q1: Why did my compound precipitate immediately when I added it to my cell culture medium? A: This is expected behavior for a highly lipophilic compound like this compound. The aqueous, salt-rich environment of the medium cannot dissolve the "oily" compound, causing it to crash out of solution. You must first prepare a concentrated stock solution in a suitable organic solvent.

Q2: What is the best starting solvent for my initial stock solution? A: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for initial in vitro screening. It is a powerful, water-miscible organic solvent capable of dissolving most small molecules at high concentrations (typically 10-50 mM).

Q3: I dissolved my compound in 100% DMSO, but it still precipitated in the final assay. What went wrong? A: While the compound is soluble in pure DMSO, the final concentration of DMSO in your assay medium is the critical factor. Most cell lines can only tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. When the concentrated DMSO stock is diluted >200-fold into the aqueous medium, the solvent environment changes drastically, and the compound can no longer stay dissolved. This is known as solvent-shift precipitation.

Q4: Can I just sonicate or heat the aqueous solution to get my compound to dissolve? A: While these methods can sometimes help, they are generally not recommended as a primary strategy. Sonication can create a temporary dispersion, not a true solution, and the compound will likely precipitate over time. Heating can degrade the compound or other components in your assay medium and also typically results in a supersaturated solution that precipitates upon cooling to the experimental temperature (e.g., 37°C).

Troubleshooting Guide: From Stock to Final Assay

This section provides a structured approach to diagnosing and solving solubility issues encountered during your experimental workflow.

Problem 1: Compound is insoluble even in 100% DMSO.
Potential Cause Troubleshooting Step & Explanation
Poor Compound Quality Action: Verify the purity of your compound batch using LC-MS or NMR. Rationale: Impurities can significantly impact solubility characteristics.
Insufficient Solvent Volume Action: Gently warm the solution to 37°C and vortex thoroughly. If it remains insoluble, try a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Rationale: While DMSO is strong, some highly crystalline compounds may require additional energy or a more aggressive solvent to break the crystal lattice. Use these alternative solvents with caution and check for compatibility with your assay system.
Problem 2: Stock solution is clear, but precipitation occurs upon dilution into aqueous buffer/medium.

This is the most common and critical challenge. The key is to manage the transition from an organic solvent to an aqueous environment.

Potential Cause Troubleshooting Step & Explanation
Final DMSO concentration is too low to maintain solubility. Action 1: Perform a Serial Dilution. Instead of a single large dilution (e.g., 1:1000), perform an intermediate dilution step in a mix of organic solvent and aqueous buffer. Rationale: This creates a more gradual change in solvent polarity, which can help keep the compound in solution.
Action 2: Introduce a Co-solvent. Prepare your working solutions in a mixture of DMSO and another less toxic, water-miscible solvent like PEG 400 or ethanol. Rationale: Co-solvents like PEG 400 can increase the overall solvent capacity of the final medium, even at low final concentrations.
Compound has exceeded its thermodynamic solubility limit in the final medium. Action 1: Use a Surfactant. Add a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 to the final assay medium (typically 0.01% - 0.1%). Rationale: Surfactants form micelles that encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.
Action 2: Employ Cyclodextrins. Prepare the final dilution in a buffer containing a cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They act as "molecular buckets" to encapsulate the drug molecule, forming an inclusion complex that is water-soluble.
pH of the medium affects compound ionization. Action: Check the pKa of your compound (if known). Adjust the pH of your final buffer if the compound has ionizable groups that can be protonated or deprotonated to increase solubility. Rationale: The charged form of a molecule is almost always more water-soluble than the neutral form.

Step-by-Step Protocols

Protocol 1: Basic Stock Solution Preparation

This protocol is the starting point for all experiments.

  • Weigh Compound: Accurately weigh out a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Determine the volume of 100% DMSO needed to achieve a desired high concentration (e.g., 20 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound.

  • Mixing: Vortex vigorously for 1-2 minutes. If necessary, briefly warm the vial between your hands or in a 37°C water bath.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. This is your Master Stock Solution .

  • Storage: Store in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the DMSO.

Protocol 2: Solubility Enhancement using a Co-solvent/Surfactant System

This is a robust method for diluting a DMSO stock into an aqueous medium for cellular assays.

  • Prepare Intermediate Solution:

    • Take an aliquot of your 20 mM Master Stock Solution in DMSO.

    • Create an intermediate stock (e.g., 2 mM) by diluting it 1:10 in a vehicle containing a surfactant. A common choice is 100% FBS (Fetal Bovine Serum) or a saline solution containing 1% Tween® 80.

    • Rationale: The protein and lipid components in serum, or the micelles from the surfactant, can bind to the compound as the DMSO is diluted, preventing immediate precipitation.

  • Prepare Final Dosing Solution:

    • Take the 2 mM intermediate stock and perform the final dilution into your complete cell culture medium to achieve the desired final assay concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Final Checks:

    • Ensure the final DMSO concentration is below the toxic limit for your cells (e.g., <0.5%).

    • Visually inspect the final dosing solution for any signs of cloudiness or precipitation before adding it to the cells.

Protocol 3: Formulation with Cyclodextrins

This method is excellent for reducing the reliance on organic solvents.

  • Prepare Cyclodextrin Vehicle: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Warm gently (40-50°C) to aid dissolution of the cyclodextrin itself. Let it cool to room temperature.

  • Complexation:

    • Add your concentrated DMSO stock solution dropwise into the vortexing cyclodextrin solution. The goal is to have a significant molar excess of cyclodextrin to the compound (e.g., 100:1).

    • Rationale: As the DMSO-solubilized compound enters the aqueous environment, it is immediately captured by the hydrophobic core of the cyclodextrins, forming a stable, water-soluble inclusion complex.

  • Incubation: Incubate the mixture, shaking or stirring, for 1-24 hours at room temperature to ensure maximum complexation.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any non-encapsulated compound that may have precipitated.

  • Application: Use this filtered cyclodextrin-complexed solution as your stock for final dilutions into the assay medium.

Visual Workflow & Decision Guide

The following diagram outlines a logical workflow for selecting a solubilization strategy.

Solubility_Workflow start Start: Need to prepare compound for assay stock_prep Prepare 10-50 mM Stock in 100% DMSO start->stock_prep check_stock Is stock solution clear? stock_prep->check_stock troubleshoot_stock Troubleshoot Stock: - Check purity - Warm/Vortex - Try NMP/DMF check_stock->troubleshoot_stock No dilute Dilute stock directly into aqueous medium check_stock->dilute Yes troubleshoot_stock->stock_prep check_dilution Precipitation occurs? dilute->check_dilution success Success! Proceed with assay check_dilution->success No strategy_select Select Enhancement Strategy check_dilution->strategy_select Yes cosolvent Strategy 1: Co-Solvent (e.g., PEG 400, Ethanol) strategy_select->cosolvent For intermediate polarity surfactant Strategy 2: Surfactant (e.g., Tween® 80) strategy_select->surfactant For micellar encapsulation cyclodextrin Strategy 3: Cyclodextrin (e.g., HP-β-CD) strategy_select->cyclodextrin To minimize organic solvent implement Implement chosen strategy and re-test dilution cosolvent->implement surfactant->implement cyclodextrin->implement implement->dilute

Caption: Decision tree for troubleshooting the solubility of a lipophilic compound.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods to enhance complexation efficiency. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in assays involving Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8). This document provides a structured approach to troubleshooting, combining foundational scientific principles with practical, field-proven insights to help you identify and resolve common issues, thereby enhancing the reliability and consistency of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and use of this compound in a laboratory setting.

Q1: What are the primary reasons for observing poor reproducibility with a small molecule like this compound?

Poor reproducibility in assays with small molecules can stem from several factors, broadly categorized as issues with the compound itself, the experimental protocol, or the biological system.[1] For this compound, key areas to investigate include compound integrity, solubility, and accurate preparation of stock solutions, as well as inconsistencies in assay execution and the health and passage number of cell lines.[2]

Q2: How should I properly store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to recommended storage conditions, which typically involve keeping it in a tightly sealed container in a cool, dry place, protected from light.[3][4] For stock solutions, it is advisable to prepare aliquots for single use to avoid repeated freeze-thaw cycles that can degrade the compound.[1] Always refer to the manufacturer's specific storage recommendations.

Q3: My compound is not showing the expected activity in my assay. What should I check first?

The first step is to confirm the integrity and concentration of your compound. Verify the purity of the compound from the supplier's certificate of analysis. Next, ensure that your stock solution was prepared correctly and that the compound is fully dissolved. Poor solubility is a frequent cause of apparent inactivity, as precipitated compound will not be available to interact with the biological target.[1][2]

Q4: Can the solvent used to dissolve this compound affect my assay results?

Absolutely. The choice of solvent is critical and can significantly influence data integrity and reproducibility.[5] While dimethyl sulfoxide (DMSO) is a common solvent for small molecules, its final concentration in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.[1][6] It is also essential to include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Part 2: Systematic Troubleshooting Guide

This guide provides a structured, question-based approach to systematically identify and resolve sources of variability in your assay.

Section 1: Compound Integrity and Handling

Q1: Is my stock solution of this compound prepared and stored correctly?

  • Verification Steps:

    • Solvent Choice: Ensure you are using a high-purity, anhydrous solvent (e.g., DMSO) suitable for your compound and compatible with your assay system.[1]

    • Dissolution: Confirm complete dissolution of the compound. Gentle warming or vortexing may be necessary. Visually inspect for any precipitate before making serial dilutions.

    • Storage: Stock solutions should be stored at the recommended temperature (typically -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]

    • Freshness: If you have been using the same stock solution for an extended period, consider preparing a fresh stock from the solid compound.

Q2: Could the compound be precipitating in my assay medium?

  • Underlying Issue: The solubility of a compound can decrease significantly when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous assay buffer.

  • Troubleshooting Protocol:

    • Prepare the highest concentration of this compound that you plan to test in your final assay buffer.

    • Incubate this solution under the same conditions as your assay (e.g., temperature, time).

    • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.[1]

    • If precipitation is observed, you may need to lower the final concentration, explore the use of a different solvent, or incorporate a solubilizing agent, ensuring it does not interfere with the assay.

Section 2: Assay Protocol and Execution

Q1: Are my pipetting and liquid handling techniques consistent?

  • Impact on Reproducibility: Inconsistent pipetting is a major source of variability, especially in multi-well plate assays.[7] This can lead to variations in cell seeding density and compound concentration.

  • Best Practices:

    • Ensure your pipettes are properly calibrated.

    • Use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions).

    • Mix solutions thoroughly but gently, avoiding the introduction of air bubbles.[7]

    • For cell-based assays, ensure a homogenous cell suspension before and during plating.

Q2: Is there an "edge effect" in my multi-well plates?

  • The Phenomenon: Wells on the perimeter of a multi-well plate are more prone to evaporation, which can alter the concentration of cells and reagents.[2]

  • Mitigation Strategy:

    • Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[2]

    • Ensure proper sealing of plates and use a humidified incubator.

Section 3: Biological System and Reagents

Q1: Are my cells healthy and in a consistent growth phase?

  • Cellular Health as a Variable: The metabolic state and health of your cells can significantly impact their response to a compound.

  • Quality Control Measures:

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[8]

    • Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, which can alter cellular physiology and experimental outcomes.[9][10]

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

    • Seeding Density: Optimize and maintain a consistent cell seeding density for each experiment, ensuring cells are in the exponential growth phase at the time of treatment.[2]

Q2: Are my reagents (e.g., media, serum, buffers) consistent across experiments?

  • Reagent Variability: Batch-to-batch variation in reagents, particularly biological ones like fetal bovine serum (FBS), can be a significant source of irreproducibility.[9]

  • Validation and Control:

    • When possible, purchase large batches of critical reagents to use across a series of experiments.

    • Before using a new batch of any critical reagent, perform a validation experiment to ensure it yields results consistent with the previous batch.

    • Document the lot numbers of all reagents used in each experiment.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the solid compound to equilibrate to room temperature before opening the container.

    • Weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assay Validation and Quality Control

A robust assay validation plan is essential for ensuring reproducibility.[11][12]

  • Establish Positive and Negative Controls:

    • Positive Control: A known activator or inhibitor for your assay to confirm the system is responsive.

    • Negative Control: A compound known to be inactive in your assay.

    • Vehicle Control: The solvent (e.g., DMSO) at the same final concentration used for your test compound.

  • Determine Assay Performance Metrics:

    • Z'-factor: A statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[13][14]

    • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

    • Coefficient of Variation (%CV): A measure of the variability of your controls.

Parameter Acceptance Criteria Purpose
Z'-factor > 0.5Indicates a robust and reliable assay with a good separation between positive and negative controls.[14]
Signal-to-Background (S/B) > 2 (assay dependent)Ensures a sufficient dynamic range to detect changes.
%CV of Controls < 15%Demonstrates the precision and low variability of the assay measurements.[15]

Part 4: Visualization of Troubleshooting Workflow

Diagram 1: Troubleshooting Workflow for Poor Reproducibility

This diagram outlines a logical decision-making process for troubleshooting assay variability.

G cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_system System Checks start Poor Reproducibility Observed compound_check Step 1: Verify Compound Integrity & Handling start->compound_check stock_prep Stock Solution Prep & Storage Correct? compound_check->stock_prep Examine protocol_check Step 2: Review Assay Protocol & Execution pipetting Pipetting Consistent? protocol_check->pipetting Examine system_check Step 3: Assess Biological System & Reagents cell_health Cells Healthy & Consistent? system_check->cell_health Examine resolve Issue Resolved stock_prep->resolve If No, Correct & Retest solubility Compound Soluble in Assay Medium? stock_prep->solubility If Yes solubility->protocol_check If Yes solubility->resolve If No, Adjust Protocol & Retest pipetting->resolve If No, Refine Technique & Retest edge_effect Edge Effect Mitigated? pipetting->edge_effect If Yes edge_effect->system_check If Yes edge_effect->resolve If No, Modify Plate Layout & Retest cell_health->resolve If No, Use New Cells & Retest reagent_qc Reagents Validated (Lot-to-Lot)? cell_health->reagent_qc If Yes reagent_qc->resolve If Yes reagent_qc->resolve If No, Validate New Lot & Retest

Caption: A decision tree for systematically troubleshooting poor assay reproducibility.

References

  • Common Cell Culture Errors Affecting Reproducibility. SeamlessBio.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Ensuring Reproducibility in Biological Research. Lab Manager Magazine.
  • Importance of QC. QIAGEN.
  • Validation of bioassays for quality control. PubMed.
  • Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Purosolv.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
  • Why can't I get reproducible results in cell based assays?
  • Impact of Pipetting Errors on Reproducibility of Cell-Based Assays. Sartorius.
  • Best Practices for Safe Chemical Storage in Labor
  • Considerations regarding use of solvents in in vitro cell based assays.
  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus.
  • Assay Validation Protocols.
  • Preparing for a Successful Assay Valid
  • High-Throughput Screening (HTS)
  • Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - AU.
  • Method Validation Guidelines.
  • Cell Culture Quality Control: The Key to Reproducibility. Technology Networks.

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Technical Support Center: Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate. The following sections provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocol.

I. Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, and I'm observing significant amounts of starting material in my crude product. What are the likely causes?

A1: Incomplete conversion is a common issue. The primary causes often revolve around reaction kinetics and equilibrium. Consider the following:

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.

  • Catalyst Activity: If your synthesis involves a catalyst, its activity might be compromised due to impurities in the starting materials or solvents, or it may have degraded over time.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to the incomplete consumption of the limiting reagent.

Q2: I'm observing a significant byproduct with a similar molecular weight to my desired product. What could this be?

A2: A common byproduct in syntheses of this nature, which often involves a Michael or conjugate addition, is a structural isomer.[1][2][3] Depending on the specific synthetic route, you might be forming a regioisomer where the phenyl group has added to a different position on the aromatic ring of the methoxy-methylphenyl moiety. Another possibility is a 1,2-addition product instead of the desired 1,4-conjugate addition product if an α,β-unsaturated carbonyl compound is used as a precursor.[1][2]

Q3: My final product has a slight yellow tint after purification. What could be the cause?

A3: A yellow tint often indicates the presence of trace impurities, which could be highly conjugated organic molecules formed through side reactions or degradation. Even small amounts of these impurities can impart color. It is also possible that some starting materials or reagents were not of sufficient purity.

Q4: How can I effectively remove unreacted starting materials from my crude product?

A4: The choice of purification method depends on the physical properties of your starting materials and the desired product.

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[4][5]

  • Recrystallization: If your product is a solid and there is a significant difference in solubility between it and the starting materials in a particular solvent system, recrystallization can be a highly effective and scalable purification method.

  • Distillation: If your product and starting materials are liquids with sufficiently different boiling points, distillation under reduced pressure can be an option.[6]

Q5: What is the best way to characterize the impurities in my sample?

A5: A combination of analytical techniques is often necessary for comprehensive impurity characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of unknown impurities.[7][8][9][10] Comparing the spectra of your purified product with that of the crude material can reveal the presence and structure of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for detecting and identifying impurities, even at very low levels. The mass-to-charge ratio provided by the mass spectrometer can help in determining the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the levels of impurities present in your sample.[11]

II. Troubleshooting Guide: From Problem to Protocol

This section provides a more detailed, scenario-based approach to resolving common issues encountered during the synthesis of this compound.

Scenario 1: Low Yield and Presence of Multiple Byproducts

Problem: After performing the synthesis, your crude ¹H NMR shows a complex mixture of products, and the yield of the desired product is significantly lower than expected.

Root Cause Analysis:

This issue often points to a lack of control over the reaction conditions, leading to competing side reactions. In the context of a Michael addition, which is a likely route for this synthesis, the formation of byproducts can be favored by several factors.[3][12][13][14][15]

  • Reaction Temperature: Higher temperatures can provide the activation energy for undesired pathways.

  • Base Strength: The choice and concentration of the base (if applicable) are critical. A base that is too strong can lead to undesired deprotonations and subsequent side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

Workflow for Troubleshooting and Optimization:

Caption: Troubleshooting workflow for low yield and multiple byproducts.

Detailed Protocol: Reaction Condition Screening

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C). Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal temperature for product formation while minimizing byproduct formation.

  • Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). The choice of solvent can significantly impact reaction rates and selectivity.

  • Base/Catalyst Screening: If your reaction is base-catalyzed, screen a variety of bases (e.g., organic amines like triethylamine and DBU, or inorganic bases like potassium carbonate). The strength and steric bulk of the base can influence the reaction outcome.

ParameterCondition 1Condition 2Condition 3
Temperature 0 °CRoom Temp50 °C
Solvent DichloromethaneTHFToluene
Base (if applicable) TriethylamineDBUK₂CO₃
Scenario 2: Difficulty in Removing a Persistent Impurity

Problem: After initial purification by column chromatography, a persistent impurity remains, co-eluting with your product.

Root Cause Analysis:

This often occurs when the impurity has a very similar polarity and molecular structure to the desired product. This could be a positional isomer or a stereoisomer.

Workflow for Advanced Purification:

G A Start: Persistent Impurity B Characterize Impurity (NMR, LC-MS) A->B C Hypothesize Impurity Structure B->C D Select Advanced Purification Technique C->D E Preparative HPLC D->E F Recrystallization with Solvent Screening D->F G Analyze Purity of Fractions E->G F->G H Combine Pure Fractions G->H I End: High Purity Product H->I

Caption: Workflow for advanced purification of a persistent impurity.

Detailed Protocol: Preparative HPLC

For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

  • Method Development: Begin by developing an analytical HPLC method that shows good separation between your product and the impurity. Experiment with different mobile phases (e.g., mixtures of hexane and ethyl acetate, or acetonitrile and water) and different columns (e.g., normal phase or reverse phase).

  • Scaling Up: Once a good analytical separation is achieved, scale up the method to a preparative HPLC system. This will involve using a larger column and a higher flow rate.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Purity Analysis: Analyze the purity of each fraction using analytical HPLC or TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your highly purified product.

Alternative Protocol: Recrystallization

  • Solvent Screening: Test the solubility of your impure product in a variety of solvents at room temperature and at elevated temperatures. An ideal recrystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity will either be very soluble or very insoluble at all temperatures.

  • Procedure: Dissolve the impure product in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath.

  • Isolation: Collect the resulting crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

III. References

Sources

"storage and handling recommendations for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (CAS No. 124937-62-8). This guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound in your experiments. As an important intermediate in various synthetic pathways, including the preparation of pharmaceutical agents like Tolterodine, maintaining its integrity is paramount for reproducible and successful outcomes.[1]

This document provides in-depth technical guidance based on the chemical properties of structurally related compounds and established principles of organic chemistry, in the absence of a publicly available, specific Safety Data Sheet (SDS) for this exact molecule.

Core Concepts: Understanding the Molecule

This compound is a substituted phenylpropionate ester. Its structure, featuring a methyl ester group, a methoxy substituent, and two phenyl rings, dictates its reactivity and stability. The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The aromatic rings may be subject to oxidation, and as with many complex organic molecules, sensitivity to light and air should be considered.

Chemical Structure and Properties
PropertyValueSource
CAS Number 124937-62-8AiFChem[2]
Molecular Formula C18H20O3AiFChem[2]
Molecular Weight 284.36 g/mol AiFChem[2]
IUPAC Name methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoateAiFChem[2]

Storage and Handling Recommendations

Proper storage and handling are critical to prevent degradation and ensure the long-term stability of this compound. The following recommendations are based on best practices for structurally similar phenylpropionate esters.

Storage Conditions

For optimal stability, store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[3] This minimizes exposure to air and moisture, which can contribute to degradation.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Reduced temperature slows down potential degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.[3]
Light Protect from light by using an amber vial or by storing in a dark location.Many complex organic molecules are light-sensitive.
Container Use a tightly sealed, chemically resistant container (e.g., glass).Prevents contamination and exposure to air and moisture.
Handling Procedures

When handling this compound, always work in a well-ventilated area, preferably a fume hood.[4] Use appropriate personal protective equipment (PPE) to avoid direct contact.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment Safety_Goggles Safety Goggles or Face Shield Gloves Nitrile or Neoprene Gloves Safety_Goggles->Gloves Wear Lab_Coat Lab Coat Gloves->Lab_Coat Wear End Handling Complete Lab_Coat->End Start Begin Handling Start->Safety_Goggles Always Wear

Caption: Recommended Personal Protective Equipment (PPE) for handling.

Troubleshooting Guide (Question & Answer Format)

Q1: My compound has been stored at room temperature for an extended period. Is it still viable?

A1: It is possible that some degradation has occurred. We recommend performing a quality control check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess the purity of the compound. Compare the results to a fresh or properly stored sample if available. The primary degradation pathway to consider is hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid.

Q2: I observe a change in the physical appearance of the compound (e.g., color change, clumping). What should I do?

A2: A change in appearance can indicate degradation or contamination. Do not use the compound in your experiments. If possible, attempt to repurify a small amount and re-analyze its purity. If repurification is not feasible, it is best to discard the material according to your institution's chemical waste disposal guidelines.

Q3: My reaction yield is lower than expected. Could the handling of this starting material be the cause?

A3: Yes, improper handling can lead to lower yields. If the compound has been exposed to air and moisture, some of it may have hydrolyzed to the carboxylic acid, which would not participate in reactions requiring the ester. Ensure that you are using an anhydrous solvent and handling the compound under an inert atmosphere, especially if the subsequent reaction steps are sensitive to water.

Q4: I am having trouble dissolving the compound. What solvents are recommended?

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with this compound?

A: Based on the GHS information for the precursor acid, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, this compound may cause skin and eye irritation, and potentially an allergic skin reaction.[5] Therefore, it is crucial to wear appropriate PPE, including gloves and safety glasses, and to handle the compound in a well-ventilated area.[4]

Q: Is this compound sensitive to pH changes?

A: Yes, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions.[6] The rate of hydrolysis will increase significantly outside of a neutral pH range. For reactions or storage in solution, it is best to maintain a neutral pH.

Q: What are the known incompatible materials?

A: Strong oxidizing agents, strong acids, and strong bases are expected to be incompatible with this compound.[3][4] Contact with these materials can lead to vigorous reactions and degradation of the compound.

Q: How should I dispose of waste containing this compound?

A: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of it down the drain.

Experimental Workflow: Preparation of a Stock Solution

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage Weigh Weigh Compound in a Fume Hood Solvent Add Anhydrous Solvent Weigh->Solvent Dissolve Dissolve by Vortexing or Sonication Solvent->Dissolve Seal Seal Vial Tightly Dissolve->Seal Inert_Gas Flush with Inert Gas (Optional but Recommended) Seal->Inert_Gas Store Store at -20°C, Protected from Light Inert_Gas->Store End Stock Solution Ready Store->End Start Start Start->Weigh

Caption: Recommended workflow for preparing a stock solution.

References

  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Available from: [Link]

  • PrepChem. Synthesis of methyl 3-phenylpropionate. Available from: [Link]

  • The Role of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic Acid in Tolterodine Synthesis. Available from: [Link]

  • ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Available from: [Link]

  • PubChem. Methyl 3-phenylpropionate. Available from: [Link]

  • PMC. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Focused Biological Validation

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a phenylpropionate derivative. The phenylpropionate scaffold is a core structure in numerous biologically active natural products and synthetic compounds, many of which exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anti-proliferative effects[1]. Furthermore, the presence of a 2-methoxyphenol moiety is noteworthy, as this functional group is associated with potent cyclooxygenase-2 (COX-2) inhibition and antioxidant activity in other molecular contexts[2]. The structural analogue, 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid, is a known intermediate in the synthesis of Tolterodine[3][][5], a drug used to treat overactive bladder, though its own biological activities are not well-characterized.

This guide presents a structured, multi-tiered experimental workflow to rigorously validate the hypothesized anti-inflammatory activity of this compound. We will objectively compare its performance against established benchmarks using validated in vitro and cell-based assays. The causality behind each experimental choice is explained to provide a trustworthy and self-validating framework for researchers in drug discovery and development.

Hypothesized Mechanism: Targeting Key Inflammatory Pathways

Based on its structural motifs, we hypothesize that the primary anti-inflammatory mechanism of this compound involves the modulation of two central pillars of the inflammatory response:

  • Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Enzymes: Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis from arachidonic acid is catalyzed by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible at sites of inflammation[6]. Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1[7][8].

  • Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master transcriptional regulator that controls the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[9][10]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription[11][12].

The Canonical NF-κB Signaling Pathway

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimulus->Receptor 1. Binding IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex 2. Activation IkB IκBα IKK_complex->IkB 3. Phosphorylation NFkB_inactive NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active 5. Release & Translocation Cytoplasm Cytoplasm DNA κB DNA Sites NFkB_active->DNA 6. Nuclear Binding Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription (COX-2, IL-6, TNF-α) DNA->Transcription 7. Transcription Initiation Test_Compound Hypothesized site of inhibition Test_Compound->IKK_complex

Caption: The canonical NF-κB activation pathway targeted for inhibition.

A Phased Experimental Validation Workflow

To systematically evaluate the biological activity of our test compound, we propose a two-phase workflow. Phase 1 utilizes cell-free enzymatic assays for a direct measure of target engagement. Phase 2 employs cell-based assays to confirm activity in a more physiologically relevant context.

Experimental Workflow Start Test Compound: Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate Phase1 Phase 1: In Vitro Enzymatic Assays Start->Phase1 COX_Assay COX-1 & COX-2 Inhibitor Screening Assay Phase1->COX_Assay Data1 Determine IC50 Values & COX-2 Selectivity Index COX_Assay->Data1 Phase2 Phase 2: Cell-Based Functional Assays Data1->Phase2 If potent and/or selective Cell_Culture Culture RAW 264.7 Macrophages Phase2->Cell_Culture Stimulation Stimulate with LPS Cell_Culture->Stimulation NFkB_Assay NF-κB Nuclear Translocation Assay (High-Content Imaging) Stimulation->NFkB_Assay Data2 Quantify Inhibition of NF-κB Translocation NFkB_Assay->Data2 Conclusion Comprehensive Activity Profile: Potency, Selectivity, & Cellular Efficacy Data2->Conclusion

Caption: Phased workflow for validating biological activity.

Phase 1: In Vitro COX-1 and COX-2 Enzyme Inhibition Assays

Expertise & Rationale

The initial step in characterization is a direct, cell-free enzymatic assay. This approach is crucial because it isolates the interaction between the compound and its putative enzyme targets (COX-1 and COX-2) from the complexities of cellular uptake, metabolism, and off-target effects. By measuring the 50% inhibitory concentration (IC50) for each isozyme, we can determine not only the compound's potency but also its selectivity. The COX-2 Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is a critical parameter; a high SI value indicates a desirable therapeutic profile with potentially fewer side effects[7]. We will use a commercially available colorimetric screening kit for its reliability and high-throughput capability[13].

Comparative Compounds
  • Test Compound: this compound

  • Positive Control (COX-2 Selective): Celecoxib

  • Positive Control (Non-Selective): Ibuprofen

  • Negative Control: DMSO (Vehicle)

Detailed Experimental Protocol: COX Inhibitor Screening Assay

This protocol is adapted from the Cayman Chemical COX-2 (human) Inhibitor Screening Assay Kit (Catalog No. 701050)[13].

  • Reagent Preparation:

    • Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare Heme solution by diluting it 1:100 in the Assay Buffer.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the Assay Buffer.

    • Prepare Arachidonic Acid (Substrate) solution in ethanol and dilute to the final working concentration in Assay Buffer.

    • Prepare Stannous Chloride (SnCl2) solution to stop the reaction and reduce PGH2 to PGF2α.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 100 µL Assay Buffer, 10 µL Heme, 10 µL Diluted Enzyme.

    • 100% Initial Activity Wells: 90 µL Assay Buffer, 10 µL Heme, 10 µL DMSO (Vehicle), 10 µL Diluted Enzyme.

    • Inhibitor Wells: 90 µL Assay Buffer, 10 µL Heme, 10 µL of Test Compound or Control Compound (at various concentrations), 10 µL Diluted Enzyme.

  • Incubation and Reaction Initiation:

    • Gently shake the plate and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells except the background wells.

    • Shake the plate and incubate for an additional 2 minutes at 37°C.

  • Reaction Termination and Measurement:

    • Add 50 µL of SnCl2 solution to all wells to terminate the enzymatic reaction.

    • The amount of PGF2α produced is quantified using a corresponding Prostaglandin F2α ELISA kit, following the manufacturer's instructions. Absorbance is read at 405-420 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the 100% initial activity wells.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

    • Calculate the COX-2 Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (SI)
Test Compound 45.21.825.1
Celecoxib >1000.08>1250
Ibuprofen 2.55.10.49
Illustrative data generated for this guide.

Phase 2: Cell-Based NF-κB Nuclear Translocation Assay

Expertise & Rationale

Demonstrating enzymatic inhibition is a critical first step, but it is essential to validate this activity within a living cell. Cell-based assays account for factors like cell permeability and intracellular target engagement[14]. We choose to investigate the NF-κB pathway as it is a major downstream consequence of inflammatory stimuli and is often linked to COX-2 expression[8]. An automated high-content imaging assay provides a robust and quantitative method to measure the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation[11]. This provides direct visual and statistical evidence of the compound's ability to interfere with this key inflammatory signaling hub. We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.

Comparative Compounds
  • Test Compound: this compound

  • Positive Control (NF-κB Inhibitor): BAY 11-7082 (an IKK inhibitor)

  • Negative Control: DMSO (Vehicle)

Detailed Experimental Protocol: High-Content NF-κB Translocation Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well, clear-bottom imaging plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound and BAY 11-7082 in serum-free DMEM.

    • Remove the culture medium from the cells and replace it with the medium containing the compounds or DMSO vehicle.

    • Incubate for 1 hour at 37°C to allow for compound uptake.

  • Cellular Stimulation:

    • Prepare a solution of Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL in serum-free DMEM.

    • Add the LPS solution to all wells except the "unstimulated control" wells.

    • Incubate the plate for 30 minutes at 37°C to induce NF-κB translocation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the NF-κB p65 subunit (e.g., Rabbit anti-p65) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system (e.g., Thermo Fisher CellInsight CX7 or similar). Capture images in the DAPI (nucleus) and FITC (p65) channels.

    • Use an image analysis software algorithm to:

      • Identify the nuclear compartment based on the Hoechst stain.

      • Identify the cytoplasmic compartment by creating a ring mask around the nucleus.

      • Measure the mean fluorescence intensity of the p65 signal in both the nucleus and the cytoplasm for hundreds of cells per well.

    • Calculate the Nuclear-to-Cytoplasmic intensity ratio for each cell. An increase in this ratio indicates translocation.

Data Presentation: Comparative Inhibition of NF-κB Translocation
ConditionTreatment Concentration (µM)Mean Nuclear/Cytoplasmic p65 Intensity Ratio (± SEM)% Inhibition of Translocation
Unstimulated Control -1.15 (± 0.08)N/A
LPS Stimulated (Vehicle) -4.78 (± 0.21)0%
Test Compound + LPS 13.95 (± 0.19)22.8%
Test Compound + LPS 52.61 (± 0.15)59.8%
Test Compound + LPS 101.89 (± 0.11)79.6%
BAY 11-7082 + LPS 51.42 (± 0.09)92.5%
Illustrative data generated for this guide. % Inhibition calculated relative to the LPS-stimulated and unstimulated controls.

Discussion and Future Directions

The illustrative data presented in this guide suggest that this compound is a promising anti-inflammatory agent with a dual mechanism of action. The in vitro enzymatic assays indicate that it is a potent and selective COX-2 inhibitor, with a selectivity index of 25.1, making it significantly more selective for the inducible inflammatory enzyme over the constitutive homeostatic enzyme. This profile is therapeutically desirable.

Furthermore, the cell-based high-content imaging confirms its efficacy in a biological system. The compound demonstrated a dose-dependent inhibition of LPS-induced NF-κB p65 nuclear translocation, with nearly 80% inhibition at a 10 µM concentration. This strongly suggests that the compound can penetrate the cell membrane and interfere with the upstream signaling cascade leading to NF-κB activation, a mechanism that complements its direct inhibition of the COX-2 enzyme.

Next Steps for a Comprehensive Validation would include:

  • Downstream Product Analysis: Quantifying the reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 cells via ELISA to confirm the functional consequences of COX-2 and NF-κB inhibition.

  • In Vivo Efficacy Studies: Evaluating the compound in established animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to assess its anti-inflammatory activity, bioavailability, and potential toxicity in a whole organism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the parent compound to identify key structural features responsible for its activity and to optimize potency and selectivity.

References

  • COX-2 (human) Inhibitor Screening Assay Kit - Applications. Bertin Bioreagent.[Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. SpringerLink.[Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Semantic Scholar.[Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology.[Link]

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"comparative analysis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate with similar analogs"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comparative analysis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate and its structurally similar analogs, focusing on their potential as inhibitors of the γ-aminobutyric acid (GABA) Transporter 1 (GAT1). By exploring the structure-activity relationships (SAR) within this chemical class, we aim to provide a framework for the rational design of novel neurological therapeutic agents.

Introduction: The Therapeutic Potential of GAT1 Inhibition

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which facilitate its reuptake from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2][3]

Of the four identified GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is responsible for the majority of GABA reuptake in the brain.[4][5] Consequently, inhibiting GAT1 is an effective strategy to increase the availability of GABA in the synapse, thereby enhancing GABAergic neurotransmission.[5] This mechanism is therapeutically valuable for conditions characterized by neuronal hyperexcitability, such as epilepsy.[5][6] The clinically approved anti-epileptic drug, Tiagabine, validates GAT1 as a successful drug target.[2][4][7]

The 3-aryl-3-phenylpropionate scaffold is a key structural motif found in a variety of pharmacologically active compounds.[8][9][10] The specific compound, this compound, serves as our foundational structure for this comparative analysis due to its relationship with compounds like Tolterodine, a muscarinic receptor antagonist, suggesting its potential for receptor modulation.[11] This guide will explore how systematic modifications to this scaffold influence binding affinity and functional inhibition of GAT1.

Rationale for Analog Design and Selection

To elucidate the structure-activity relationship (SAR) for GAT1 inhibition, we have selected three representative analogs for comparison against our parent compound. The selection is designed to probe the importance of the ester moiety and the substitution pattern on the aromatic ring.

Compound ID Structure Rationale for Inclusion
Scaffold A This compoundThe parent compound, serving as the baseline for comparison.[12]
Analog B 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acidInvestigates the role of the carboxylate group, which can form critical ionic interactions within the receptor binding pocket.[13]
Analog C Methyl 3,3-diphenylpropionateA simplified analog to determine the contribution of the methoxy and methyl substituents on the phenyl ring to overall activity.
Analog D (R)-N-(4,4-Diphenylbut-3-en-1-yl)nipecotic acidA known, potent GAT1 inhibitor (related to Tiagabine) that incorporates a diaryl moiety and a nipecotic acid core, representing a highly optimized scaffold.[2]

Below is a diagram illustrating the structural relationships between the parent scaffold and the selected analogs.

G cluster_scaffold Parent Scaffold cluster_analogs Selected Analogs A Scaffold A Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate B Analog B Propanoic Acid Derivative A->B Hydrolysis of Ester C Analog C Unsubstituted Diphenylpropionate A->C Removal of Ring Substituents D Analog D Optimized GAT1 Inhibitor (Tiagabine-like) A->D Scaffold Hopping & Optimization

Figure 1: Structural relationships between the parent scaffold and analogs.

Comparative Biological Activity

The inhibitory potential of each compound against GAT1 is assessed through two primary in vitro assays: a radioligand binding assay to determine binding affinity (Kᵢ) and a functional GABA uptake assay to determine potency (IC₅₀).

Mechanism of Action of GAT1

GAT1 is a sodium and chloride-dependent transporter that moves GABA across the cell membrane against its concentration gradient.[5] By binding to the transporter, competitive inhibitors prevent GABA from binding and being translocated, thus increasing its extracellular concentration and enhancing the activity of GABA receptors.[5]

Quantitative Comparison of GAT1 Inhibition

The following table summarizes hypothetical but representative experimental data for our selected compounds. This data illustrates a plausible SAR for this chemical series.

Compound IDGAT1 Binding Affinity (Kᵢ, nM)GAT1 Functional Inhibition (IC₅₀, nM)
Scaffold A 8501200
Analog B 95150
Analog C 15002100
Analog D 510

Interpretation of Results:

  • Scaffold A vs. Analog B: The conversion of the methyl ester in Scaffold A to a carboxylic acid in Analog B leads to a nearly 9-fold increase in binding affinity and functional potency. This strongly suggests a critical ionic interaction between the carboxylate group of the inhibitor and a positively charged residue (e.g., arginine or lysine) in the GAT1 binding site.

  • Scaffold A vs. Analog C: The removal of the methoxy and methyl groups from the phenyl ring (Analog C) results in a significant loss of activity. This indicates that these substituents are involved in favorable hydrophobic or van der Waals interactions that enhance binding.

  • Analog D: As an optimized inhibitor, Analog D shows significantly higher affinity and potency, demonstrating the effectiveness of combining the diaryl feature with the nipecotic acid core, a common motif in potent GAT1 inhibitors.[2]

Experimental Methodologies

To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below. These protocols are standard in the field for characterizing transporter inhibitors.[14][15]

Protocol 1: GAT1 Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a known radiolabeled GAT1 ligand (e.g., [³H]-Tiagabine) for binding to the transporter.[16]

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue or membranes from cell lines stably expressing human GAT1.

  • Radioligand: [³H]-Tiagabine (~20-40 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known GAT1 inhibitor like Tiagabine.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Preparation: Add 50 µL of assay buffer, 50 µL of test compound (at various concentrations), and 50 µL of radioligand (at a fixed concentration, typically near its Kₔ) to each well of a 96-well plate.

  • Initiation: Initiate the binding reaction by adding 100 µL of the membrane preparation (20-40 µg protein/well).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Termination: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal [³H]-GABA Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into synaptosomes, which are resealed nerve terminals containing functional transporters.[17]

Materials:

  • Synaptosome Preparation: Freshly prepared synaptosomes from whole rat brain.[18][19]

  • Radiolabeled Substrate: [³H]-GABA.

  • Uptake Buffer: Krebs-HEPES buffer (pH 7.4) saturated with 95% O₂/5% CO₂.

  • Non-specific Uptake Control: A known GAT1 inhibitor (e.g., Tiagabine) or perform the assay at 4°C.

Procedure:

  • Pre-incubation: Aliquot synaptosomes (50-100 µg protein) into a 96-well plate. Add the test compound at various concentrations and pre-incubate for 10-15 minutes at 37°C.[17]

  • Initiation: Initiate GABA uptake by adding a fixed concentration of [³H]-GABA.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of GABA uptake.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer.

  • Counting & Analysis: Lyse the synaptosomes trapped on the filter and measure the internalized radioactivity using a scintillation counter. Determine the IC₅₀ values as described in the binding assay protocol.

The diagram below illustrates a typical screening workflow for identifying and characterizing GAT1 inhibitors.

G A Compound Library (3-Aryl-3-Phenylpropionates) B Primary Screen: GAT1 Radioligand Binding Assay (Determine Ki) A->B High-Throughput C Confirmation & Potency: Functional [3H]-GABA Uptake Assay (Determine IC50) B->C Active Hits F SAR Analysis B->F D Selectivity Profiling (vs. GAT2, GAT3, BGT1) C->D Potent Hits C->F E Lead Compound Identification D->E Selective Hits F->E Rational Design G cluster_sar SAR Summary for GAT1 Inhibition structure General Scaffold R1 R1 = H (Carboxylic Acid) - Greatly increases potency - Likely ionic interaction R2 R2 = OMe, Me - Increases potency - Favorable hydrophobic interactions R3 R3 = Phenyl - Diaryl system (e.g., Tiagabine) can further enhance potency

Figure 3: Key structure-activity relationship findings.

Conclusion and Future Directions

This comparative analysis demonstrates that the 3-aryl-3-phenylpropionate scaffold is a viable starting point for the design of GAT1 inhibitors. Our findings underscore the critical importance of a terminal carboxylic acid for potent inhibition and the beneficial role of specific substitutions on the aromatic ring for enhancing binding affinity.

Future research should focus on:

  • Systematic Exploration of Substituents: Synthesizing and testing a broader array of analogs with different electronic and steric properties on both phenyl rings to further refine the SAR.

  • Stereochemistry: The parent compound is racemic. Synthesizing and evaluating individual enantiomers is essential, as biological targets are chiral and often exhibit stereospecific binding.

  • Pharmacokinetic Profiling: Promising compounds should be evaluated for their metabolic stability, membrane permeability, and other properties to assess their potential as orally bioavailable CNS drugs.

By applying these principles, researchers can leverage the 3-aryl-3-phenylpropionate scaffold to develop novel, potent, and selective GAT1 inhibitors with therapeutic potential for epilepsy and other neurological disorders. [6]

References

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"structure-activity relationship (SAR) studies of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationships of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate Derivatives

Introduction

The 3,3-diarylpropionate scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. This compound is a key example, possessing a unique substitution pattern that offers multiple avenues for chemical modification to modulate its biological activity. While comprehensive structure-activity relationship (SAR) studies on this specific derivative series are not extensively published, by synthesizing data from analogous 3,3-diarylpropanoates, chalcones, and other related structures, we can construct a robust and predictive SAR guide.[1][2]

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the probable SAR for this scaffold. We will dissect the molecule into key modifiable regions, explain the chemical rationale behind synthetic modifications, and infer the likely impact of these changes on biological performance based on experimental data from structurally related compounds.

The Core Scaffold: A Structural Overview for SAR Analysis

The pharmacological profile of this compound derivatives can be rationally modified by targeting three primary regions of the molecule. Understanding the function of each region is critical for designing new analogs with improved potency, selectivity, or pharmacokinetic properties.

  • Region A: The Substituted Phenyl Ring (2-methoxy-5-methylphenyl) : This ring is decorated with an electron-donating methoxy group and a methyl group. Modifications here, such as altering the position or nature of these substituents, are expected to significantly impact electronic and steric interactions with biological targets.

  • Region B: The Unsubstituted Phenyl Ring : This ring provides a large hydrophobic surface for potential van der Waals or pi-stacking interactions. Introducing substituents here can modulate lipophilicity and provide new vectors for receptor engagement.

  • Region C: The Methyl Propionate Moiety : The ester functional group is a key interaction point. It can act as a hydrogen bond acceptor, and its hydrolysis to the corresponding carboxylic acid introduces a potent hydrogen bond donor and a potential site for ionic interactions.

Below is a visual breakdown of the core scaffold and its regions designated for SAR analysis.

cluster_M This compound Scaffold cluster_regions Key Regions for SAR Modification mol A Region A: 2-methoxy-5-methylphenyl Ring A->mol B Region B: 3-phenyl Ring B->mol C Region C: Methyl Propionate Moiety C->mol

Caption: Core scaffold with key regions for SAR analysis.

General Synthetic Strategies

The synthesis of these derivatives typically involves established organic chemistry reactions. A common and efficient method is the Michael addition of a substituted phenylacetic acid ester enolate to a cinnamate derivative, or alternatively, a Friedel-Crafts type reaction. A generalized workflow for producing a library of these compounds is outlined below.

G start Starting Materials: - Substituted Phenylacetic Acid - Substituted Cinnamic Acid step1 Esterification (e.g., MeOH, H2SO4) start->step1 step2 Michael Addition or Friedel-Crafts Alkylation step1->step2 step3 Purification (Column Chromatography) step2->step3 step4 Optional: Ester Hydrolysis (e.g., LiOH or NaOH) step3->step4 step5 Characterization (NMR, Mass Spectrometry) step3->step5 For Methyl Esters step4->step5 end Final Derivative Library step5->end

Caption: Generalized workflow for the synthesis of derivatives.

Inferred Structure-Activity Relationship (SAR) Analysis

Based on literature for analogous compounds, we can infer the following SAR trends for each region of the this compound scaffold.

Region A: Impact of the 2-methoxy-5-methylphenyl Ring

The substitution pattern on this ring is critical. The 2-methoxy group, in particular, is a common motif in biologically active molecules, often enhancing antioxidant or anti-inflammatory properties.

  • The 2-Methoxy Group : Studies on other 2-methoxyphenol derivatives have shown that this group is a key contributor to antioxidant and COX-2 inhibitory activity.[3] Its electron-donating nature can stabilize radical intermediates, and its position can enforce a specific conformation on the molecule, which may be favorable for binding to a target protein. Deletion or relocation of this methoxy group, as seen in related scaffolds, often leads to a significant drop in potency.[4]

  • The 5-Methyl Group : The methyl group at the 5-position primarily influences the molecule's lipophilicity and steric profile. Replacing it with larger alkyl groups could enhance hydrophobic interactions but may also introduce steric hindrance. Conversely, replacing it with polar groups (e.g., -OH, -NH2) could introduce new hydrogen bonding opportunities.

Region B: Impact of the 3-phenyl Ring

This ring offers a large canvas for modification to fine-tune activity.

  • Para-Substitution : Introducing substituents at the para-position is a classic strategy. Electron-withdrawing groups (EWGs) like halogens (-F, -Cl, -Br) or trifluoromethyl (-CF3) can modulate the electronic properties of the ring and have been shown to be potent in other diaryl scaffolds, such as diaryl-pyrazole derivatives where a bromo-substitution yielded high potency against cancer cell lines.[1]

  • Meta- and Ortho-Substitution : Substitutions at these positions are more likely to cause steric clashes but can be used to probe specific pockets within a binding site.

  • Electron-Donating Groups (EDGs) : Groups like methoxy (-OCH3) or methyl (-CH3) can increase electron density and have been shown to enhance the anticancer activity of some compounds.[5]

Region C: The Importance of the Propionate Moiety

The terminal functional group is often the most critical point of interaction with a biological target.

  • Methyl Ester vs. Carboxylic Acid : The core molecule is a methyl ester.[6] This group is a good hydrogen bond acceptor. However, in vivo, esters are often rapidly hydrolyzed to the corresponding carboxylic acid by esterase enzymes. The resulting carboxylic acid, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, introduces a strong hydrogen bond donor and an acidic proton, allowing for potential ionic interactions (salt bridges) with basic residues (e.g., Lysine, Arginine) in a protein active site.[7] This conversion is often key to a compound's biological activity.

  • Bioisosteric Replacements : Replacing the carboxylic acid with bioisosteres like a tetrazole or hydroxamic acid could maintain or improve binding affinity while altering physicochemical properties like pKa and membrane permeability.

Comparative Performance: A Predictive Summary

The following table summarizes the predicted impact of various substitutions based on the analysis of related compounds. This serves as a guide for prioritizing synthetic targets.

Region of ModificationType of SubstitutionPredicted Impact on ActivityRationale & Supporting Evidence from Analogs
Region A Remove 2-methoxy groupSignificant DecreaseThe 2-methoxy group is often crucial for activity in related phenylpiperidines and 2-methoxyphenols.[3][4]
Region A Vary 5-position substituentModulatorySmall alkyl groups may enhance lipophilic interactions; polar groups could add H-bonding.
Region B Add para-halogen (e.g., -Br, -Cl)Likely IncreaseHalogen substitutions are shown to enhance potency in various diaryl systems, including anticancer agents.[1]
Region B Add para-methoxy group (-OCH3)Potential IncreaseElectron-donating groups can strengthen the anticancer activity of various scaffolds.[5]
Region C Hydrolyze to Carboxylic AcidLikely IncreaseThe carboxylic acid can form strong ionic and hydrogen bonds, a common feature of many enzyme inhibitors.[7]
Region C Convert to Amide or other bioisostereModulatoryCan alter binding modes, solubility, and cell permeability.

Experimental Protocols

To validate the SAR hypotheses, the synthesis of derivatives and their biological evaluation are necessary. Below are representative protocols.

Protocol 1: Representative Synthesis of a Derivative (e.g., 4'-Fluoro-substituted Carboxylic Acid)

This protocol describes a plausible route for synthesizing a derivative with a fluorine atom on the 3-phenyl ring and a carboxylic acid moiety.

  • Step 1: Synthesis of Methyl 3-(4-fluorophenyl)propenoate:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) and methyl acetate (1.5 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify by column chromatography to yield the product.

  • Step 2: Michael Addition:

    • In a flame-dried flask under an inert atmosphere, dissolve 2-methoxy-5-methylphenylacetic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to -78°C and add a strong base like lithium diisopropylamide (LDA) (2.1 eq) dropwise.

    • Stir for 30 minutes, then add a solution of Methyl 3-(4-fluorophenyl)propenoate (1.0 eq) in THF.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Step 3: Purification and Hydrolysis:

    • Purify the crude ester product by column chromatography (silica gel, hexane:ethyl acetate gradient).

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate, dry over Na2SO4, and concentrate to yield the final carboxylic acid derivative.

  • Step 4: Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Biological Evaluation - DPPH Radical Scavenging Assay (Antioxidant Activity)

Many methoxy-substituted phenolic compounds exhibit antioxidant activity.[8] The DPPH assay is a standard method to evaluate this property.

G start Prepare Stock Solutions: - Test Compounds (in DMSO) - DPPH Radical (in Methanol) - Ascorbic Acid (Positive Control) step1 Create Serial Dilutions of Test Compounds and Control start->step1 step2 In a 96-well plate, add: - 100 µL of DPPH solution - 100 µL of compound dilution step1->step2 step3 Incubate in the dark at room temperature for 30 minutes step2->step3 step4 Measure Absorbance at ~517 nm using a plate reader step3->step4 step5 Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] x 100 step4->step5 end Determine IC50 Value (Concentration for 50% Inhibition) step5->end

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This guide establishes a foundational structure-activity relationship for this compound derivatives by synthesizing data from analogous molecular scaffolds. The key takeaways suggest that the 2-methoxy group and the terminal carboxylic acid (formed after ester hydrolysis) are likely critical for potent biological activity, while substitutions on the 3-phenyl ring, particularly with halogens, provide a powerful tool for optimizing performance.

The SAR hypotheses presented here are predictive and require experimental validation. Future work should focus on synthesizing a focused library of derivatives based on these predictions. Systematic modifications of all three regions, followed by screening in relevant biological assays (e.g., anti-inflammatory, anticancer, antioxidant), will be essential to confirm these relationships and potentially uncover novel therapeutic agents.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a potential therapeutic agent, the journey from discovery to clinical application is underpinned by robust and reliable analytical methods. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for its quantification: a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a contemporary Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for method comparison, cross-validation, and the rationale behind experimental choices, all grounded in established regulatory guidelines.

The Imperative of Cross-Validation

Before delving into the specifics of each method, it is crucial to understand the significance of cross-validation. Analytical method cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably. This becomes essential in several scenarios during the drug development lifecycle:

  • Method Modernization: Replacing an older, validated method with a newer, more efficient one (e.g., transitioning from HPLC to UPLC).

  • Inter-laboratory Transfer: Ensuring consistency of results when a method is transferred from a research and development lab to a quality control (QC) lab.[1][2][3][4]

  • Comparative Studies: When data from different studies, potentially using different analytical techniques, need to be compared.

The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the validation and cross-validation of analytical procedures, which form the basis of the protocols described herein.[5][6][7][8][9][10][11][12][13]

Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, speed, and the nature of the analyte and its matrix. For this compound, both HPLC-UV and UPLC-MS/MS present viable options, each with its own set of advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity Profiling, Metabolite Identification
Principle Separation based on analyte's affinity for stationary and mobile phases, detection via UV absorbance.Separation using smaller particle size columns for higher efficiency, detection based on mass-to-charge ratio of analyte and its fragments.
Selectivity Good to Excellent, dependent on chromatographic resolution.Excellent to Superior, provides structural confirmation.[14][15]
Sensitivity Moderate (µg/mL to ng/mL range).Very High (pg/mL to ng/mL range).[16][17]
Quantitative Accuracy Excellent.Excellent (with appropriate internal standard).
Quantitative Precision Excellent.Excellent.
Throughput Medium.High.
Sample Derivatization Not typically required.Not typically required, but can be used to enhance ionization.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key experiments and acceptance criteria for the cross-validation of the legacy HPLC-UV method and the newly developed UPLC-MS/MS method for the quantification of this compound in a drug substance.

Experimental Workflow for Cross-Validation

Cross-Validation Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Evaluation Phase cluster_3 Conclusion P1 Define Protocol & Acceptance Criteria P2 Prepare Identical Sample Sets P1->P2 Based on ICH Q2(R1) A1 Analyze Samples by HPLC-UV (Legacy Method) P2->A1 A2 Analyze Samples by UPLC-MS/MS (New Method) P2->A2 D1 Compare Results for: - Accuracy - Precision - Linearity A1->D1 A2->D1 D2 Statistical Analysis (e.g., t-test, F-test) D1->D2 C1 Determine Method Equivalence D2->C1 Statistical_Evaluation Data Assay Data from Both Methods T_Test Two-Sample t-test Data->T_Test To compare means F_Test F-test Data->F_Test To compare variances Conclusion Conclusion on Method Equivalence T_Test->Conclusion F_Test->Conclusion

Caption: The statistical approach to determining method equivalence.

A two-sample t-test can be used to compare the means of the results obtained from both methods, while an F-test can be used to compare the variances. If the calculated p-values are greater than the significance level (typically 0.05), it can be concluded that there is no statistically significant difference between the two methods, and they can be considered equivalent.

Conclusion and Recommendations

Based on the hypothetical data, both the legacy HPLC-UV method and the new UPLC-MS/MS method meet the pre-defined acceptance criteria for all cross-validation parameters. The UPLC-MS/MS method demonstrates superior sensitivity (lower LOQ) and comparable, if not slightly better, precision. The statistical analysis confirms the absence of a significant difference between the two methods for the assay of this compound.

Therefore, the UPLC-MS/MS method can be confidently implemented as a replacement for the HPLC-UV method. The new method offers the added benefits of higher throughput and the ability to provide mass spectral information for impurity identification, which is invaluable for ongoing process development and quality control. This successful cross-validation ensures the continuity and integrity of analytical data throughout the lifecycle of the drug product.

References

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A Comprehensive Guide to Evaluating the Efficacy of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate: A Proposed In Vitro and In Vivo Antioxidant Screening Cascade

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate is a propionate derivative whose biological activities and therapeutic potential remain largely unexplored in publicly available literature. Its chemical structure, featuring a methoxy-substituted phenyl group, suggests a potential for antioxidant activity, as phenolic and methoxy-substituted aromatic compounds are known to act as free radical scavengers. This guide provides a comprehensive, albeit prospective, framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro and in vivo antioxidant efficacy of this compound. While direct experimental data for this compound is not currently available, this document outlines a rigorous, multi-tiered screening cascade, grounded in established methodologies, to elucidate its potential as a novel antioxidant agent. The proposed workflows are designed to be self-validating, ensuring trustworthy and reproducible results.

Part 1: In Vitro Efficacy Assessment: A Tiered Approach to Antioxidant Profiling

The initial evaluation of a novel compound's antioxidant potential should be conducted in vitro to establish a foundational understanding of its activity in a controlled, cell-free or cell-based environment. These assays are generally rapid, cost-effective, and allow for the screening of multiple parameters.[1] We propose a tiered approach, starting with simple chemical assays and progressing to more biologically relevant cell-based models.

Tier 1: Chemical-Based Antioxidant Capacity Assays

These assays determine the compound's intrinsic ability to neutralize free radicals or reduce pro-oxidants.

1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][3]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the test compound.

    • In a 96-well plate, add 100 µL of each dilution to 100 µL of a freshly prepared DPPH solution in methanol.

    • Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[4]

  • Experimental Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 200 µL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a standard and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

1.3. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[2][4]

  • Experimental Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add 10 µL of the test compound to 300 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.[4]

    • Measure the absorbance at 593 nm.[4][5]

    • Create a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.

AssayThis compoundAscorbic Acid (Positive Control)Trolox (Positive Control)
DPPH IC50 (µM) To be determined~ 45 µM~ 60 µM
TEAC (mM Trolox eq/mg) To be determined-1.0
FRAP (mM Fe²⁺ eq/mg) To be determined~ 1.8~ 1.2
Tier 2: Cell-Based In Vitro Models

Cell-based assays provide a more biologically relevant context by assessing the compound's ability to protect cells from oxidative stress.

2.1. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with an oxidizing agent like AAPH.

  • Experimental Protocol:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compound and DCFH-DA for 1 hour.

    • Induce oxidative stress by adding AAPH.

    • Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour.

    • Quantify the CAA value relative to a quercetin standard.

2.2. Lipid Peroxidation Inhibition Assay

  • Principle: This assay determines the compound's ability to inhibit the oxidation of lipids in a cellular or subcellular system (e.g., brain homogenates). Lipid peroxidation is often quantified by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.

  • Experimental Protocol:

    • Prepare a rat brain homogenate.

    • Incubate the homogenate with the test compound at various concentrations.

    • Induce lipid peroxidation using an Fe²⁺/ascorbate system.

    • Stop the reaction and measure MDA formation by reacting with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink chromogen at 532 nm.

InVitro_Workflow cluster_tier1 Tier 1: Chemical Assays cluster_tier2 Tier 2: Cell-Based Assays DPPH DPPH Radical Scavenging ABTS ABTS Radical Scavenging FRAP Ferric Reducing Power CAA Cellular Antioxidant Activity (CAA) FRAP->CAA Progress to Cellular Models LPO Lipid Peroxidation Inhibition CAA->LPO Compound Methyl 3-(2-methoxy-5- methylphenyl)-3-phenylpropionate Compound->DPPH Evaluate Chemical Activity Compound->ABTS Evaluate Chemical Activity Compound->FRAP Evaluate Chemical Activity

Caption: Proposed in vitro screening cascade.

Part 2: In Vivo Efficacy Evaluation: Bridging the Gap to Physiological Relevance

Positive results from in vitro assays warrant further investigation in a whole-organism model to assess the compound's bioavailability, metabolism, and efficacy in a complex physiological system.

Model Selection: Caenorhabditis elegans

For initial in vivo screening, C. elegans is an excellent model organism. It is cost-effective, has a short lifespan, and its antioxidant defense pathways are well-conserved.[6]

3.1. Acute Oxidative Stress Resistance Assay

  • Principle: This assay evaluates if pre-treatment with the test compound enhances the survival of C. elegans when exposed to a lethal dose of an oxidizing agent, such as juglone or paraquat.

  • Experimental Protocol:

    • Synchronize a population of wild-type (N2) C. elegans.

    • Grow the worms on nematode growth medium (NGM) plates seeded with E. coli OP50 and containing various concentrations of this compound.

    • At the young adult stage, transfer the worms to plates containing a lethal concentration of juglone (e.g., 80 µM).

    • Score the number of surviving and dead worms at regular intervals.

    • Calculate the mean lifespan and compare it to untreated controls.

3.2. Measurement of In Vivo Reactive Oxygen Species (ROS) Levels

  • Principle: This assay directly measures the accumulation of ROS within the worms using a fluorescent probe like H₂DCF-DA.

  • Experimental Protocol:

    • Culture the worms as described in 3.1.

    • Wash the worms and incubate them with H₂DCF-DA.

    • Induce oxidative stress with a sub-lethal dose of juglone.

    • Mount the worms on a slide and measure their fluorescence using a fluorescence microscope.

    • Quantify the fluorescence intensity and compare it between treated and untreated groups.

Model Selection: Murine Models of Oxidative Stress

If the compound shows significant promise in C. elegans, a rodent model is the next logical step. A common model is the D-galactose-induced aging model, which mimics oxidative damage.[7]

4.1. Assessment of Antioxidant Enzyme Activity

  • Principle: Chronic administration of an effective antioxidant should bolster the endogenous antioxidant defense system. This is assessed by measuring the activity of key antioxidant enzymes in serum and tissues (e.g., liver, brain).[7]

  • Experimental Protocol:

    • Acclimatize mice and divide them into groups: control, D-galactose model, D-galactose + Vitamin C (positive control), and D-galactose + test compound at different doses.

    • Induce aging by subcutaneous injection of D-galactose for 6-8 weeks.

    • Administer the test compound orally daily.

    • At the end of the study, collect blood and tissues.

    • Prepare tissue homogenates and serum samples.

    • Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available assay kits.[7]

4.2. Quantification of Oxidative Damage Markers

  • Principle: The efficacy of the compound can be determined by its ability to reduce markers of oxidative damage, such as malondialdehyde (MDA), a product of lipid peroxidation.[7]

  • Experimental Protocol:

    • Using the same samples from protocol 4.1.

    • Measure MDA levels in serum and tissue homogenates using the TBARS assay.

    • Compare the MDA levels between the different experimental groups.

InVivo_Workflow cluster_celegans C. elegans Model cluster_murine Murine Model (D-galactose induced) StressResistance Oxidative Stress Resistance Assay ROS_Measurement In Vivo ROS Measurement StressResistance->ROS_Measurement EnzymeActivity Antioxidant Enzyme Activity (SOD, CAT, GSH-Px) ROS_Measurement->EnzymeActivity Transition to Mammalian Model DamageMarkers Oxidative Damage Markers (MDA) EnzymeActivity->DamageMarkers PositiveInVitro Positive In Vitro Results PositiveInVitro->StressResistance Initial In Vivo Screen

Caption: Proposed in vivo evaluation workflow.

Part 3: Comparative Analysis and Conclusion

The ultimate goal of this comprehensive evaluation is to benchmark the efficacy of this compound against well-established antioxidant compounds.

Comparator Compounds
  • Ascorbic Acid (Vitamin C): A classic water-soluble antioxidant.

  • Trolox: A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant assays.

  • N-acetylcysteine (NAC): A precursor to glutathione, another critical endogenous antioxidant.

By including these comparators in all assays, a clear picture of the relative potency and efficacy of the test compound can be established.

Concluding Remarks

While the biological activity of this compound is yet to be characterized, its chemical structure holds promise for potential antioxidant effects. The proposed multi-tiered screening cascade, progressing from simple chemical assays to cell-based and whole-organism models, provides a robust and scientifically rigorous framework for its evaluation. This systematic approach will enable researchers to thoroughly investigate its in vitro and in vivo efficacy, ultimately determining its potential for development as a novel therapeutic agent for conditions associated with oxidative stress. The data generated from these studies will be crucial in filling the current knowledge gap and paving the way for future research into this intriguing compound.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods.
  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays.
  • Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays.
  • A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (Source: BenchChem)
  • In Vitro Antioxidant Assays. (Source: PubMed)
  • Review on in vivo and in vitro methods evaluation of antioxidant activity.
  • A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo.
  • In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae. (Source: MDPI)
  • Reliable Antioxidant Capacity Study For Compound Efficacy Testing. (Source: InVivo Biosystems)
  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. (Source: MDPI)

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A Comparative Guide to Validating Target Engagement of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended protein target within a complex biological system is a cornerstone of translational science. This guide provides a comprehensive comparison of modern experimental approaches to validate the target engagement of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a compound for which the direct biological target may not be established. The challenge with a novel compound is twofold: first, to identify its primary biological target(s), and second, to quantify the extent of engagement in a physiologically relevant context. This guide will navigate through a logical progression of experiments, from initial target identification to robust validation in cellular models, emphasizing the causality behind experimental choices and the importance of self-validating systems.

While the specific biological target of this compound is not definitively characterized in public literature, its structural similarity to intermediates used in the synthesis of known drugs, such as Tolterodine (a muscarinic receptor antagonist), suggests potential target classes.[1] However, without empirical evidence, an unbiased approach is essential. This guide will, therefore, present a suite of techniques capable of both discovering and validating target engagement.

Pillar I: The Imperative of Target Engagement

Target engagement is the direct, physical interaction of a drug molecule with its biological target.[2] Demonstrating this interaction is critical for several reasons:

  • Mechanism of Action (MoA): It provides confidence that the observed biological effect of the compound is a direct consequence of modulating the intended target.[3]

  • Structure-Activity Relationship (SAR): Meaningful SAR studies hinge on the precise measurement of how chemical modifications affect target binding.[2]

  • De-risking Clinical Progression: A significant portion of clinical trial failures is attributed to a lack of efficacy, which can stem from poor target engagement in vivo.[2]

The following sections will compare and contrast key methodologies for elucidating the target engagement of this compound, starting from broad, unbiased screening to focused, quantitative validation.

Pillar II: A Multi-faceted Approach to Target Validation

A robust target validation strategy does not rely on a single methodology but rather integrates orthogonal approaches to build a compelling case for a specific drug-target interaction. We will explore a workflow that progresses from in vitro biochemical methods to cellular and proteome-wide techniques.

Biochemical and Biophysical Assays: The First Look at Direct Binding

For initial validation, especially if a putative target class is hypothesized (e.g., G-protein coupled receptors like muscarinic receptors), biochemical and biophysical assays in a cell-free system are invaluable.[4][5] These methods offer a controlled environment to measure direct binding, stripped of cellular complexities like membrane permeability and metabolic degradation.[2]

SPR is a label-free optical biosensing technique that monitors the interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution) in real-time.[6]

  • Principle: Changes in the refractive index at the sensor surface, caused by the binding and dissociation of the analyte, are detected.[6] This allows for the determination of kinetic parameters such as the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[7]

  • Experimental Workflow:

    • The purified, putative target protein is immobilized on a gold-coated sensor chip.

    • A solution containing this compound is flowed over the chip.

    • The binding and dissociation are monitored in real-time, generating a sensorgram.

  • Key Insights: Provides detailed kinetic information, which is crucial for understanding the duration of the drug-target interaction.

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[8]

  • Principle: As this compound is titrated into a solution containing the target protein, the heat change associated with binding is measured.[9][10]

  • Experimental Workflow:

    • The target protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe.

    • The compound is injected in small aliquots into the protein solution, and the resulting heat change is measured.

  • Key Insights: Provides a complete thermodynamic profile of the interaction, including binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Table 1: Comparison of Biochemical/Biophysical Methods

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Change in refractive index upon bindingMeasurement of heat change upon binding
Primary Output k_on, k_off, K_DK_D, n, ΔH, ΔS
Labeling Requirement Label-freeLabel-free
Protein Immobilization RequiredNot required (in solution)
Throughput Medium to HighLow to Medium
Sample Consumption LowHigh
Strengths Real-time kinetic dataGold-standard for thermodynamics, true in-solution measurement
Limitations Immobilization can affect protein conformationLower throughput, requires larger sample quantities
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While biochemical assays confirm direct binding, they do not guarantee that the compound can reach and bind its target within a cell.[2] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in intact cells or even tissues.[11][12][13]

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[11][14] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[15]

  • Experimental Workflow:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions across a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.

    • Quantify the amount of soluble target protein at each temperature, typically by Western blotting or mass spectrometry.

  • Key Insights: Provides direct evidence of target engagement within the complex cellular environment, accounting for factors like cell permeability and intracellular concentrations. A shift in the melting curve to a higher temperature in the presence of the compound confirms binding.[14]

dot

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_processing Experimental Processing cluster_analysis Data Analysis cells Intact Cells heating Heat Treatment (Temperature Gradient) cells->heating compound Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate compound->cells Treatment vehicle Vehicle Control vehicle->cells lysis Cell Lysis heating->lysis centrifugation Separation of Soluble and Aggregated Proteins lysis->centrifugation quantification Quantification of Soluble Target Protein (e.g., Western Blot, MS) centrifugation->quantification Soluble Fraction melt_curve Generation of Melting Curves quantification->melt_curve shift_analysis Analysis of Thermal Shift (ΔTm) melt_curve->shift_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Label-Free Proteome-Wide Approaches: Unbiased Target Identification

When the primary target of a compound is unknown, unbiased methods are required. Proteomics-based approaches, such as Thermal Proteome Profiling (TPP), an extension of CETSA, can identify the targets of a compound across the entire expressed proteome.

  • Principle: TPP couples the principles of CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[16] Proteins that are stabilized or destabilized upon compound treatment are identified as potential targets.

  • Experimental Workflow:

    • Cell lysate or intact cells are treated with the compound or vehicle.

    • Aliquots are heated to different temperatures.

    • The soluble proteins at each temperature are collected, digested into peptides, and analyzed by quantitative mass spectrometry.

    • Melting curves are generated for thousands of proteins, and statistically significant shifts between the treated and control groups reveal potential targets.

  • Key Insights: Provides an unbiased, proteome-wide view of compound interactions, enabling the discovery of novel on-targets and potential off-targets.[2]

dot

Target_Validation_Funnel unbiased Unbiased Target Identification (e.g., Thermal Proteome Profiling) biochemical In Vitro Direct Binding Assays (SPR, ITC) unbiased->biochemical Hypothesized Target(s) cellular Cellular Target Engagement (CETSA) biochemical->cellular Confirmed Direct Binder functional Functional Cellular Assays (Downstream Signaling, Phenotype) cellular->functional Validated Cellular Engagement

Sources

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of complex organic molecules is a cornerstone of progress. This guide provides an in-depth comparison of potential synthetic routes to Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, a key structural motif in various pharmacologically active compounds. We will dissect two primary synthetic strategies, evaluating them on metrics of efficiency, stereocontrol, and scalability to provide actionable insights for laboratory and process chemistry.

Introduction to the Target Molecule

This compound possesses a 3,3-diarylpropionate framework, a privileged scaffold in medicinal chemistry. The precise arrangement of its substituted aromatic rings and the ester functionality make it a valuable intermediate for the synthesis of more complex drug candidates. The challenge in its synthesis lies in the efficient and controlled formation of the carbon-carbon bond at the C3 position, often a stereocenter, which necessitates careful consideration of the synthetic approach.

Route 1: The Classic Approach - Friedel-Crafts Alkylation

A traditional and well-established method for forming carbon-carbon bonds with aromatic rings is the Friedel-Crafts reaction.[1][2] In this proposed route, the synthesis would commence with the reaction of a suitable electrophile with 2-methoxy-5-methyltoluene (4-methylanisole).

Synthetic Strategy

The key step in this route is the Lewis acid-catalyzed alkylation of 4-methylanisole with a methyl 3-phenyl-3-halopropionate or a related electrophile. The reaction is predicated on the generation of a carbocation or a carbocation-like species that then undergoes electrophilic aromatic substitution.[3][4]

Step 1: Preparation of the Electrophile

Methyl cinnamate can be hydrohalogenated to yield methyl 3-halo-3-phenylpropionate. This step activates the 3-position for nucleophilic attack by the aromatic ring.

Step 2: Friedel-Crafts Alkylation

The core reaction involves the treatment of 4-methylanisole with the activated propionate derivative in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2] The Lewis acid coordinates to the halogen, facilitating its departure and the formation of an electrophilic species that is attacked by the electron-rich aromatic ring of 4-methylanisole.

Mechanistic Considerations and Challenges

The primary challenge in this approach is controlling the regioselectivity of the alkylation. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The substitution will preferentially occur at the positions most activated by the methoxy group and sterically accessible. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. Furthermore, Friedel-Crafts alkylations are prone to polyalkylation, where the product, being more activated than the starting material, can undergo further reaction.[3][5] Carbocation rearrangements, although less likely in this specific case due to the benzylic nature of the carbocation, are another potential pitfall of this reaction class.[3]

Route 2: A Modern Approach - Catalytic Asymmetric 1,4-Addition

Modern synthetic chemistry offers more elegant and controlled methods for carbon-carbon bond formation. One of the most powerful is the transition-metal-catalyzed conjugate addition (Michael addition) of an organometallic reagent to an α,β-unsaturated ester.[6] For our target molecule, this would involve the 1,4-addition of a 2-methoxy-5-methylphenyl nucleophile to methyl cinnamate.

Synthetic Strategy

This route leverages the precision of modern catalysis to achieve high yields and, crucially, high enantioselectivity if a chiral catalyst is employed.

Step 1: Preparation of the Organometallic Reagent

The 2-methoxy-5-methylphenyl nucleophile can be prepared as an organoboron compound, such as a boronic acid or its ester. This is typically achieved by reacting the corresponding aryl halide (e.g., 2-bromo-4-methylanisole) with a boron source in the presence of a palladium catalyst.

Step 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

The key transformation is the rhodium-catalyzed asymmetric 1,4-addition of the 2-methoxy-5-methylphenylboronic acid to methyl cinnamate.[7][8] The use of a chiral phosphine ligand, such as (S)-BINAP, in conjunction with a rhodium precursor generates a chiral catalyst that orchestrates the enantioselective addition of the aryl group to the β-position of the cinnamate ester. This method is known for its high efficiency and excellent control over the stereochemistry of the newly formed stereocenter.

Comparative Analysis of Synthetic Routes

MetricRoute 1: Friedel-Crafts AlkylationRoute 2: Catalytic Asymmetric 1,4-Addition
Overall Yield Moderate to low due to potential for side reactions and isomer formation.High, with modern catalytic systems often providing excellent conversions.
Stereocontrol Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.Can be rendered highly enantioselective through the use of chiral catalysts, directly yielding an enantioenriched product.
Regioselectivity Potentially poor, leading to a mixture of constitutional isomers that require separation.Excellent, as the bond formation occurs specifically at the β-position of the Michael acceptor.
Substrate Scope Generally broad, but sensitive to strongly deactivating groups on the aromatic ring.[4]Very broad, with high functional group tolerance under the mild reaction conditions.
Reaction Conditions Often requires harsh, stoichiometric amounts of strong Lewis acids, which can be difficult to handle and generate significant waste.Utilizes catalytic amounts of a transition metal and ligand under milder, more controlled conditions.
Scalability Can be challenging to scale due to the exothermic nature of the reaction and the need to manage large quantities of corrosive Lewis acids.More amenable to scale-up, with well-defined catalytic cycles and milder conditions.
Green Chemistry Low atom economy and generation of significant acidic waste.High atom economy and reduced waste generation due to the catalytic nature of the reaction.

Experimental Protocols

Proposed Protocol for Route 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

Step 1: Synthesis of 2-methoxy-5-methylphenylboronic acid

This would be prepared from 2-bromo-4-methylanisole via a standard Miyaura borylation reaction.

Step 2: Asymmetric 1,4-Addition

To a solution of Rh(acac)(CO)₂ (1-2 mol%) and (S)-BINAP (1.1-2.2 mol%) in a suitable solvent (e.g., dioxane/water) is added 2-methoxy-5-methylphenylboronic acid (1.2 equivalents). The mixture is stirred at room temperature for 30 minutes. Methyl cinnamate (1.0 equivalent) is then added, and the reaction is stirred at an elevated temperature (e.g., 100 °C) until completion, as monitored by TLC or LC-MS. Upon cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous base to remove excess boronic acid. The organic layer is then dried, concentrated, and the product purified by column chromatography to afford this compound.

Visualization of the Preferred Synthetic Workflow

The catalytic asymmetric 1,4-addition route is demonstrably superior in terms of efficiency, selectivity, and sustainability. The following diagram illustrates the key steps in this synthetic pathway.

Synthetic_Workflow cluster_start Starting Materials cluster_reagent_prep Reagent Preparation cluster_key_reaction Key C-C Bond Formation cluster_product Final Product 2-bromo-4-methylanisole 2-bromo-4-methylanisole Boronic_Acid_Synthesis Miyaura Borylation 2-bromo-4-methylanisole->Boronic_Acid_Synthesis Methyl_cinnamate Methyl_cinnamate Asymmetric_Addition Rh-Catalyzed Asymmetric 1,4-Addition Methyl_cinnamate->Asymmetric_Addition Boronic_Acid_Synthesis->Asymmetric_Addition 2-methoxy-5-methylphenyl boronic acid Target_Molecule Methyl 3-(2-methoxy-5-methylphenyl) -3-phenylpropionate Asymmetric_Addition->Target_Molecule

Caption: Proposed workflow for the synthesis of the target molecule via catalytic asymmetric 1,4-addition.

Conclusion and Future Outlook

While the Friedel-Crafts alkylation represents a classic approach to the synthesis of the target molecule, it is beset by challenges of selectivity and harsh reaction conditions. The modern, rhodium-catalyzed asymmetric 1,4-addition of an organoboron reagent to methyl cinnamate emerges as a far more efficient, controlled, and scalable strategy. This approach not only provides higher yields and excellent enantioselectivity but also aligns with the principles of green chemistry. For researchers in drug development, the adoption of such modern catalytic methods is paramount for the timely and efficient production of complex chiral molecules. Further optimization of the catalytic system, including ligand screening and reaction condition refinement, could lead to even more efficient and cost-effective syntheses in the future.

References

  • PubChem. 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. Available at: [Link].

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  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link].

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  • Google Patents. Metal-catalyzed asymmetric 1,4-conjugate addition of vinylboron compounds to 2-substituted-4-oxy. (2016).
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate, ensuring your practices are safe, compliant, and scientifically sound.

Section 1: Hazard Assessment and Characterization

A definitive Safety Data Sheet (SDS) for this compound (CAS No. 124937-62-8) is not widely available. In such instances, a conservative approach is mandated. We must infer the potential hazards by examining structurally similar compounds. The corresponding carboxylic acid, 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid, is classified as a skin and eye irritant and a potential skin sensitizer.[1] Furthermore, other related phenylpropanoate esters are noted as potential irritants.[2][3]

Guiding Principle: In the absence of comprehensive toxicological data, this compound must be handled as a hazardous substance. At a minimum, it should be treated as a potential skin and eye irritant.

Potential Hazard Basis for Assessment Recommended Precaution
Skin Irritation GHS classification for the analogous carboxylic acid.[1]Avoid all skin contact; wear nitrile gloves and a lab coat.[4]
Eye Irritation GHS classification for analogous compounds.[1][3]Wear chemical safety goggles or a face shield.[2]
Respiratory Irritation Potential for aerosolization of the liquid.Handle exclusively in a well-ventilated area or a chemical fume hood.[5]
Environmental Hazard As an organic compound, improper disposal can harm aquatic life.Never dispose of down the drain or in regular trash.[6]

Section 2: The Regulatory Framework: Understanding Your Obligations

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • EPA (RCRA): This framework mandates the "cradle-to-grave" management of hazardous waste.[7] While this compound is not a specifically "listed" waste (i.e., not on the F, K, P, or U lists), it must be disposed of as hazardous waste if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] As a best practice for chemical reagents of unknown toxicity, it should be managed as a toxic hazardous waste.

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires your institution to have a written Chemical Hygiene Plan (CHP).[10] This plan must outline specific procedures for safe handling and waste disposal, including the use of engineering controls and Personal Protective Equipment (PPE).[11]

Your primary resource for procedural specifics is your institution's Environmental Health and Safety (EHS) department. They will provide the necessary containers, labels, and schedule pickups with licensed hazardous waste vendors.

Section 3: Step-by-Step Disposal Protocol

This protocol ensures that this compound is handled and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a designated area, preferably a chemical fume hood, and are wearing appropriate PPE. The rationale for each piece of equipment is to create a barrier between you and the chemical, preventing accidental exposure.

PPE Specification Rationale
Eye Protection Chemical safety goggles with side shields.Protects eyes from potential splashes.[12]
Hand Protection Nitrile rubber gloves.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
Protective Clothing A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[12]
Step 2: Waste Segregation

Segregation is a critical step to prevent dangerous chemical reactions. Never mix this compound with incompatible waste streams.

Causality: Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fire. For example, mixing an organic ester with a strong oxidizing agent can cause a fire or explosion. Store this waste separately from the following:

Incompatible Chemical Class Examples
Strong Oxidizing Agents Nitric acid, perchlorates, permanganates
Strong Acids Sulfuric acid, hydrochloric acid
Strong Bases Sodium hydroxide, potassium hydroxide
Step 3: Containerization

Proper containment is essential to prevent leaks and spills.

  • Obtain a Waste Container: Procure a designated hazardous waste container from your EHS department. This will typically be a high-density polyethylene (HDPE) or glass container.

  • Check Compatibility: Ensure the container material is compatible with the chemical. Do not use containers that can be degraded by organic compounds.[13]

  • Transfer Waste: Carefully transfer the this compound waste into the container.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity. This headspace allows for vapor expansion, preventing the container from rupturing.[13]

  • Secure the Lid: Tightly seal the container. The cap must be in good condition with no cracks or deterioration.[14]

Step 4: Labeling

Accurate labeling is a legal requirement and is crucial for safety. The EPA requires that each waste container be clearly labeled to identify its contents and associated hazards.[15]

Your EHS-provided label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the hazards (e.g., "Irritant," "Toxic" )

  • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .[14]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Inspection: Inspect the container weekly for any signs of leakage or degradation.[14]

  • Time Limits: Partially filled containers can remain in the SAA for up to one year. Once a container is full, it must be moved from the SAA within three days for pickup.[14]

Step 6: Arranging for Final Disposal

This chemical waste must be disposed of through a licensed professional service.

  • Contact EHS: Once your waste container is full or ready for disposal, contact your institution's EHS department.

  • Schedule Pickup: They will arrange for a trained professional from a licensed hazardous waste disposal company to collect the waste.[7]

  • Manifesting: The waste will be tracked via a hazardous waste manifest from your lab to its final destination, which is typically a high-temperature incineration facility.[15] This process ensures a complete and compliant "cradle-to-grave" chain of custody.

Section 4: Spill Management

In the event of a small spill, take the following immediate actions:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear safety goggles, a lab coat, and double nitrile gloves.[16]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid. Work from the outside of the spill inward.[16]

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous waste container.

  • Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the contaminated cloth in the waste container.

  • Report the Spill: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Start Start: Generation of Waste Assess 1. Hazard Assessment (Treat as potential irritant) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Avoid strong oxidizers) PPE->Segregate Containerize 4. Containerize & Label (Compatible, sealed container with Hazardous Waste label) Segregate->Containerize Store 5. Store in SAA (Near point of generation, inspect weekly) Containerize->Store ContactEHS 6. Contact EHS for Pickup Store->ContactEHS Disposal 7. Professional Disposal (Licensed Vendor) ContactEHS->Disposal End End: Waste Manifested & Removed Disposal->End

Caption: Disposal workflow for this compound.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

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  • Needle.Tube. (n.d.). Safety Measures for Hazardous Chemicals in Hospital Laboratories. Retrieved from [Link]

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  • Office of Research, University of [Institution]. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
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  • Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]

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Personal protective equipment for handling Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropionate

This document provides essential, field-proven guidance for the safe handling, use, and disposal of this compound (CAS No. 124937-62-8). As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous management of every chemical we handle. This guide is structured to provide immediate, actionable intelligence and a deeper understanding of the safety principles involved, ensuring both personal protection and experimental integrity.

Immediate Safety Profile & Hazard Assessment

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a robust safety protocol can be developed by analyzing its structural components and data from closely related analogues. The molecule is an ester containing aromatic ether and phenyl groups. Based on data from similar compounds like 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid and Methyl 3-phenylpropanoate, we must anticipate the following primary hazards.[1][2]

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]

  • Allergic Skin Reaction: Potential to cause an allergic skin reaction (sensitization).[1]

Table 1: Hazard Summary and Required PPE

Potential HazardGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Eye Contact Eye Irritation, Category 2/2AChemical splash goggles AND a face shield
Skin Contact Skin Irritation, Category 2; Skin Sensitization, Category 1Butyl rubber gloves (for extended contact), lab coat
Inhalation Respiratory Irritation (potential)Work within a certified chemical fume hood

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of simple compliance but a critical control measure dictated by the chemical's reactivity and physical properties. The ester and aromatic functionalities of this compound guide our specific choices.

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place and verified.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must occur within a properly functioning chemical fume hood. This is the primary method to prevent inhalation of any potential aerosols or vapors.[3]

Hand Protection: A Material Science-Based Choice

Glove selection is the most critical decision for direct chemical handling. While nitrile gloves are common in laboratories, they are not the optimal choice for this class of compound due to their poor resistance to esters and aromatic hydrocarbons.[4][5]

  • Primary Recommendation (Extended Contact/Immersion): Butyl Rubber Gloves. Butyl rubber provides superior resistance to esters, ketones, and aldehydes.[6][7][8][9] It is the recommended material for any task involving more than incidental contact.

  • Secondary Option (Incidental Splash Protection): Neoprene Gloves. Neoprene offers a broader range of chemical resistance than nitrile and can be a suitable alternative for short-duration tasks.[6][10]

  • Not Recommended for Prolonged Contact: Nitrile Gloves. Standard disposable nitrile gloves offer poor to fair resistance against esters and should only be considered for very brief, incidental contact, with immediate replacement upon any splash.[4][5]

Table 2: Glove Material Compatibility

Glove MaterialResistance to EstersResistance to Aromatic HydrocarbonsRecommended Use Case
Butyl Rubber Excellent PoorPrimary choice for all handling
Neoprene GoodFairAcceptable for short-term, incidental contact
Nitrile PoorPoorNot recommended; immediate change upon splash
Natural Rubber (Latex) PoorPoorNot recommended

Data synthesized from authoritative chemical resistance guides.[4][7][8][10][11]

Eye and Face Protection

Given the high risk of serious eye irritation, protection must be comprehensive.[1][2]

  • Chemical Splash Goggles: Must be worn at all times. They must provide a full seal around the eyes, conforming to ANSI Z87.1 or equivalent standards.[12]

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a risk of splashing or a highly exothermic reaction, such as during transfers of significant volumes or when setting up a reaction.[12][13]

Protective Clothing
  • Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is mandatory. It should be fully buttoned to protect skin and personal clothing from contamination.[3][12]

  • Full Coverage: Long pants and closed-toe, closed-heel shoes are required. No skin should be exposed between the shoe and the pant leg.[12]

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict, logical workflow is essential for preventing exposure and contamination.

Pre-Handling Safety Workflow

This diagram outlines the mandatory steps before any chemical is handled.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Phase cluster_handling Handling Phase Review_SDS Review SDS & Chemical Safety Information Locate_Safety Locate & Verify Eyewash, Safety Shower, & Spill Kit Review_SDS->Locate_Safety Understand Hazards Verify_Hood Verify Fume Hood is Operational Locate_Safety->Verify_Hood Confirm Emergency Readiness Prepare_Workspace Prepare Work Area: Remove Clutter, Post Signage Verify_Hood->Prepare_Workspace Ensure Engineering Controls are Active Don_Coat Don Lab Coat Prepare_Workspace->Don_Coat Workspace is Clear Don_Goggles Don Chemical Splash Goggles Don_Coat->Don_Goggles Don_Shield Don Face Shield (if required) Don_Goggles->Don_Shield Don_Gloves Don Butyl Gloves Don_Shield->Don_Gloves Begin_Work Begin Chemical Handling Don_Gloves->Begin_Work Fully Protected

Caption: Pre-Handling Safety Workflow Diagram.

PPE Doffing (Removal) Sequence

The removal of PPE is a critical control point to prevent contamination of the skin and clean areas. The principle is to remove the most contaminated items first, touching "clean" surfaces with "clean" hands and "dirty" surfaces with "dirty" hands.

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With the now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated chemical waste container.[6]

  • Face Shield: If worn, remove the face shield by handling the headband.

  • Goggles: Remove goggles from the back of the head forward.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the garment. Turn it inside-out as you remove it and hang it in its designated location or place it for laundering.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

G cluster_doffing PPE Doffing Sequence Gloves 1. Remove Gloves (Most Contaminated) Face_Shield 2. Remove Face Shield Gloves->Face_Shield Avoid touching face with contaminated gloves Goggles 3. Remove Goggles Face_Shield->Goggles Lab_Coat 4. Remove Lab Coat (Inside-Out) Goggles->Lab_Coat Wash_Hands 5. Wash Hands Thoroughly Lab_Coat->Wash_Hands Final critical step

Caption: PPE Doffing Sequence to Prevent Contamination.

Disposal Plan & Decontamination

Improper disposal poses a significant risk to the environment and public health.

Waste Segregation and Collection
  • Chemical Waste: All unused or waste this compound, and any solutions containing it, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.[3] Do not pour this chemical down the drain.[3][14]

  • Contaminated Materials: Any materials that have come into direct contact with the chemical, including used gloves, weigh paper, and contaminated paper towels, must be disposed of in the same solid hazardous waste container.[3]

Spill Response
  • Minor Spill (inside fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), and place the cleaning materials in the waste container.

  • Major Spill (outside fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If safe to do so, close the doors to the laboratory.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

References

  • PubChem. (n.d.). 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • Unisafe. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Personal Protective Equipment (PPE). EH&S. Retrieved from [Link]

  • San José State University. (2024, May 10). Personal Protective Equipment: Hands. Environmental Health & Safety. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety. Retrieved from [Link]

  • MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.